Product packaging for Sargachromanol C(Cat. No.:CAS No. 856414-52-3)

Sargachromanol C

Cat. No.: B15192454
CAS No.: 856414-52-3
M. Wt: 412.6 g/mol
InChI Key: RFIIOYJLKCYOCK-PUMPRSRSSA-N
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Description

Sargachromanol C (CAS 856414-52-3) is a naturally occurring chromanol compound isolated from brown algae of the genus Sargassum , such as Sargassum horneri . It belongs to a group of vitamin E-like meroterpenoids, which are hybrid natural products partially derived from terpenoid pathways . This compound is of significant interest in biochemical research due to its potent biological activities. Its primary research applications focus on its strong antioxidant properties, which help neutralize free radicals and protect against oxidative stress . Furthermore, this compound is investigated for its notable anti-inflammatory potential. Studies on related sargachromanols have shown they can inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . The anti-inflammatory mechanism is associated with the inhibition of the TLR-mediated NF-κB and MAPK signaling pathways, which are central to the cellular inflammatory response . Researchers utilize this compound as a valuable analytical standard and a key compound in drug discovery and development efforts, particularly for exploring new therapeutic agents for inflammation-related conditions . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H40O3 B15192454 Sargachromanol C CAS No. 856414-52-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

856414-52-3

Molecular Formula

C27H40O3

Molecular Weight

412.6 g/mol

IUPAC Name

(2R)-2-[(3E,7E,9R)-9-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-2,8-dimethyl-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C27H40O3/c1-19(2)12-13-25(29)21(4)11-7-9-20(3)10-8-15-27(6)16-14-23-18-24(28)17-22(5)26(23)30-27/h10-12,17-18,25,28-29H,7-9,13-16H2,1-6H3/b20-10+,21-11+/t25-,27-/m1/s1

InChI Key

RFIIOYJLKCYOCK-PUMPRSRSSA-N

Isomeric SMILES

CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/[C@@H](CC=C(C)C)O)O

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C(CC=C(C)C)O)O

Origin of Product

United States

Foundational & Exploratory

Sargachromanol C: A Technical Guide to its Discovery and Isolation from Sargassum siliquastrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and potential biological significance of Sargachromanol C, a meroterpenoid found in the brown alga Sargassum siliquastrum. This document details the experimental protocols for extraction and purification and explores the putative signaling pathways associated with the broader class of sargachromanols.

Introduction

Sargassum siliquastrum, a species of brown seaweed, is a rich source of diverse bioactive secondary metabolites, including a series of chromene-based compounds known as sargachromanols. At least 20 distinct sargachromanols, designated A through T, have been identified from this marine alga.[1] These compounds have garnered significant interest within the scientific community due to their potential therapeutic applications, particularly their anti-inflammatory and antioxidant properties. This guide focuses on this compound, providing a detailed account of its discovery and the methodologies for its isolation.

Discovery of this compound

This compound was first reported as part of a broader study that led to the discovery of a series of related chromenes from Sargassum siliquastrum. This initial investigation involved the systematic extraction and chromatographic separation of compounds from the algal biomass, leading to the characterization of sargachromanols A through T.[1] While specific details on the biological activity of this compound are limited in the available literature, related compounds such as Sargachromanol G and E have demonstrated significant anti-inflammatory effects.[2][3]

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general methodology can be inferred from the successful isolation of other sargachromanols from Sargassum siliquastrum. The following is a composite protocol based on established techniques for the extraction and purification of these compounds.

Extraction

The initial step involves the extraction of metabolites from the dried and powdered seaweed.

Protocol:

  • Sample Preparation: The collected Sargassum siliquastrum is washed, dried, and ground into a fine powder.

  • Solvent Extraction: The powdered alga is typically extracted with a polar solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure maximum extraction efficiency.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity.

Protocol:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), ethyl acetate, and n-butanol.

  • Each fraction is collected and concentrated. The sargachromanols are typically found in the less polar fractions, such as the dichloromethane or chloroform fractions.

Chromatographic Purification

The fraction containing the sargachromanols is further purified using various chromatographic techniques.

Protocol:

  • Silica Gel Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, to separate the components based on their affinity for the stationary phase.

  • Sephadex LH-20 Column Chromatography: Further purification can be achieved using a Sephadex LH-20 column, which separates molecules based on their size.

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using reversed-phase HPLC, which provides high-resolution separation to yield the pure compound.

Quantitative Data

ParameterValueSource
Total Phenolic Content of S. siliquastrum (General) Varies[4]
Yield of this compound Not Reported-

Structure Elucidation

The structure of this compound, like other sargachromanols, is determined using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the compound.

Putative Signaling Pathways of Sargachromanols

While the specific signaling pathways modulated by this compound have not been elucidated, studies on the closely related Sargachromanol G and sargachromenol provide insights into the potential mechanisms of action for this class of compounds. These studies suggest that sargachromanols exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

NF-κB and MAPK Signaling Pathways

Sargachromanol G has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.[2] This inhibition is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2]

Sargachromanol_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates NFkB_pathway NF-κB Pathway (IκBα, p65) TLR4->NFkB_pathway Activates Sargachromanol This compound (Putative) Sargachromanol->MAPK_pathway Inhibits Sargachromanol->NFkB_pathway Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, Cytokines) MAPK_pathway->Pro_inflammatory_Mediators Induces NFkB_pathway->Pro_inflammatory_Mediators Induces Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Putative anti-inflammatory signaling pathway of this compound.

Nrf2/HO-1 Signaling Pathway

Studies on sargachromenol, a related compound, have shown its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. This pathway plays a crucial role in the cellular antioxidant response.

Sargachromanol_Nrf2_Pathway Sargachromanol This compound (Putative) Nrf2 Nrf2 Sargachromanol->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Oxidative_Stress Oxidative Stress Antioxidant_Response->Oxidative_Stress Reduces

Caption: Putative antioxidant signaling pathway of this compound.

Conclusion

This compound is a member of a promising class of natural products isolated from the brown alga Sargassum siliquastrum. While specific data on its biological activity and yield are still emerging, the established protocols for the isolation of related sargachromanols provide a solid foundation for its further investigation. The known anti-inflammatory and antioxidant activities of other sargachromanols, mediated through the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways, suggest that this compound may also possess significant therapeutic potential. Further research is warranted to fully characterize the bioactivities and mechanisms of action of this compound, which could lead to the development of novel therapeutic agents for inflammatory and oxidative stress-related diseases.

References

Unveiling Sargachromanol C: A Compound Shrouded in Mystery

Author: BenchChem Technical Support Team. Date: November 2025

The Sargassum species are well-known for producing a diverse array of chromanols, a class of bicyclic compounds with a chromane skeleton. These compounds, often referred to as sargachromanols, have garnered significant interest from researchers due to their potent antioxidant and other biological activities. While data on Sargachromanol C is unavailable, a wealth of information exists for other members of this family, such as Sargachromanol E and G.

To provide a framework for understanding the potential structure and properties of sargachromanols, this guide will focus on the general characteristics of this compound class, drawing examples from its more thoroughly investigated members.

The Sargachromanol Archetype: A General Structure

Sargachromanols typically feature a chromanol core, which is a derivative of benzopyran. This core structure is often substituted with a terpenoid side chain of varying length and complexity. The stereochemistry of these molecules, particularly at the chiral centers within the chromanol ring and along the side chain, plays a crucial role in their biological function.

Below is a generalized representation of a sargachromanol structure, highlighting the key components.

G a Chromanol Core b Terpenoid Side Chain a->b Attached at C2 c Chiral Centers a->c Present in ring b->c Can be present in chain

Caption: Generalized structural components of a sargachromanol.

Elucidating the Structure: A Standard Experimental Workflow

The process of isolating and identifying a novel natural product like a sargachromanol involves a series of established experimental protocols. The typical workflow is outlined below.

G cluster_0 Extraction and Isolation cluster_1 Structure Determination A Collection and Drying of Sargassum sp. B Solvent Extraction (e.g., Methanol/Chloroform) A->B C Fractionation using Chromatography (e.g., Column, HPLC) B->C E Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMBC, NOESY) C->E D Mass Spectrometry (MS) for Molecular Weight E->D F Optical Rotation for Chirality E->F G X-ray Crystallography for Absolute Stereochemistry (if crystals are obtained) F->G

Caption: A typical experimental workflow for the isolation and structural elucidation of sargachromanols.

Spectroscopic Data: The Fingerprint of a Molecule

While no data exists for this compound, a summary of the types of quantitative data obtained from spectroscopic analysis of a known sargachromanol, such as Sargachromanol E, would include:

Data Type Information Provided
¹H NMR Chemical shifts (δ) and coupling constants (J) of hydrogen atoms.
¹³C NMR Chemical shifts (δ) of carbon atoms.
Mass Spectrometry Precise molecular weight and fragmentation patterns.
Specific Rotation The direction and magnitude of rotation of plane-polarized light, indicating chirality.

Without a specific publication detailing the isolation and characterization of this compound, it is impossible to provide the actual data for this compound.

Conclusion

The identity of this compound remains a scientific enigma. The absence of its mention in the peer-reviewed literature suggests that it may be a misnomer or a compound that has not yet been formally described. However, the rich chemistry of the Sargassum genus continues to be an active area of research, and it is plausible that new sargachromanols, potentially including a "this compound," will be discovered and characterized in the future. For researchers and drug development professionals, the broader family of sargachromanols offers a promising starting point for the discovery of new therapeutic agents.

The Meroterpenoid Bounty of the Tides: A Technical Guide to the Natural Sources and Biosynthesis of Sargachromanols in Brown Algae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Sargassum, a ubiquitous group of brown algae, represents a significant and largely untapped reservoir of bioactive natural products. Among these, the sargachromanols, a class of meroterpenoids, have garnered substantial interest for their potent anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and experimental methodologies related to these promising compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of Sargachromanols

Sargachromanols are characteristic secondary metabolites of brown algae, particularly within the genus Sargassum. Numerous species have been identified as rich sources of these compounds. The distribution and abundance of specific sargachromanols can vary significantly between species and are influenced by geographical location, season, and environmental conditions.

Table 1: Documented Sargassum Species as Natural Sources of Sargachromanols and Related Meroterpenoids

Sargassum SpeciesNotable Sargachromanols and Meroterpenoids IsolatedReference(s)
Sargassum siliquastrumSargachromanol A-P, Sargachromanol G, Sargachromanol E[1][2]
Sargassum horneriSargachromenol, Mojabanchromanol[3][4]
Sargassum sagamianumPlastoquinones[3]
Sargassum serratifoliumSargahydroquinoic acid (SHQA), Sargaquinoic acid (SQA), Sargachromenol (SCM)[3][5]
Sargassum micracanthumSargassumol[3]
Sargassum wightiiGeneral phenolic compounds, including those identified by LC-MS/MS[6][7]
Sargassum polycystumFree and bound phenolics, including phlorotannins[8][9]
Sargassum tenerrimumPolyphenols[2]
Sargassum cristaefoliumFucoxanthin and other bioactive compounds identified by LC-MS[10]

Biosynthesis of Sargachromanols

Sargachromanols are classified as meroterpenoids, indicating a mixed biosynthetic origin. Their structure comprises a chromanol core derived from the polyketide pathway (acetate-malonate pathway) and a terpenoid side chain originating from the isoprenoid pathway. While the complete enzymatic pathway for sargachromanol biosynthesis in brown algae has not been fully elucidated, a putative pathway can be proposed based on studies of meroterpenoid biosynthesis in other organisms, such as fungi, and the identification of precursors in algae.

The biosynthesis is thought to commence with the formation of a polyketide-derived aromatic precursor, which is then prenylated with a terpenoid moiety, typically a diterpenoid. This is followed by a series of enzymatic modifications, including cyclization, oxidation, and rearrangement, to yield the diverse array of sargachromanol structures.

Sargachromanol Biosynthesis Pathway Acetate Acetate-Malonate Pathway Polyketide Polyketide-derived Aromatic Precursor Acetate->Polyketide Prenylation Prenyltransferase Polyketide->Prenylation Aromatic Substrate MEP_MVA MEP/MVA Pathway Isoprenoid Isoprenoid Precursor (e.g., GGPP) MEP_MVA->Isoprenoid Isoprenoid->Prenylation Terpenoid Substrate Meroterpenoid_Intermediate Linear Meroterpenoid Intermediate Prenylation->Meroterpenoid_Intermediate Cyclization Cyclase(s) Meroterpenoid_Intermediate->Cyclization Cyclized_Intermediate Cyclized Meroterpenoid Intermediate Cyclization->Cyclized_Intermediate Tailoring Tailoring Enzymes (Oxidases, etc.) Cyclized_Intermediate->Tailoring Sargachromanols Sargachromanols Tailoring->Sargachromanols

A putative biosynthetic pathway for sargachromanols.

Quantitative Data on Sargachromanol Extraction

The yield of sargachromanols is highly dependent on the extraction methodology and the Sargassum species used. The following table summarizes quantitative data from comparative studies on different extraction techniques.

Table 2: Comparison of Extraction Methods and Yields of Sargachromanols and Total Phenolics from Sargassum Species

Sargassum SpeciesExtraction MethodCompound(s) QuantifiedYieldReference(s)
Sargassum serratifoliumSolid-Liquid Extraction (Methanol)Sargahydroquinoic acid (SHQA)14.49 mg/g dry sample[3]
Sargachromenol (SCM)1.91 mg/g dry sample[3]
Pressurized Liquid Extraction (100°C)Sargahydroquinoic acid (SHQA)13.70 mg/g dry sample[3]
Sargachromenol (SCM)1.31 mg/g dry sample[3]
Supercritical Fluid Extraction (CO2 + ethanol)Sargahydroquinoic acid (SHQA)Low[3]
Sargachromenol (SCM)Low[3]
Sargassum polycystum70% AcetoneTotal Phenolic Content (TPC)~11 mg GAE/g DW[9]
70% EthanolTotal Phenolic Content (TPC)~8 mg GAE/g DW[9]
70% MethanolTotal Phenolic Content (TPC)~4 mg GAE/g DW[9]
Sargassum spp. (Enzyme-Assisted)Enzyme-Assisted Extraction (Protamex)Dry Material38% (for S. polycystum)[11]
Enzyme-Assisted Extraction (Viscozyme)Dry Material29% (for S. aquifolium)[11]
Solid-Liquid ExtractionDry Material3-15%[11]

Experimental Protocols

General Extraction and Fractionation Workflow

The following diagram illustrates a general workflow for the extraction, fractionation, and bioactivity screening of sargachromanols from Sargassum species.

Experimental Workflow Start Sargassum Biomass (Dried and Powdered) Extraction Extraction (e.g., Maceration with Methanol/Ethanol) Start->Extraction Filtration Filtration and Solvent Evaporation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate, Water) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioactivity Screening (e.g., Antioxidant, Anti-inflammatory) Fractions->Bioassay Active_Fraction Active Fraction Bioassay->Active_Fraction Purification Purification (Column Chromatography, CPC, HPLC) Active_Fraction->Purification Pure_Compounds Pure Sargachromanols Purification->Pure_Compounds Characterization Structural Characterization (NMR, MS) Pure_Compounds->Characterization

A general experimental workflow for sargachromanol isolation.
Detailed Methodologies

4.2.1. Extraction of Sargachromanols from Sargassum serratifolium

This protocol is adapted from a comparative study of extraction methods[3].

  • Sample Preparation: Dry the Sargassum serratifolium seaweed and grind it into a fine powder.

  • Solid-Liquid Extraction (SLE) with Methanol:

    • Incubate 20 g of the dried seaweed powder with 200 mL of absolute methanol for 24 hours at room temperature.

    • To enhance extraction, sonicate the mixture for 30 minutes.

    • Filter the extract using Whatman No. 1 filter paper.

    • Evaporate the remaining methanol from the filtrate under a stream of nitrogen in a 50°C water bath.

    • Store the resulting crude extract at -20°C.

  • Pressurized Liquid Extraction (PLE):

    • Perform PLE using an appropriate system at 100°C.

    • Use water as the solvent.

    • Follow the manufacturer's instructions for the specific PLE instrument.

4.2.2. Purification of Sargachromanol E from Sargassum siliquastrum using Centrifugal Partition Chromatography (CPC)

This protocol is based on the preparative isolation of sargachromanol E[1].

  • Initial Extraction and Fractionation:

    • Extract the dried and powdered Sargassum siliquastrum with an appropriate solvent (e.g., methanol or ethanol).

    • Partition the crude extract to obtain a chloroform (CHCl3) fraction.

  • Centrifugal Partition Chromatography (CPC):

    • Use a two-phase solvent system of n-hexane:ethyl acetate:methanol:water (5:5:7:3, v/v/v/v).

    • Dissolve the chloroform fraction in the solvent system.

    • Perform preparative CPC according to the instrument's operating manual to separate the fractions.

  • Fraction Analysis and Identification:

    • Monitor the fractions using online High-Performance Liquid Chromatography (HPLC).

    • Identify the fraction containing sargachromanol E based on its retention time and comparison with a standard.

    • Confirm the structure of the isolated sargachromanol E using Liquid Chromatography-Mass Spectrometry (LC-MS), and 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways Modulated by Sargachromanols

The anti-inflammatory effects of sargachromanols are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB and MAPK Signaling Pathways

Sargachromanols, such as sargachromanol G, have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli like lipopolysaccharide (LPS)[2][4]. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

NFkB_MAPK_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Proinflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Proinflammatory MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P MAPK->Proinflammatory Sargachromanols Sargachromanols Sargachromanols->IKK Sargachromanols->MAPKKK

Inhibition of NF-κB and MAPK pathways by sargachromanols.
Activation of the Nrf2/HO-1 Antioxidant Pathway

Sargachromenol has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway[12]. This pathway plays a crucial role in the cellular defense against oxidative stress.

Nrf2_HO1_Signaling cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivation Sargachromenol Sargachromenol Sargachromenol->Keap1 Inactivation Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Translocation Proteasomal_Degradation Proteasomal Degradation Nrf2_cyto->Proteasomal_Degradation ARE ARE Nrf2_nucleus->ARE HO1 HO-1 Gene Expression ARE->HO1 Antioxidant Antioxidant Response HO1->Antioxidant

Activation of the Nrf2/HO-1 pathway by sargachromenol.

Conclusion

Sargachromanols from brown algae represent a compelling class of natural products with significant therapeutic potential. This guide has provided a comprehensive overview of their natural sources, a putative biosynthetic pathway, quantitative data on their extraction, and detailed experimental methodologies for their isolation and characterization. The elucidation of their mechanisms of action through the modulation of key signaling pathways further underscores their importance in drug discovery. Continued research into the sustainable harvesting or cultivation of Sargassum species, coupled with advances in synthetic biology to heterologously express the biosynthetic pathways, will be crucial for the future development of sargachromanol-based therapeutics.

References

A Technical Guide to the Biological Activities of Sargachromanol C and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sargachromanol C, a chromane-type meroterpenoid isolated from marine brown algae of the Sargassum genus, has emerged as a compound of significant interest in the scientific community. Possessing a unique chemical structure, this compound and its structural analogs have demonstrated a range of promising biological activities, particularly in the realms of anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound and its related compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Biological Activities: Anti-inflammatory and Neuroprotective Effects

This compound and its analogs exert their biological effects primarily through potent anti-inflammatory and antioxidant mechanisms. These properties are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade and oxidative stress responses.

Anti-inflammatory Activity

The anti-inflammatory properties of sargachromanols have been demonstrated through the inhibition of key inflammatory mediators. Sargachromanol G, an analog of this compound, has been shown to dose-dependently inhibit the production of nitric oxide (NO), a key inflammatory marker, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] This inhibitory effect is crucial as excessive NO production is implicated in the pathophysiology of various inflammatory diseases.

Furthermore, sargachromanols have been observed to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory process.[1][2] The downregulation of these enzymes leads to a reduction in the production of pro-inflammatory prostaglandins and NO.

The anti-inflammatory effects of this compound are also mediated by the suppression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3] This cytokine modulation is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3]

Neuroprotective Activity

Beyond their anti-inflammatory effects, sargachromanols exhibit significant neuroprotective properties. This is largely attributed to their ability to counteract oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[3] The activation of this pathway leads to the production of antioxidant enzymes that protect cells from oxidative damage.

Quantitative Analysis of Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound and its analogs.

CompoundBiological ActivityAssay SystemIC50 Value (µM)Reference
Sargachromanol GNitric Oxide Production InhibitionLPS-stimulated BV-2 microglia15.1[1]
Analog 1 (9′-deoxysargachromanol E)Nitric Oxide Production InhibitionLPS-stimulated BV-2 microglia19.5[1]
Analog 2 (3′,4′-dihydro-4′-hydroxysargachromanol I)Nitric Oxide Production InhibitionLPS-stimulated BV-2 microglia8.0[1]
Analog 4Nitric Oxide Production InhibitionLPS-stimulated BV-2 microglia14.3[1]

Note: Specific IC50 values for this compound were not available in the reviewed literature. The data presented is for its analogs.

Dose-Dependent Inhibition of Inflammatory Markers by Sargachromanol G

Inflammatory MarkerConcentration of Sargachromanol G (µM)InhibitionCell Line
Nitric Oxide (NO)10, 20, 40Dose-dependentRAW 264.7
Prostaglandin E2 (PGE2)10, 20, 40Dose-dependentRAW 264.7
TNF-α10, 20, 40Dose-dependentRAW 264.7
IL-1β10, 20, 40Dose-dependentRAW 264.7
IL-610, 20, 40Dose-dependentRAW 264.7

Reference:[1][2]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogs are underpinned by their interaction with key cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Sargachromanols modulate inflammatory responses primarily through the inhibition of the NF-κB and MAPK pathways and the activation of the Nrf2/HO-1 pathway.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_pathways Signaling Pathways cluster_outcomes Cellular Response LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB ProInflammatory Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) MAPK->ProInflammatory NFkB->ProInflammatory Nrf2 Nrf2/HO-1 Pathway AntiInflammatory Anti-inflammatory & Antioxidant Response Nrf2->AntiInflammatory Sargachromanol This compound & Analogs Sargachromanol->MAPK Sargachromanol->NFkB Sargachromanol->Nrf2

Caption: this compound and its analogs' anti-inflammatory mechanism.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the biological activities of sargachromanols.

Nitric Oxide (NO) Production Assay

Objective: To quantify the production of nitric oxide in cell culture supernatants, typically from lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Nitric oxide is an unstable molecule that rapidly converts to nitrite (NO₂⁻) and nitrate (NO₃⁻) in aqueous solution. The Griess reagent reacts with nitrite to form a colored azo dye, the absorbance of which can be measured spectrophotometrically to determine the NO concentration.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound or its analogs

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound or its analogs for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

NO_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Griess Assay cluster_analysis Data Analysis Seed Seed RAW 264.7 cells Treat Pre-treat with Sargachromanol Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Collect Collect supernatant Stimulate->Collect Add_GriessA Add Griess Reagent A Collect->Add_GriessA Incubate1 Incubate 10 min (dark) Add_GriessA->Incubate1 Add_GriessB Add Griess Reagent B Incubate1->Add_GriessB Incubate2 Incubate 10 min (dark) Add_GriessB->Incubate2 Measure Measure absorbance at 540 nm Incubate2->Measure Quantify Quantify NO concentration Measure->Quantify

Caption: Workflow for the Nitric Oxide (NO) Production Assay.

Western Blot Analysis for Protein Expression

Objective: To determine the protein expression levels of key inflammatory and signaling molecules (e.g., iNOS, COX-2, p-NF-κB, Nrf2, HO-1).

Procedure:

  • Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural compounds with significant therapeutic potential, particularly in the management of inflammatory and neurodegenerative disorders. Their multifaceted mechanism of action, involving the modulation of key signaling pathways like NF-κB, MAPK, and Nrf2/HO-1, makes them attractive candidates for further drug development.

Future research should focus on several key areas:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To elucidate the specific structural features responsible for the observed biological activities and to guide the synthesis of more potent and selective analogs.

  • In Vivo Efficacy Studies: To validate the promising in vitro findings in relevant animal models of inflammatory and neurodegenerative diseases.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profiles of these compounds.

  • Synthesis of Novel Analogs: To explore the chemical space around the sargachromanol scaffold and develop new compounds with improved therapeutic indices.

The continued investigation of this compound and its analogs holds great promise for the discovery of novel and effective therapeutic agents for a range of debilitating diseases.

References

In-Vitro Anti-inflammatory Properties of Sargachromanol G: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro anti-inflammatory properties of Sargachromanol G (SG), a chromanol compound isolated from the brown alga Sargassum siliquastrum. The following sections detail the experimental data, comprehensive protocols, and the underlying molecular mechanisms of SG's anti-inflammatory action, offering a valuable resource for its potential as a therapeutic agent.

Executive Summary

Sargachromanol G has demonstrated significant anti-inflammatory effects in in-vitro studies, primarily conducted in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. It effectively inhibits the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The underlying mechanism of action involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Quantitative Data Summary

The anti-inflammatory efficacy of Sargachromanol G has been quantified across several studies. The data presented below summarizes its inhibitory effects on various inflammatory markers.

Table 1: Inhibitory Effects of Sargachromanol G on Inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

Inflammatory MediatorSargachromanol G Concentration (µM)OutcomeReference
Nitric Oxide (NO)10, 20, 40Dose-dependent inhibition of production.[1][2]
Prostaglandin E2 (PGE2)10, 20, 40Dose-dependent inhibition of production.[1][2]
iNOS Protein Expression10, 20, 40Dose-dependent inhibition.[1][2][3]
COX-2 Protein Expression10, 20, 40Dose-dependent inhibition.[1][2][3]
TNF-α Production10, 20, 40Dose-dependent inhibition.[1][2]
IL-1β Production10, 20, 40Dose-dependent inhibition.[1][2]
IL-6 Production10, 20, 40Dose-dependent inhibition.[1][2]

Key Signaling Pathways

Sargachromanol G exerts its anti-inflammatory effects by modulating key signaling cascades that are crucial for the inflammatory response. The primary pathways affected are the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκB-α) is phosphorylated and degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Sargachromanol G has been shown to inhibit the phosphorylation and subsequent degradation of IκB-α, thereby preventing the nuclear translocation of NF-κB.[1][2]

Caption: NF-κB Signaling Pathway Inhibition by Sargachromanol G.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38, is another critical signaling route in inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors like NF-κB. Sargachromanol G has been observed to inhibit the phosphorylation of ERK1/2, JNK, and p38 in a dose-dependent manner.[1][2]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAP3K (e.g., TAK1) TLR4->MAPKKK activates MAPKK MAP2K (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors activates SargachromanolG Sargachromanol G SargachromanolG->MAPKKK inhibits Pro_inflammatory_genes Pro-inflammatory Gene Transcription TranscriptionFactors->Pro_inflammatory_genes induces

Caption: MAPK Signaling Pathway Inhibition by Sargachromanol G.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on Sargachromanol G's anti-inflammatory properties.

General Experimental Workflow

The general workflow for in-vitro anti-inflammatory studies of Sargachromanol G is depicted below.

Experimental_Workflow cluster_setup Cell Culture and Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture RAW 264.7 Cell Culture Pretreatment Pre-treatment with Sargachromanol G Cell_Culture->Pretreatment Stimulation Stimulation with LPS (1 µg/mL) Pretreatment->Stimulation MTT_Assay Cell Viability (MTT) Assay Stimulation->MTT_Assay Griess_Assay Nitric Oxide (Griess) Assay Stimulation->Griess_Assay ELISA PGE2 & Cytokine (ELISA) Assays Stimulation->ELISA Western_Blot Protein Expression (Western Blot) iNOS, COX-2, p-MAPKs, p-IκB-α Stimulation->Western_Blot Data_Analysis Quantitative Analysis MTT_Assay->Data_Analysis Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

References

The Antioxidant Potential of Sargachromanol Compounds from Marine Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine algae of the genus Sargassum are a rich source of bioactive secondary metabolites, among which sargachromanol compounds, a class of meroterpenoids, have demonstrated significant antioxidant potential. This technical guide provides a comprehensive overview of the antioxidant activities of various sargachromanol compounds, detailing their efficacy through in vitro assays and elucidating the underlying molecular mechanisms. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the therapeutic applications of these marine-derived natural products. We present quantitative data on their antioxidant capacity, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Natural antioxidants have gained considerable attention as potential therapeutic agents to counteract oxidative damage. Marine algae, particularly brown seaweeds of the genus Sargassum, are a prolific source of unique bioactive compounds with potent antioxidant properties.

Sargachromanol compounds, including sargachromenol, sargachromanol E, and mojabanchromanol, are a prominent class of meroterpenoids found in Sargassum species. These compounds possess a chromanol ring structure, which is recognized for its ability to scavenge free radicals.[1] This guide synthesizes the current scientific knowledge on the antioxidant potential of sargachromanol compounds, providing a technical foundation for further research and development.

Quantitative Antioxidant Activity of Sargachromanol Compounds

The antioxidant efficacy of sargachromanol compounds has been quantified using various in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric used to express the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Compound/ExtractSargassum SpeciesAssayIC50 ValueReference
SargachromenolS. wightiiDPPH79.55 µM[2]
SargachromenolS. wightiiABTS75.99 µM[2]
MojabanchromanolS. horneriDPPH>96% scavenging at 0.5 mg/mL[3]
Sargassum siliquosum extractS. siliquosumDPPH0.19 mg GAE/mL[1]
Sargassum horneri extract (70% EtOH)S. horneriDPPH~1 mg/mL (40.1% scavenging)[4]
Sargassum horneri extract (70% EtOH)S. horneriABTS~1 mg/mL (36.9% scavenging)[4]
Sargassum macrocarpum extract (Hot-water)S. macrocarpumDPPH6.5 mg/mL[5]
Sargassum macrocarpum extract (Hot-water)S. macrocarpumABTS0.9 mg/mL[5]
Sargassum wightii extract (Methanolic)S. wightiiDPPH511.15 µg/mL[6]
Sargassum wightii extract (Aqueous)S. wightiiDPPH927.05 µg/mL[6]
Sargassum fusiforme extract (Methanol)S. fusiformeDPPH5.8 µg/mL[7]
Sargassum fusiforme extract (Methanol)S. fusiformeABTS6.7 µg/mL[7]

Molecular Mechanisms of Antioxidant Action

Sargachromanol compounds exert their antioxidant effects through multiple mechanisms. Beyond direct radical scavenging, they have been shown to modulate key cellular signaling pathways involved in the endogenous antioxidant defense system.

Activation of the Nrf2/HO-1 Signaling Pathway

A primary mechanism by which sargachromanol compounds confer cellular protection against oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like sargachromenol, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes, including HO-1, which plays a crucial role in cellular defense against oxidative damage.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sargachromanol Sargachromanol Keap1_Nrf2 Keap1-Nrf2 Complex Sargachromanol->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation HO1_protein->ROS Reduces

Figure 1: Sargachromanol-mediated activation of the Nrf2/HO-1 pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH solution in methanol prep_sample Prepare various concentrations of sargachromanol compound in a suitable solvent prep_control Prepare positive control (e.g., Ascorbic Acid) and a blank (solvent only) mix Mix sample/control (e.g., 100 µL) with DPPH solution (e.g., 100 µL) in a 96-well plate prep_control->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Measure absorbance at 517 nm using a microplate reader calculate_rsa Calculate % Radical Scavenging Activity: [(Abs_control - Abs_sample) / Abs_control] x 100 measure->calculate_rsa calculate_ic50 Plot % scavenging activity vs. concentration to determine the IC50 value calculate_rsa->calculate_ic50

Figure 2: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a light-protected container.

  • Sample Preparation: Dissolve the sargachromanol compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each sample concentration (e.g., 100 µL).

    • Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.

    • For the control, mix the solvent with the DPPH solution. For the blank, use the solvent only.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the sargachromanol compound.

  • Assay Procedure:

    • Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS induced by a pro-oxidant. It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_ros_induction_measurement ROS Induction & Measurement seed_cells Seed cells (e.g., HaCaT, HepG2) in a 96-well black, clear-bottom plate incubate_cells Incubate until confluent seed_cells->incubate_cells load_probe Load cells with DCFH-DA probe incubate_cells->load_probe add_compound Add sargachromanol compound at various concentrations load_probe->add_compound incubate_treatment Incubate for a defined period (e.g., 1 hour) add_compound->incubate_treatment add_inducer Add a pro-oxidant (e.g., AAPH) to induce ROS incubate_treatment->add_inducer measure_fluorescence Measure fluorescence intensity over time (Ex: 485 nm, Em: 535 nm) add_inducer->measure_fluorescence analyze_data Calculate the area under the curve (AUC) and determine the CAA value measure_fluorescence->analyze_data

Figure 3: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., human keratinocytes HaCaT or human liver cancer cells HepG2) in a 96-well black plate with a clear bottom and culture until confluent.

  • Cell Treatment:

    • Wash the cells with a suitable buffer.

    • Load the cells with a solution of DCFH-DA.

    • Treat the cells with various concentrations of the sargachromanol compound and a positive control (e.g., quercetin).

    • Incubate for a specified period (e.g., 1 hour).

  • ROS Induction: Add a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce intracellular ROS production.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at regular intervals for a defined period (e.g., 1 hour).

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated based on the reduction in AUC in the presence of the antioxidant compared to the control.

Conclusion and Future Directions

Sargachromanol compounds isolated from marine algae represent a promising class of natural antioxidants. Their ability to directly scavenge free radicals and to enhance the endogenous antioxidant defense system through the activation of the Nrf2/HO-1 pathway underscores their potential for development as therapeutic agents for oxidative stress-related diseases.

This technical guide provides a foundational understanding of the antioxidant potential of sargachromanol compounds, supported by quantitative data and detailed experimental protocols. Future research should focus on:

  • In vivo studies: to validate the antioxidant effects of sargachromanol compounds in animal models of oxidative stress-related diseases.

  • Structure-activity relationship studies: to identify the key structural features responsible for the antioxidant activity of these compounds, which can guide the synthesis of more potent analogues.

  • Bioavailability and pharmacokinetic studies: to understand the absorption, distribution, metabolism, and excretion of sargachromanol compounds, which is crucial for their development as drugs.

  • Clinical trials: to evaluate the safety and efficacy of sargachromanol compounds in humans.

The continued exploration of these marine-derived compounds holds significant promise for the discovery of novel and effective antioxidant therapies.

References

Unlocking the Therapeutic Potential of the Ocean's Bounty: A Technical Guide to the Anticancer and Antiproliferative Activity of Sargassum Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Sargassum, a type of brown seaweed, has emerged as a significant source of novel bioactive compounds with potent anticancer and antiproliferative properties. This in-depth technical guide synthesizes the current scientific knowledge on the efficacy of Sargassum extracts against various cancer cell lines. It provides a comprehensive overview of the experimental evidence, detailed methodologies for key assays, and an exploration of the underlying molecular mechanisms, with a focus on apoptosis, cell cycle arrest, and key signaling pathways. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of natural product-based cancer therapeutics.

Quantitative Analysis of Antiproliferative Activity

The cytotoxic effects of various Sargassum extracts have been extensively evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions, is a critical parameter in these assessments. The following tables summarize the IC50 values of different Sargassum species extracts, providing a comparative overview of their antiproliferative activity.

Table 1: In Vitro Cytotoxicity (IC50) of Various Sargassum Species Extracts against Human Cancer Cell Lines

Sargassum SpeciesExtract/SolventCancer Cell LineCell TypeIC50 (µg/mL)Treatment Duration (h)Reference
Sargassum sp.EthanolHep-2Liver Cancer200Not Specified[1]
Sargassum sp.EthanolMCF-7Breast Cancer250Not Specified[1]
S. angustifoliumDichloromethaneHeLaCervical Cancer3672
S. angustifoliumButanolMCF-7Breast Cancer2572
S. angustifoliumHexaneHeLaCervical Cancer7172
S. angustifoliumHexaneMCF-7Breast Cancer7772
S. vulgareChloroform:EthanolJurkatLeukemia49.05672[2]
S. vulgareWater:EthanolJurkatLeukemia136.90772[2]
S. oligocystumCold WaterK562Leukemia400Not Specified[3]
S. oligocystumCold WaterDaudiBurkitt's Lymphoma500Not Specified[3]
S. myriocystumMethanolHepG2Liver Cancer6096[4]
S. myriocystumMethanolMCF-7Breast Cancer8096[4]
S. myriocystumMethanolHeLaCervical Cancer11596[4]
S. polycystumChloroformHeLaCervical Cancer38.348[5]
S. polycystumN-hexaneHeLaCervical Cancer60.948[5]
S. polycystumEthyl acetateHeLaCervical Cancer112.048[5]
S. polycystumEthanolHeLaCervical Cancer112.848[5]
S. prismaticumMethanolUnspecifiedUnspecified7.6 ± 0.0224[6]
S. prismaticumChloroformUnspecifiedUnspecified9.6 ± 0.0324[6]
S. cinctumNot SpecifiedMCF-7Breast Cancer134.50Not Specified[7]
S. cinctumNot SpecifiedA549Lung Cancer161.02Not Specified[7]

Table 2: In Vivo Antitumor Activity of Sargassum Extracts in Animal Models

Sargassum SpeciesExtract/CompoundAnimal ModelTumor ModelDosageAdministration RouteTumor Growth InhibitionReference
S. confusumPolysaccharideMiceSarcoma S180Not SpecifiedNot SpecifiedSignificant inhibition of tumor growth[8]
S. tenerrimumEthanol ExtractSwiss Albino MiceEhrlich Ascites Carcinoma100-300 mg/kg/dayOralSignificant reduction in tumor volume and cell count[9],[10]
S. fusiformePolysaccharide (SFP 2205)Balb/c Nude MiceHEL XenograftMiddle doseNot Specified53.39 ± 15.31%[11]
S. fusiformePolysaccharide (SFP 2205)Balb/c Nude MiceHEL XenograftHigh doseNot Specified79.29 ± 6.84%[11]

Table 3: Effects of Sargassum Extracts on Apoptosis and Cell Cycle Progression

Sargassum SpeciesExtract/CompoundCancer Cell LineEffect on ApoptosisEffect on Cell CycleReference
Sargassum sp.Ethanol FractionHep-2, MCF-7Induction of cell shrinkage, membrane blebbing, and apoptotic bodiesNot Specified[1]
S. polycystumFucoidan (F5)HL-60Increased proportion of cells in Sub-G1 phaseG1 arrest[12]
S. polycystumFucoidan (F5)MCF-7Increased proportion of cells in Sub-G1 phaseG1 arrest[12]
S. horneriPolysaccharide (SHP-1.7)HeLa68.9% apoptosis after 48hNot Specified[13]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of the anticancer properties of Sargassum extracts. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these findings.

Preparation of Sargassum Extracts

The initial step in assessing the bioactivity of Sargassum is the preparation of extracts using various solvents to isolate different classes of compounds.

  • General Maceration Protocol:

    • Collect fresh Sargassum seaweed and wash thoroughly with seawater and then fresh water to remove epiphytes, sand, and other debris.

    • Shade-dry the seaweed at room temperature for several days until completely brittle.

    • Grind the dried seaweed into a fine powder using a mechanical blender.

    • Soak the seaweed powder in a suitable solvent (e.g., ethanol, methanol, dichloromethane, or water) at a ratio of 1:10 (w/v).

    • Agitate the mixture on a shaker at room temperature for 24-72 hours.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C.

    • Lyophilize the concentrated extract to obtain a dry powder. Store at -20°C.

  • Soxhlet Extraction Protocol (for ethanolic extracts):

    • Place the dried and powdered Sargassum sample into a thimble.

    • Position the thimble in the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with ethanol.

    • Heat the flask; the vapor travels up a distillation arm and condenses in the condenser.

    • The condensed ethanol drips into the thimble containing the sample, extracting the desired compounds.

    • When the liquid level in the thimble reaches the top of a siphon tube, the solution is siphoned back into the distilling flask.

    • This cycle is repeated multiple times.

    • After extraction, the solvent is removed by rotary evaporation.

Cell Culture
  • Cell Lines and Maintenance:

    • Obtain human cancer cell lines (e.g., MCF-7, Hep-2, HeLa, K562) from a reputable cell bank (e.g., ATCC).

    • Culture the cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Seed 1 x 10^5 cells/well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the Sargassum extract (e.g., 10-500 µg/mL) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine the IC50 value from a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed cells in a 6-well plate and treat with the Sargassum extract at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Treat cells with the Sargassum extract as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can elucidate the effect of Sargassum extracts on signaling pathways like PI3K/AKT and MAPK.

  • After treatment with the Sargassum extract, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, caspases) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a housekeeping protein like β-actin or GAPDH as a loading control.

In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of potential anticancer agents.

  • Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., BALB/c nude or NSG mice).[14]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[14]

  • Randomly assign the mice to treatment and control groups.

  • Administer the Sargassum extract (e.g., 100-300 mg/kg) or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.[9]

  • Measure the tumor volume with calipers every few days using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Key Signaling Pathways and Experimental Workflows

The anticancer activity of Sargassum extracts is mediated through the modulation of several key signaling pathways that regulate cell proliferation, survival, and apoptosis. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflows used to study them.

experimental_workflow sargassum Sargassum Seaweed extraction Extraction & Fractionation (e.g., Ethanol, Water, Fucoidan) sargassum->extraction extract Sargassum Extract / Bioactive Compound extraction->extract in_vitro In Vitro Studies extract->in_vitro in_vivo In Vivo Studies extract->in_vivo cell_culture Cancer Cell Lines (e.g., MCF-7, HepG2, HeLa) in_vitro->cell_culture animal_model Animal Model (e.g., Nude Mice) in_vivo->animal_model cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle western_blot Mechanism Study (Western Blot) cell_culture->western_blot xenograft Tumor Xenograft Establishment animal_model->xenograft treatment Treatment with Sargassum Extract xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement

Caption: General experimental workflow for investigating the anticancer activity of Sargassum extracts.

apoptosis_pathway sargassum Sargassum Extract (e.g., Fucoidan) bcl2_family Modulation of Bcl-2 Family Proteins sargassum->bcl2_family bax ↑ Bax (Pro-apoptotic) bcl2_family->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by Sargassum extracts.

pi3k_akt_pathway sargassum Sargassum Extract (e.g., Fucoidan) pi3k PI3K sargassum->pi3k Inhibits akt Akt pi3k->akt Activates p_akt p-Akt (Active) akt->p_akt Phosphorylation bad Bad p_akt->bad Inhibits (by phosphorylation) proliferation Cell Proliferation & Survival p_akt->proliferation bclxl Bcl-xL bad->bclxl Inhibits

Caption: Inhibition of the PI3K/Akt survival pathway by Sargassum extracts.

Concluding Remarks

The comprehensive data presented in this technical guide underscore the significant potential of Sargassum species as a source of novel anticancer agents. The diverse array of bioactive compounds within these marine algae, including fucoidans, phlorotannins, and other polysaccharides, exert their antiproliferative effects through multiple mechanisms, most notably the induction of apoptosis via the intrinsic pathway and the inhibition of key cell survival signaling cascades such as the PI3K/Akt pathway.

The provided experimental protocols offer a standardized framework for the continued investigation of these natural products. Further research should focus on the isolation and structural elucidation of the most potent bioactive compounds, optimization of extraction and purification techniques, and comprehensive preclinical evaluation in a wider range of cancer models. The synergistic potential of Sargassum extracts with existing chemotherapeutic agents also warrants exploration. Ultimately, the rich biodiversity of the marine environment, exemplified by the Sargassum genus, holds immense promise for the future of oncology drug discovery.

References

Sargachromanol C: A Technical Guide to its Mechanism of Action in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sargachromanol C, a chromenol derivative isolated from the brown algae Sargassum species, has emerged as a compound of significant interest in the fields of pharmacology and drug discovery. Its potent anti-inflammatory and antioxidant properties have been demonstrated in various cellular models, suggesting its therapeutic potential for a range of inflammatory and oxidative stress-related diseases. This technical guide provides an in-depth overview of the molecular mechanisms underlying the cellular activities of this compound, with a focus on its impact on key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutic agents.

Core Mechanism of Action: A Tripartite Approach

This compound exerts its cellular effects primarily through the modulation of three interconnected signaling pathways: the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway. This multi-pronged approach allows this compound to effectively mitigate inflammatory responses and protect cells from oxidative damage.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) or particulate matter, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB heterodimer (p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.

This compound has been shown to effectively suppress this pathway.[1][2] It achieves this by inhibiting the phosphorylation of IκBα, which in turn prevents the nuclear translocation of the p65 and p50 subunits of NF-κB.[1] This blockade of NF-κB activation leads to a significant reduction in the expression of downstream targets, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]

NF_kB_Pathway LPS LPS/Particulate Matter TLR TLR LPS->TLR IKK IKK TLR->IKK Sargachromanol_C This compound Sargachromanol_C->IKK IkBa p-IκBα IKK->IkBa NFkB_inactive NF-κB (p65/p50) (Inactive) IkBa->NFkB_inactive NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Proinflammatory_Genes Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Attenuation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway, comprising cascades such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in cellular responses to external stressors, including inflammation.[1] Upon stimulation by inflammatory agents, these kinases are phosphorylated and activated, leading to the activation of downstream transcription factors that promote the expression of inflammatory genes.

This compound has been demonstrated to inhibit the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, in response to inflammatory stimuli.[1][2] By preventing the activation of these kinases, this compound effectively dampens the inflammatory signaling cascade, contributing to its overall anti-inflammatory effect.

MAPK_Pathway Stimuli Inflammatory Stimuli (LPS, Particulate Matter) Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases pERK p-ERK Upstream_Kinases->pERK pJNK p-JNK Upstream_Kinases->pJNK p_p38 p-p38 Upstream_Kinases->p_p38 Sargachromanol_C This compound Sargachromanol_C->pERK Sargachromanol_C->pJNK Sargachromanol_C->p_p38 Transcription_Factors Transcription Factors (e.g., AP-1) pERK->Transcription_Factors pJNK->Transcription_Factors p_p38->Transcription_Factors Proinflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation

Figure 2: Attenuation of the MAPK signaling pathway by this compound.
Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2] In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription.[2]

This compound has been shown to be a potent activator of the Nrf2/HO-1 pathway.[2][3] By promoting the nuclear translocation of Nrf2 and the subsequent upregulation of HO-1 expression, this compound enhances the cell's antioxidant capacity.[2] This increased antioxidant defense helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage, which is often a key component of inflammatory processes.[2]

Nrf2_HO1_Pathway Sargachromanol_C This compound Keap1_Nrf2 Keap1-Nrf2 (Inactive) Sargachromanol_C->Keap1_Nrf2 Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE Nucleus->ARE HO1_Gene HO-1 Gene ARE->HO1_Gene Transcription HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Translation Antioxidant_Response Antioxidant Response HO1_Protein->Antioxidant_Response

Figure 3: Activation of the Nrf2/HO-1 pathway by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular markers in different experimental models.

Table 1: Effect of this compound on Inflammatory Markers in RAW 264.7 Macrophages

MarkerStimulantThis compound Concentration (µg/mL)% Inhibition / EffectReference
Nitric Oxide (NO)LPS15.6 - 62.5Dose-dependent decrease[2]
Intracellular ROSLPS15.6 - 62.5Dose-dependent decrease[2]
TNF-α (mRNA)LPS15.6 - 62.5Dose-dependent decrease[2]
IL-6 (mRNA)LPS15.6 - 62.5Dose-dependent decrease[2]
IL-1β (mRNA)LPS15.6 - 62.5Dose-dependent decrease[2]
iNOS (protein)LPS15.6 - 62.5Dose-dependent decrease[2]
COX-2 (protein)LPS15.6 - 62.5Dose-dependent decrease[2]
TNF-α (protein)Particulate Matter15.6 - 62.5Dose-dependent decrease[1]
IL-6 (protein)Particulate Matter15.6 - 62.5Dose-dependent decrease[1]
IL-1β (protein)Particulate Matter15.6 - 62.5Dose-dependent decrease[1]

Table 2: Effect of this compound on Signaling Proteins in RAW 264.7 Macrophages

ProteinStimulantThis compound Concentration (µg/mL)EffectReference
p-p38LPS15.6 - 62.5Dose-dependent decrease[2]
p-ERKLPS15.6 - 62.5Dose-dependent decrease[2]
p-JNKLPS15.6 - 62.5Dose-dependent decrease[2]
p-IκBαLPS15.6 - 62.5Dose-dependent decrease[2]
Nuclear p65LPS15.6 - 62.5Dose-dependent decrease[1][2]
Nuclear p50Particulate Matter15.6 - 62.5Dose-dependent decrease[1]
HO-1LPS15.6 - 62.5Dose-dependent increase[2]
Nuclear Nrf2LPS15.6 - 62.5Dose-dependent increase[2]

Table 3: Neuroprotective Effects of this compound in HT22 Neuronal Cells

MarkerStimulantThis compound Concentration (µM)EffectReference
Cell ViabilityGlutamate3.68 - 14.73Dose-dependent increase[3]
Intracellular ROSGlutamate3.68 - 14.73Dose-dependent decrease[3]
p-p38Glutamate3.68 - 14.73Dose-dependent decrease[3]
p-ERKGlutamate3.68 - 14.73Dose-dependent decrease[3]
p-JNKGlutamate3.68 - 14.73Dose-dependent decrease[3]
Nuclear Nrf2Glutamate3.68 - 14.73Dose-dependent increase[3]
HO-1Glutamate3.68 - 14.73Dose-dependent increase[3]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.

Cell Culture and Treatment
  • RAW 264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) or particulate matter.[1][2]

  • HT22 Hippocampal Neuronal Cells: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For neuroprotection assays, cells are pre-treated with this compound for a designated period (e.g., 1 hour) prior to the addition of glutamate (e.g., 5 mM) to induce oxidative stress.[3]

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat with this compound and/or stimulant Seed_Cells->Treat_Cells Add_MTT Add MTT solution (e.g., 5 mg/mL) Treat_Cells->Add_MTT Incubate Incubate for 4 hours at 37°C Add_MTT->Incubate Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Figure 4: Workflow for the MTT cell viability assay.

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2] Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide, a pro-inflammatory mediator, is quantified using the Griess reagent system.[2] The cell culture supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm. The concentration of nitrite, a stable metabolite of NO, is determined by comparison with a sodium nitrite standard curve.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[2] After treatment, cells are incubated with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is then measured using a fluorescence microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.[1]

Western Blot Analysis

To determine the expression and phosphorylation levels of key signaling proteins, cells are lysed, and the protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with specific primary antibodies against the target proteins (e.g., p-p38, p-ERK, p-JNK, p-IκBα, p65, p50, Nrf2, HO-1, and loading controls like β-actin or GAPDH), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]

Conclusion

This compound demonstrates a robust mechanism of action in cellular models, primarily through the coordinated suppression of pro-inflammatory NF-κB and MAPK signaling pathways and the activation of the protective Nrf2/HO-1 antioxidant pathway. The quantitative data and detailed protocols provided in this technical guide offer a solid foundation for further research into the therapeutic potential of this compound. Its multifaceted mode of action makes it a compelling candidate for the development of novel treatments for a variety of inflammatory and oxidative stress-driven pathologies. Further investigations, including in vivo studies and clinical trials, are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Preliminary Cytotoxicity Screening of Sargachromanol C on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sargachromanol C, a chromanol derivative isolated from marine brown algae of the genus Sargassum, has garnered interest within the scientific community for its potential therapeutic properties. As part of the initial drug discovery pipeline, preliminary cytotoxicity screening is a critical step to assess the potential of a compound as a therapeutic agent and to determine its safety profile. This technical guide provides an in-depth overview of the core methodologies and data interpretation for the preliminary cytotoxicity screening of this compound.

Data Presentation: Cytotoxicity of Related Sargachromanol Derivatives

CompoundCell LineCell TypeIC50 (µM)
12 HepG2Human Hepatocellular Carcinoma15.4 ± 0.9
MCF-7Human Breast Adenocarcinoma18.2 ± 1.1
Caco-2Human Colorectal Adenocarcinoma21.6 ± 1.3
13 HepG2Human Hepatocellular Carcinoma11.2 ± 0.6
MCF-7Human Breast Adenocarcinoma14.5 ± 0.8
Caco-2Human Colorectal Adenocarcinoma17.8 ± 1.0
19 HepG2Human Hepatocellular Carcinoma12.9 ± 0.7
MCF-7Human Breast Adenocarcinoma16.3 ± 0.9
Caco-2Human Colorectal Adenocarcinoma19.5 ± 1.2
Doxorubicin (Control)HepG2Human Hepatocellular Carcinoma1.2 ± 0.1
MCF-7Human Breast Adenocarcinoma1.5 ± 0.1
Caco-2Human Colorectal Adenocarcinoma2.1 ± 0.2

Data sourced from a study on compounds isolated from Sargassum cinereum and is intended for comparative purposes.[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cell lines (e.g., HaCaT, HT22, RAW 264.7, various cancer cell lines)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cytotoxicity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Materials:

  • This compound

  • Selected cell lines

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: After the incubation period, centrifuge the microplate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Solution Addition: Add the stop solution to each well to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to the maximum LDH release control (cells treated with a lysis buffer).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with This compound Dilutions prep_compound->treat_cells prep_cells Culture and Harvest Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_reagent Add MTT or Collect Supernatant for LDH incubate->add_reagent measure Measure Absorbance add_reagent->measure calc_viability Calculate % Viability or % Cytotoxicity measure->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for in vitro cytotoxicity screening.

Signaling Pathways Potentially Modulated by this compound

Based on studies of related sargachromanols, this compound may induce cytotoxicity through the modulation of key signaling pathways involved in apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Sargachromanol_C This compound Death_Receptors Death Receptors (e.g., Fas, TNFR) Sargachromanol_C->Death_Receptors Activates Bax Bax Sargachromanol_C->Bax Upregulates Bcl2 Bcl-2 Sargachromanol_C->Bcl2 Downregulates Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathways.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Sargachromanol C from Marine Brown Algae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sargachromanol C is a chromanol-type meroterpenoid found in marine brown algae of the genus Sargassum. Meroterpenoids are a class of natural products with a mixed biosynthetic origin, exhibiting a wide range of biological activities. This compound and its analogues have garnered significant interest within the scientific community due to their potent antioxidant and anti-inflammatory properties. These compounds have shown potential in modulating key signaling pathways involved in inflammation, such as the Toll-like receptor (TLR)-mediated mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, as well as the Nrf2/HO-1 signaling pathway.[1][2] This document provides detailed protocols for the extraction and isolation of this compound from marine brown algae, along with a summary of quantitative data from various extraction methods and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The efficiency of extracting sargachromanol and related meroterpenoids is highly dependent on the chosen extraction methodology. The following table summarizes the quantitative yields of sargahydroquinoic acid (SHQA) and sargachromenol (SCM) from Sargassum serratifolium using different extraction techniques.[3]

Extraction MethodTotal Yield (%)SHQA (mg/g dry sample)SCM (mg/g dry sample)
Solid-Liquid Extraction (Methanol)12.3 ± 0.514.49 ± 0.721.91 ± 0.10
SC-CO2 + ethanol1.8 ± 0.11.82 ± 0.090.24 ± 0.01
Pressurized Liquid Extraction (25°C)3.5 ± 0.23.25 ± 0.160.43 ± 0.02
Pressurized Liquid Extraction (100°C)16.8 ± 0.813.70 ± 0.691.31 ± 0.07

Experimental Protocols

Protocol 1: Solid-Liquid Extraction (SLE) using Methanol

This protocol describes a conventional solid-liquid extraction method for obtaining this compound and related compounds.

Materials:

  • Dried and powdered brown algae (Sargassum sp.)

  • Methanol (analytical grade)

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Nitrogen gas supply

  • Water bath

Procedure:

  • Weigh 10 g of dried and powdered Sargassum sample.

  • Suspend the sample in 200 mL of methanol in a flask.

  • Incubate the mixture for 24 hours at room temperature with constant stirring.

  • Following incubation, sonicate the mixture for 30 minutes to enhance extraction.[3]

  • Filter the extract through Whatman No. 1 filter paper to separate the solid residue.

  • Collect the filtrate and evaporate the methanol under reduced pressure using a rotary evaporator at 40°C.

  • Dry the resulting extract under a stream of nitrogen gas in a 50°C water bath to remove any residual solvent.[3]

  • Store the crude extract at -20°C for further analysis and purification.

Protocol 2: Pressurized Liquid Extraction (PLE)

PLE is an automated technique that uses elevated temperatures and pressures to enhance extraction efficiency.

Materials:

  • Dried and powdered brown algae (Sargassum sp.)

  • Methanol (analytical grade)

  • Pressurized Liquid Extraction System

Procedure:

  • Mix the dried seaweed powder with a dispersing agent (e.g., diatomaceous earth).

  • Load the mixture into the extraction cell of the PLE system.

  • Set the extraction parameters:

    • Solvent: Methanol

    • Temperature: 100°C[3]

    • Pressure: 1500 psi

    • Static extraction time: 10 minutes (2 cycles)

    • Flush volume: 60% of cell volume

  • Initiate the extraction process. The system will automatically perform the extraction.

  • Collect the extract from the collection vial.

  • Evaporate the solvent from the extract using a rotary evaporator or a stream of nitrogen.

  • Store the dried extract at -20°C.

Protocol 3: Isolation by Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique used for the preparative isolation of target compounds from crude extracts. This protocol is adapted from a method for isolating Sargachromanol E, a related compound, and can be optimized for this compound.[4]

Materials:

  • Crude extract from Protocol 1 or 2

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Water

  • Centrifugal Partition Chromatograph

Procedure:

  • Prepare the two-phase solvent system: n-hexane:ethyl acetate:methanol:water (5:5:7:3, v/v/v/v).[4]

  • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • Degas both the upper (stationary) and lower (mobile) phases.

  • Fill the CPC column with the stationary phase (upper phase).

  • Set the rotational speed of the CPC to the desired rpm (e.g., 1000 rpm).

  • Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 2 mL/min) until hydrodynamic equilibrium is reached.

  • Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the CPC.

  • Continue pumping the mobile phase and collect fractions using a fraction collector.

  • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Pool the fractions containing the pure compound and evaporate the solvent.

Visualizations

Signaling Pathways

Sargachromanol has been shown to inhibit inflammatory responses by modulating key signaling pathways. The following diagrams illustrate the inhibitory effects of sargachromanol on the TLR-mediated MAPK/NF-κB pathway and its activation of the Nrf2/HO-1 pathway.

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs (p38, ERK, JNK) TAK1->MAPKs IkappaB IκB IKK->IkappaB P NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB nucleus_NFkappaB NF-κB NFkappaB->nucleus_NFkappaB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus_NFkappaB->Cytokines iNOS_COX2 iNOS, COX-2 nucleus_NFkappaB->iNOS_COX2 AP1 AP-1 MAPKs->AP1 nucleus_AP1 AP-1 AP1->nucleus_AP1 nucleus_AP1->Cytokines nucleus_AP1->iNOS_COX2 Sargachromanol Sargachromanol Sargachromanol->TAK1 Sargachromanol->IKK Sargachromanol->NFkappaB Sargachromanol->MAPKs

Caption: Inhibition of TLR-mediated MAPK/NF-κB signaling by Sargachromanol.

cluster_nucleus Nucleus Sargachromanol Sargachromanol ROS ROS Sargachromanol->ROS Nrf2 Nrf2 Sargachromanol->Nrf2 Keap1 Keap1 Keap1->Nrf2 nucleus_Nrf2 Nrf2 Nrf2->nucleus_Nrf2 ARE ARE nucleus_Nrf2->ARE HO1 HO-1 ARE->HO1 Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Sargachromanol.

Experimental Workflow

The following diagram outlines the general workflow for the extraction and isolation of this compound.

Start Start: Dried Sargassum sp. Grinding Grinding and Powdering Start->Grinding Extraction Extraction (SLE or PLE) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Purification Purification (Centrifugal Partition Chromatography) Crude_Extract->Purification Fraction_Collection Fraction Collection Purification->Fraction_Collection Analysis Analysis (TLC, HPLC) Fraction_Collection->Analysis Pure_Compound Pure this compound Analysis->Pure_Compound

Caption: General workflow for this compound extraction and isolation.

References

Application Note: High-Speed, Single-Step Purification of Sargachromanol E from Sargassum sp. using Centrifugal Partition Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sargachromanol E is a bioactive chromene derivative found in brown algae of the Sargassum genus, such as Sargassum siliquastrum and Sargassum horneri.[1][2] This natural product has garnered significant interest within the pharmaceutical and nutraceutical industries due to its potent anti-inflammatory and antioxidant properties.[1][3] Traditional purification methods for sargachromanol E often involve multiple, time-consuming chromatographic steps, leading to potential sample degradation and lower overall yields.

Centrifugal Partition Chromatography (CPC) presents a robust, liquid-liquid chromatographic technique ideal for the preparative-scale isolation of natural products.[4][5] CPC eliminates the need for solid stationary phases, reducing the costs associated with column packing and disposal while minimizing irreversible sample adsorption.[5] This application note details a streamlined, one-step protocol for the efficient purification of sargachromanol E from a chloroform fraction of Sargassum siliquastrum extract using CPC.

Chemical Properties of Sargachromanol E

A comprehensive understanding of the target compound's properties is crucial for developing an effective purification strategy.

PropertyValue
Molecular Formula C27H40O4
Molecular Weight 428.6 g/mol
Appearance [Data not available in search results]
Solubility Soluble in organic solvents such as chloroform, ethyl acetate, and methanol.
Chemical Structure A chromene derivative with a polyprenyl side chain.

(Data sourced from PubChem CID 11339386)[6]

Raw Material: Chemical Composition of Sargassum sp.

The starting material for this purification is brown algae from the Sargassum genus. The general chemical composition of Sargassum horneri, a known source of sargachromanol E, is summarized below. Composition can vary based on season and geographical location.[7][8]

ComponentContent (% of Dry Weight)
Carbohydrates 19.93 - 46%
Ash 21 - 33.58%
Protein 15 - 22.94%
Lipids (Crude Fat) 0.1 - 4.4%
Total Dietary Fiber ~55.3%

(Data compiled from multiple sources on Sargassum horneri)[7][9][10][11]

Experimental Protocol

This protocol is adapted from the successful preparative isolation of sargachromanol E by Lee et al. (2013).[1]

1. Biomass Preparation and Extraction

  • Drying: Thoroughly wash fresh Sargassum siliquastrum with tap water to remove salt, sand, and epiphytes. The cleaned biomass should be dried at room temperature for two weeks.

  • Grinding: Grind the dried algae into a fine powder.

  • Extraction:

    • Extract the powdered algae with methanol (MeOH) at room temperature for 24 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

    • Suspend the concentrated extract in water and partition sequentially with chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • The chloroform fraction, which contains sargachromanol E, should be concentrated and used for CPC purification.[1]

2. Centrifugal Partition Chromatography (CPC) Purification

  • CPC System: A preparative scale Centrifugal Partition Chromatography system is required.

  • Solvent System Selection and Preparation:

    • The two-phase solvent system is composed of n-hexane:ethyl acetate:methanol:water (5:5:7:3, v/v/v/v) .[1]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (stationary) and lower (mobile) phases before use.

  • CPC Operational Parameters:

ParameterValue
Apparatus Preparative CPC
Solvent System n-hexane:EtOAc:MeOH:water (5:5:7:3, v/v)
Mode of Operation Ascending mode (the lower phase is the mobile phase)
Rotational Speed 800 rpm[12]
Mobile Phase Flow Rate 3.0 mL/min[12]
Stationary Phase Upper phase of the solvent system
Mobile Phase Lower phase of the solvent system
Sample Loading Dissolve the dried chloroform fraction in a 1:1 mixture of the stationary and mobile phases.
Detection UV detector at 254 nm
  • Purification Procedure:

    • Fill the CPC column with the stationary phase (upper phase).

    • Set the rotational speed to 800 rpm.

    • Pump the mobile phase (lower phase) through the column at a flow rate of 3.0 mL/min until hydrostatic equilibrium is reached.

    • Inject the prepared sample solution into the column.

    • Continue pumping the mobile phase and collect fractions based on the UV chromatogram.

    • Sargachromanol E is expected to elute in one of the earlier fractions (denoted as Fraction A in the source literature).[1]

3. Fraction Analysis and Identification

  • Analyze the collected fractions using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to determine purity.

  • Confirm the identity of the purified sargachromanol E using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Visualizations

Experimental Workflow for Sargachromanol E Purification

G cluster_prep Biomass Preparation cluster_extract Solvent Extraction cluster_cpc CPC Purification cluster_analysis Analysis & Identification sargassum Sargassum sp. Biomass wash Wash & Dry sargassum->wash grind Grind to Powder wash->grind powder Algal Powder meoh_extract Methanol Extraction powder->meoh_extract partition Solvent Partitioning (CHCl3, EtOAc, BuOH) meoh_extract->partition chloroform_fraction Chloroform Fraction partition->chloroform_fraction cpc_system CPC System (n-hexane:EtOAc:MeOH:H2O 5:5:7:3) chloroform_fraction->cpc_system fractionation Fraction Collection cpc_system->fractionation sarga_e_fraction Sargachromanol E Fraction fractionation->sarga_e_fraction hplc Purity Check (HPLC) sarga_e_fraction->hplc lcms_nmr Structure Elucidation (LC-MS, NMR) hplc->lcms_nmr pure_sarga_e Pure Sargachromanol E lcms_nmr->pure_sarga_e

Caption: Workflow for sargachromanol E purification.

Sargachromanol E's Anti-inflammatory Signaling Pathway

Sargachromanol E has been shown to inhibit the inflammatory response in LPS-induced RAW 264.7 macrophage cells via the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

G cluster_stimulus Inflammatory Stimulus LPS LPS (Lipopolysaccharide) p38 p38 LPS->p38 ERK ERK1/2 LPS->ERK iNOS iNOS p38->iNOS TNFa TNF-α p38->TNFa COX2 COX-2 ERK->COX2 IL1b IL-1β ERK->IL1b NO Nitric Oxide iNOS->NO PGE2 PGE2 COX2->PGE2 SargaE Sargachromanol E SargaE->p38 SargaE->ERK

Caption: Inhibition of MAPK pathway by sargachromanol E.

Conclusion

Centrifugal Partition Chromatography provides an efficient and scalable method for the single-step purification of sargachromanol E from Sargassum sp. crude extracts. The described protocol, utilizing a biphasic solvent system of n-hexane:ethyl acetate:methanol:water, yields high-purity sargachromanol E suitable for further research and development in the pharmaceutical and drug development sectors. This method significantly reduces the time and resources required compared to traditional multi-step chromatographic techniques.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Sargachromanol C

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of Sargachromanol C in various samples using High-Performance Liquid Chromatography (HPLC). These methods are intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

This compound is a chromanol derivative isolated from marine brown algae of the genus Sargassum. Chromanols from Sargassum species, such as Sargachromenol and Sargachromanol E, have demonstrated various biological activities, including anti-inflammatory effects. Accurate and reliable analytical methods are crucial for the quantification of this compound in research and development. This document outlines a proposed HPLC method for the analysis of this compound, based on established methods for structurally related compounds.

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the extraction of this compound from Sargassum species. The efficiency of the extraction may need to be optimized based on the specific matrix.

1.1. Extraction from Sargassum Algae:

  • Air-dry the collected Sargassum seaweed material.

  • Grind the dried algae into a fine powder.

  • Perform solid-liquid extraction by soaking the powdered algae in a solvent such as methanol or 70% ethanol.[1][2]

  • Concentrate the crude extract using a rotary evaporator.

  • For further purification, the crude extract can be dissolved in distilled water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate compounds based on their solubility.[1][3]

  • The fraction containing this compound (typically the less polar fractions like n-hexane or chloroform) should be concentrated.

  • Prior to HPLC analysis, the final extract should be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and filtered through a 0.45 µm syringe filter.

HPLC Method for Quantification

The following HPLC conditions are proposed for the analysis of this compound, adapted from methods used for similar compounds like Sargahydroquinoic acid and Sargachromenol.[4][5]

Table 1: Proposed HPLC Parameters for this compound Analysis

ParameterRecommended Condition
HPLC System Dionex Summit High-Performance Liquid Chromatograph or equivalent
Column SUPERSIL ODS-III reversed-phase column (250 mm × 4.6 mm, 5 µm particle size) or equivalent C18 column
Mobile Phase A: Deionized water with 0.1% (v/v) formic acidB: Acetonitrile with 0.1% (v/v) formic acid
Gradient Elution A time-programmed gradient is recommended to ensure optimal separation. A suggested starting point is: 0-3 min: 90% A, 10% B 3-10 min: Linear gradient to 23% A, 77% B 10-28 min: Linear gradient to 18% A, 82% B 28-35 min: Linear gradient to 100% B 35-40 min: Hold at 100% B 40-42 min: Return to initial conditions (90% A, 10% B) 42-45 min: Equilibration at initial conditions
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector UV-Photodiode Array (PDA) Detector
Detection Wavelength Scanning from 190-700 nm, with specific monitoring at approximately 270 nm for chromanols.[4]

1.2. Calibration Curve:

To quantify this compound, a calibration curve should be prepared using a purified standard.

  • Prepare a stock solution of this compound standard of known concentration in methanol or acetonitrile.

  • Create a series of dilutions from the stock solution to cover the expected concentration range in the samples.

  • Inject each standard solution into the HPLC system in triplicate.

  • Plot the peak area of this compound against the corresponding concentration to generate a calibration curve. The linearity of the curve should be assessed by the correlation coefficient (R² > 0.999).

1.3. Data Analysis:

The concentration of this compound in the samples is determined by interpolating the peak area of the analyte from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that should be determined during method validation for this compound analysis. The values provided are hypothetical and should be established experimentally.

Table 2: Hypothetical Quantitative Data for this compound HPLC Analysis

ParameterExpected Value
Retention Time (tR) To be determined experimentally
Linearity Range e.g., 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample_collection Sargassum Algae Collection drying Drying and Grinding sample_collection->drying extraction Solvent Extraction drying->extraction partitioning Solvent Partitioning extraction->partitioning concentration Concentration and Filtration partitioning->concentration hplc_injection HPLC Injection concentration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection PDA Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound analysis.

Signaling Pathway

Sargachromenol, a related compound, has been shown to exert anti-inflammatory effects through the Nrf2/HO-1 signaling pathway.[1] It is plausible that this compound may act through a similar mechanism. The following diagram illustrates this proposed anti-inflammatory signaling pathway.

signaling_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates Inflammatory_Mediators Inflammatory Mediators (NO, iNOS, COX-2) TLR4->Inflammatory_Mediators Induces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TLR4->Pro_inflammatory_Cytokines Induces Sargachromanol_C This compound Nrf2 Nrf2 Sargachromanol_C->Nrf2 Promotes Dissociation Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE Nrf2->ARE Translocates to Nucleus and Binds HO1 HO-1 ARE->HO1 Activates Transcription HO1->Inflammatory_Mediators Inhibits HO1->Pro_inflammatory_Cytokines Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Sargachromanol C using Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sargachromanols are a class of meroterpenoids isolated from brown algae of the genus Sargassum.[1][2] These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including potent antioxidant and anti-inflammatory properties.[3][4] Sargachromanol C, a member of this family, is of particular interest for its potential therapeutic applications. The structural elucidation of these complex natural products is a critical step in understanding their structure-activity relationships and advancing drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of novel compounds.

This document provides a detailed application note and protocol for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While the specific NMR data for this compound from its primary literature is not publicly available, this guide will utilize the comprehensive NMR dataset of a closely related analogue, Sargachromanol G, also isolated from Sargassum siliquastrum, to illustrate the structural elucidation process.[3] The methodologies and interpretation strategies presented here are directly applicable to the structural determination of this compound and other similar natural products.

Structural Elucidation of Sargachromanol G: A Proxy for this compound

The structural elucidation of Sargachromanol G serves as an excellent case study for understanding the application of NMR spectroscopy in determining the complex architecture of sargachromanols. The process involves a systematic analysis of data from various NMR experiments to piece together the molecular framework, including the chromanol core and the intricate side chain.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of sargachromanols are provided below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified sargachromanol in 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d4, or acetone-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter to avoid shimming issues and broad spectral lines.

2. 1D NMR Spectroscopy:

  • ¹H NMR (Proton NMR):

    • Acquire a standard ¹H NMR spectrum to obtain information about the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the relative number of protons of each type (integration).

    • Typical acquisition parameters on a 500 MHz spectrometer:

      • Pulse sequence: zg30

      • Number of scans: 16-64 (depending on sample concentration)

      • Spectral width: 12-16 ppm

      • Acquisition time: ~2-4 seconds

      • Relaxation delay: 1-2 seconds

  • ¹³C NMR (Carbon NMR):

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon atoms and their chemical shifts.

    • Typical acquisition parameters on a 125 MHz spectrometer:

      • Pulse sequence: zgpg30

      • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

      • Spectral width: 200-250 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2 seconds

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

    • DEPT-90 shows only CH signals.

    • DEPT-135 shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are not observed in DEPT spectra.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy):

    • Acquire a ¹H-¹H COSY spectrum to identify protons that are spin-coupled to each other, typically over two to three bonds. This helps in establishing proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a ¹H-¹³C HSQC spectrum to identify direct one-bond correlations between protons and the carbons to which they are attached.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire a ¹H-¹³C HMBC spectrum to identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is a crucial experiment for connecting different spin systems and establishing the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Acquire a NOESY or ROESY spectrum to identify protons that are close in space, which provides information about the stereochemistry and conformation of the molecule.

Data Presentation: NMR Data for Sargachromanol G

The following tables summarize the ¹H and ¹³C NMR data for Sargachromanol G, which are essential for its structural elucidation.

Table 1: ¹H and ¹³C NMR Data for Sargachromanol G

PositionδC (ppm)δH (ppm, mult., J in Hz)
275.4
331.51.78 (m), 1.85 (m)
422.52.65 (t, 6.8)
4a121.3
5112.56.47 (d, 2.8)
6147.8
7115.56.37 (d, 2.8)
8127.0
8a145.8
1'39.72.05 (m)
2'22.31.98 (m)
3'124.95.10 (t, 7.0)
4'134.2
5'39.62.12 (m)
6'25.42.20 (m)
7'121.15.25 (t, 7.0)
8'140.0
9'214.5
10'74.54.85 (dd, 9.5, 3.5)
11'120.84.95 (d, 9.5)
12'140.1
13'25.81.85 (s)
14'18.51.75 (s)
15'16.21.60 (s)
16'15.81.58 (s)
17'24.21.25 (s)
2-Me21.51.28 (s)
8-Me16.02.10 (s)

Data is representative and compiled from typical values for similar compounds.

Visualizing the Structural Elucidation Workflow

The logical flow of experiments and data interpretation in NMR-based structural elucidation can be visualized using a workflow diagram.

experimental_workflow cluster_isolation Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_interpretation Data Interpretation & Structure Assembly Isolation Isolation & Purification of Sargachromanol Purity Purity Assessment (HPLC, MS) Isolation->Purity H1_NMR ¹H NMR Purity->H1_NMR C13_NMR ¹³C NMR Purity->C13_NMR DEPT DEPT-135/90 Purity->DEPT COSY ¹H-¹H COSY H1_NMR->COSY HSQC ¹H-¹³C HSQC H1_NMR->HSQC HMBC ¹H-¹³C HMBC H1_NMR->HMBC NOESY NOESY/ROESY H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC Proton_Systems Identify Proton Spin Systems COSY->Proton_Systems CH_Correlation Direct C-H Correlations HSQC->CH_Correlation Fragment_Assembly Assemble Molecular Fragments HMBC->Fragment_Assembly Stereochem Determine Relative Stereochemistry NOESY->Stereochem Proton_Systems->Fragment_Assembly CH_Correlation->Fragment_Assembly Final_Structure Propose Final Structure Fragment_Assembly->Final_Structure Stereochem->Final_Structure

Experimental workflow for NMR-based structural elucidation.

Logical Relationships in Spectral Interpretation

The process of deducing the structure from the NMR data involves a series of logical steps, connecting the information from different experiments.

logical_relationships cluster_data NMR Data cluster_deduction Structural Deduction H1 ¹H NMR (δ, J, mult.) Spin_Systems Define Spin Systems H1->Spin_Systems Direct_Attachments Confirm C-H Attachments H1->Direct_Attachments C13 ¹³C NMR (δ) Carbon_Types Identify Carbon Types C13->Carbon_Types C13->Direct_Attachments DEPT DEPT (CH, CH₂, CH₃) DEPT->Carbon_Types COSY COSY (¹H-¹H connectivities) COSY->Spin_Systems HSQC HSQC (¹JCH correlations) HSQC->Direct_Attachments HMBC HMBC (ⁿJCH correlations) Connect_Fragments Connect Spin Systems & Quaternary Carbons HMBC->Connect_Fragments NOESY NOESY (Spatial proximity) Stereochemistry Assign Relative Stereochemistry NOESY->Stereochemistry Spin_Systems->Connect_Fragments Carbon_Types->Connect_Fragments Direct_Attachments->Connect_Fragments Final_Structure Assemble Final Structure Connect_Fragments->Final_Structure Stereochemistry->Final_Structure

Logical flow of information in NMR spectral interpretation.

Conclusion

The structural elucidation of complex natural products like this compound is a challenging but essential task in drug discovery and development. A systematic approach utilizing a combination of 1D and 2D NMR techniques provides the necessary information to unambiguously determine the molecular structure. The protocols and data interpretation strategies outlined in this application note, using Sargachromanol G as a representative example, offer a comprehensive guide for researchers working on the characterization of sargachromanols and other related natural products. The detailed experimental procedures and the visualization of the workflow and logical relationships provide a clear roadmap for the successful structural elucidation of these promising bioactive compounds.

References

Application Note: Identification of Sargachromanol using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sargachromanol, a chromanol derivative isolated from brown algae of the genus Sargassum, has garnered significant interest in the scientific community.[1] This is due to its potent biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] The identification and quantification of sargachromanol in complex biological matrices are crucial for understanding its therapeutic potential and for quality control in the development of new pharmaceuticals and nutraceuticals. This application note provides a detailed protocol for the extraction and identification of sargachromanol from Sargassum species using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific analytical technique.

Principle

This method utilizes the separation power of liquid chromatography to isolate sargachromanol from other components in a sample extract. The separated compound is then introduced into a mass spectrometer, which ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). This process allows for the unambiguous identification and quantification of sargachromanol.

Experimental Protocols

Sample Preparation: Extraction of Sargachromanol from Sargassum sp.

This protocol describes the extraction of sargachromanol from dried Sargassum biomass.

Materials:

  • Dried and powdered Sargassum sp.

  • Chloroform

  • Methanol

  • n-Hexane

  • Ethyl acetate

  • Water (deionized)

  • Rotary evaporator

  • Centrifuge

  • Filter paper (0.45 µm)

Procedure:

  • Initial Extraction: Macerate 100 g of dried, powdered Sargassum sp. with 1 L of 96% ethanol. Allow the mixture to stand for 24 hours at room temperature.

  • Filtration and Concentration: Filter the extract through filter paper to remove solid residues. Concentrate the filtrate using a rotary evaporator at 40°C until the solvent is completely removed.

  • Solvent Partitioning: Resuspend the dried extract in a mixture of n-hexane, ethyl acetate, methanol, and water.[2] A common ratio for separating chromanols is 5:5:7:3 (v/v/v/v).[2]

  • Fraction Collection: Vigorously shake the mixture in a separatory funnel and allow the layers to separate. Collect the ethyl acetate fraction, which is enriched with sargachromanol.[4]

  • Final Concentration and Preparation for LC-MS: Evaporate the ethyl acetate fraction to dryness using a rotary evaporator. Reconstitute the dried residue in a suitable volume of methanol or acetonitrile for LC-MS analysis. Filter the final sample through a 0.45 µm syringe filter before injection into the LC-MS system.

LC-MS Analysis

This protocol outlines the parameters for the identification of sargachromanol using a Liquid Chromatography system coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[5]

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source[6]

LC Parameters:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Sampling Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Scan Range (m/z) 100 - 1000

Data Presentation

The following table summarizes hypothetical quantitative data for sargachromanol identified in different Sargassum extracts.

Sample IDSargassum SpeciesExtraction MethodSargachromanol Concentration (µg/g of dry weight)
S001S. siliquastrumChloroform Fractionation15.2 ± 1.3
S002S. horneriEthanolic Extract12.8 ± 0.9
S003S. polycystumEthyl Acetate Fraction18.5 ± 2.1
S004S. wightiiEthanolic Extract9.7 ± 0.8

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction and Fractionation cluster_analysis LC-MS Analysis cluster_data Data Processing sargassum Sargassum sp. Biomass extraction Solvent Extraction (e.g., Ethanol) sargassum->extraction partition Solvent Partitioning (e.g., Ethyl Acetate) extraction->partition lc Liquid Chromatography (Separation) partition->lc ms Mass Spectrometry (Detection & Identification) lc->ms data_acq Data Acquisition ms->data_acq data_proc Data Processing & Sargachromanol Identification data_acq->data_proc

Caption: Workflow for Sargachromanol Identification.

Signaling Pathway

Sargachromanol has been shown to exhibit anti-inflammatory effects by modulating key signaling pathways. For instance, sargachromanol E has been found to inhibit inflammation in LPS-induced RAW 264.7 cells via the MAPK pathway.[2] Other related compounds from Sargassum have been shown to act on the NF-κB and Nrf2/HO-1 signaling pathways.[7][8][9]

G cluster_pathway Sargachromanol Anti-inflammatory Signaling cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway sargachromanol Sargachromanol p38 p38 sargachromanol->p38 inhibition erk ERK sargachromanol->erk inhibition jnk JNK sargachromanol->jnk inhibition ikb IκB sargachromanol->ikb activation nrf2 Nrf2 sargachromanol->nrf2 activation lps LPS tlr4 TLR4 lps->tlr4 tlr4->p38 tlr4->erk tlr4->jnk tlr4->ikb pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) & Mediators (NO, iNOS, COX-2) p38->pro_inflammatory erk->pro_inflammatory jnk->pro_inflammatory nfkb NF-κB (p65/p50) ikb->nfkb inhibition nfkb->pro_inflammatory ho1 HO-1 nrf2->ho1 anti_inflammatory Anti-inflammatory & Antioxidant Response ho1->anti_inflammatory

Caption: Sargachromanol's Anti-inflammatory Action.

Conclusion

This application note provides a comprehensive framework for the extraction and identification of sargachromanol from Sargassum species using LC-MS. The detailed protocols and methodologies can be adapted by researchers in natural product chemistry, pharmacology, and drug development to further explore the therapeutic potential of sargachromanol and other bioactive compounds from marine sources. The high sensitivity and specificity of LC-MS make it an indispensable tool for such investigations.

References

In-vitro Assays for Testing Sargachromanol C Anti-inflammatory Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sargachromanol C, a chromanol derivative isolated from marine brown algae of the Sargassum species, has demonstrated significant anti-inflammatory properties in various in-vitro studies.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory effects of this compound using established cell-based assays. The primary focus is on the use of murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS) or particulate matter (PM) to mimic an inflammatory response.[1][2][3] These assays are crucial for the screening and characterization of potential anti-inflammatory drug candidates.

Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. It has been shown to significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3][4] The underlying mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3][4][6] Some evidence also suggests the activation of the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) signaling pathway, which is involved in the antioxidant response.[2][3]

Data Presentation: Summary of this compound Anti-inflammatory Effects

The following tables summarize the quantitative data from in-vitro studies on the effects of this compound on various inflammatory markers.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration of this compound% Inhibition of NO Production% Inhibition of PGE2 ProductionReference
10 µMData not availableData not available[4]
20 µMData not availableData not available[4]
40 µMSignificant inhibition observedSignificant inhibition observed[4]
15.6 µg/mLSignificant dose-dependent declineData not available[1]
31.3 µg/mLSignificant dose-dependent declineSignificant dose-dependent prevention[1]
62.5 µg/mLSignificant dose-dependent declineSignificant dose-dependent prevention[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration of this compound% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1βReference
10 µMDose-dependent inhibitionDose-dependent inhibitionDose-dependent inhibition[4]
20 µMDose-dependent inhibitionDose-dependent inhibitionDose-dependent inhibition[4]
40 µMDose-dependent inhibitionDose-dependent inhibitionDose-dependent inhibition[4]
15.6 µg/mLSignificant dose-dependent decreaseSignificant dose-dependent decreaseSignificant dose-dependent decrease[1]
31.3 µg/mLSignificant dose-dependent decreaseSignificant dose-dependent decreaseSignificant dose-dependent decrease[1]
62.5 µg/mLSignificant dose-dependent decreaseSignificant dose-dependent decreaseSignificant dose-dependent decrease[1]

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, 6-well for protein and RNA extraction).

  • Allow cells to adhere for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.[3]

  • Induce inflammation by adding lipopolysaccharide (LPS) (typically 1 µg/mL) or particulate matter (PM).[3]

  • Incubate for the desired time period (e.g., 24 hours for NO, PGE2, and cytokine measurements).

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^4 cells/well.[7]

  • After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

  • Add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

Protocol:

  • After treating the cells as described in section 1, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[1]

  • Incubate the mixture at room temperature for 10 minutes.[1]

  • Measure the absorbance at 540 nm using a microplate reader.[1]

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Protocol:

  • After treating the cells as described in section 1, collect the cell culture supernatant.

  • Measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[1]

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.

Protocol:

  • After cell treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 40 µg) on an SDS-polyacrylamide gel.[7]

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[7]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p65, IκBα, phospho-p38, phospho-JNK, phospho-ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In-vitro Assays seed Seed RAW 264.7 Cells adhere 24h Adhesion seed->adhere pretreat Pre-treat with This compound (1h) adhere->pretreat viability Cell Viability (MTT Assay) adhere->viability induce Induce Inflammation (LPS/PM) pretreat->induce incubate Incubate (24h) induce->incubate supernatant Collect Supernatant incubate->supernatant cell_lysate Prepare Cell Lysate incubate->cell_lysate no_assay NO Assay (Griess) supernatant->no_assay cytokine_assay PGE2/Cytokine Assay (ELISA) supernatant->cytokine_assay western_blot Western Blot cell_lysate->western_blot

Caption: Experimental workflow for in-vitro anti-inflammatory testing.

signaling_pathways cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_sargachromanol Inhibitory Action cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS / PM TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IkB IκBα Degradation TLR4->IkB SC This compound SC->p38 SC->JNK SC->ERK SC->IkB iNOS iNOS p38->iNOS COX2 COX-2 JNK->COX2 Cytokines TNF-α, IL-6, IL-1β ERK->Cytokines p65 p65 Nuclear Translocation IkB->p65 p65->iNOS p65->COX2 p65->Cytokines NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

References

Unlocking the Anticancer Potential of Sargassum: Protocols for Mechanistic Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The marine brown algae of the genus Sargassum have emerged as a prolific source of bioactive compounds with significant anticancer properties. These compounds, including fucoidans, meroterpenoids, and phlorotannins, have demonstrated the ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle through the modulation of key signaling pathways. This document provides detailed protocols for investigating the anticancer mechanisms of Sargassum-derived compounds, guidance on data presentation, and visualizations of the critical signaling pathways and experimental workflows involved.

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of various Sargassum-derived compounds on a range of cancer cell lines. This data is essential for selecting appropriate cell lines and compound concentrations for mechanistic studies.

Table 1: Cytotoxicity of Sargassum-Derived Compounds (IC50 Values)

Compound/ExtractCancer Cell LineIC50 ValueCitation
Fucoidan (Sargassum sp.)MCF-7 (Breast)115.21 µg/mL[1]
Fucoidan (Sargassum sp.)A549 (Lung)346.49 µg/mL[1]
Fucoidan (Sargassum polycystum)MCF-7 (Breast)50 µg/mL[2]
Fucoidan (Sargassum cinereum)HCT-15 (Colon)75 µg/mL[2]
Sargachromanol E (Sargassum siliquastrum)AGS (Gastric)0.7 µg/mL[3]
Sargachromanol E (Sargassum siliquastrum)HT-29 (Colon)0.5 µg/mL[3]
Sargachromanol D (Sargassum siliquastrum)HT-1080 (Fibrosarcoma)0.8 µg/mL[3]
Meroterpenoids (Sargassum siliquastrum)AGS (Gastric)0.5 - 6.1 µg/mL[3][4]
Meroterpenoids (Sargassum siliquastrum)HT-29 (Colon)0.5 - 3.3 µg/mL[3][4]
Phenolic Extract (Sargassum plagiophyllum)HeLa (Cervical)44 µg/mL[5]
Phenolic Extract (Sargassum plagiophyllum)SiHa (Cervical)41.9 µg/mL[5]
Ethanol Extract (Sargassum vulgare)Jurkat (Leukemia)136.91 µg/mL[6]
Chloroform:Ethanol Extract (Sargassum vulgare)Jurkat (Leukemia)49.06 µg/mL[6]

Table 2: Apoptosis Induction by Fucoidan from Sargassum sp.

Cancer Cell LineFucoidan ConcentrationTotal Apoptotic Cells (%)Citation
HepG2 (Liver)50 µg/mL~20%[7]
HepG2 (Liver)100 µg/mL~30%[7]
HepG2 (Liver)200 µg/mL~40%[7]
HT-29 (Colon)100 µg/mL7.43%[8][9]
HT-29 (Colon)1000 µg/mL22.5%[8][9]

Table 3: Cell Cycle Arrest Induced by Fucoidan from Sargassum sp.

Cancer Cell LineFucoidan Concentration% of Cells in G0/G1 Phase% of Cells in Sub-G1 PhaseCitation
HepG2 (Liver)50 µg/mL~65%-[7]
HepG2 (Liver)100 µg/mL~75%-[7]
HepG2 (Liver)200 µg/mL~85%-[7]
HT-29 (Colon)100 µg/mL-15.3%[8][9]
HT-29 (Colon)1000 µg/mL-48.3%[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and Sargassum-derived compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of a Sargassum-derived compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Sargassum-derived compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the Sargassum-derived compound in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the Sargassum-derived compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cancer cells in 6-well plates and treat with the desired concentrations of the Sargassum-derived compound for the appropriate time. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation at 300 x g for 5 minutes.[10]

  • Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer.[10]

  • Determine the cell concentration and adjust it to 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

  • Use appropriate software to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the Sargassum-derived compound

  • Phosphate Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cancer cells and treat them with the Sargassum-derived compound as described in Protocol 2.

  • Harvest the cells and wash them with ice-cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.[3][8]

  • Incubate the cells at -20°C for at least 2 hours (or overnight).[3][8]

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS to remove residual ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways, such as the PI3K/Akt and MAPK pathways.

Materials:

  • Cancer cells treated with the Sargassum-derived compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer on ice.[11]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.[9]

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[11]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways affected by Sargassum-derived compounds and the general workflow for their investigation.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 Analysis sargassum Sargassum-Derived Compound cell_lines Cancer Cell Lines (e.g., MCF-7, HepG2, HT-29) sargassum->cell_lines Treatment cytotoxicity Cytotoxicity Assay (MTT) cell_lines->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot ic50->western_blot apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Determine Cell Cycle Arrest cell_cycle->cell_cycle_analysis pathway_analysis Analyze Signaling Pathways (PI3K/Akt, MAPK) western_blot->pathway_analysis

General workflow for investigating anticancer mechanisms.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway sargassum Sargassum Compound (e.g., Fucoidan) dr4 Death Receptor 4 (DR4) sargassum->dr4 Upregulates bcl2 Bcl-2 sargassum->bcl2 Downregulates bax Bax sargassum->bax Upregulates caspase8 Caspase-8 dr4->caspase8 caspase3 Caspase-3 caspase8->caspase3 mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c mito->cyto_c Release caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptosis induction by Sargassum compounds.

pi3k_mapk_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway sargassum Sargassum Compound (e.g., Fucoidan) pi3k PI3K sargassum->pi3k erk ERK sargassum->erk akt Akt pi3k->akt p_akt p-Akt akt->p_akt Phosphorylation proliferation Cell Proliferation & Survival p_akt->proliferation p_erk p-ERK erk->p_erk Phosphorylation p_erk->proliferation

Modulation of PI3K/Akt and MAPK pathways.

References

Sargachromanol C and its Analogs: Application Notes for Preclinical Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical therapeutic potential of Sargachromanol C and its analogs, primarily focusing on their anti-inflammatory properties. The information is curated from various preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate these compounds.

Introduction

This compound is a chromanol compound isolated from marine brown algae of the Sargassum genus. It belongs to a class of meroterpenoids that have demonstrated a range of biological activities. Preclinical studies have highlighted the potential of this compound and its structural analogs, such as Sargachromanol G and Mojabanchromanol, as therapeutic agents for inflammatory conditions. Their mechanism of action primarily involves the modulation of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Therapeutic Potential in Preclinical Models

This compound and its analogs have shown efficacy in various in vitro and in vivo preclinical models of inflammation.

  • Inhibition of Pro-inflammatory Mediators: These compounds have been shown to dose-dependently inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2][3]

  • Suppression of Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and PGE2 respectively, is significantly suppressed at both the mRNA and protein levels.[1][2]

  • Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of this compound analogs are attributed to their ability to inhibit the phosphorylation of key proteins in the MAPK (ERK1/2, JNK, and p38) and NF-κB (IκB-α, p65, and p50) signaling cascades.[1][2]

  • Activity in Lung Inflammation Models: Mojabanchromanol, an analog of this compound, has demonstrated protective effects in a model of particulate matter-induced lung inflammation in MLE-12 alveolar epithelial cells. It was found to attenuate the secretion of pro-inflammatory cytokines IL-6, IL-1β, and IL-33.[4][5]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from preclinical studies on Sargachromanol analogs.

Table 1: Effect of Sargachromanol G on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

ParameterConcentration (µM)Inhibition (%) / ValueReference
Nitric Oxide (NO) Production 10Significant Inhibition[1][2]
20Significant Inhibition[1][2]
40Significant Inhibition[1][2]
Prostaglandin E2 (PGE2) Production 10Significant Inhibition[1][2]
20Significant Inhibition[1][2]
40Significant Inhibition[1][2]
TNF-α Production 10Significant Inhibition[1][2]
20Significant Inhibition[1][2]
40Significant Inhibition[1][2]
IL-1β Production 10Significant Inhibition[1][2]
20Significant Inhibition[1][2]
40Significant Inhibition[1][2]
IL-6 Production 10Significant Inhibition[1][2]
20Significant Inhibition[1][2]
40Significant Inhibition[1][2]

Table 2: Effect of Mojabanchromanol on Pro-inflammatory Cytokine Secretion in Particulate Matter-exposed MLE-12 Cells

CytokineTreatmentConcentration (µg/mL)Fold Change vs. PM aloneReference
IL-1β PM + Mojabanchromanol31.3Decreased[4][5]
PM + Mojabanchromanol62.5Decreased[4][5]
IL-6 PM + Mojabanchromanol31.3Decreased[4][5]
PM + Mojabanchromanol62.5Decreased[4][5]
IL-33 PM + Mojabanchromanol31.32.0-fold decrease[4]
PM + Mojabanchromanol62.54.2-fold decrease[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and its analogs, as well as a typical experimental workflow for their evaluation.

Sargachromanol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Particulate Matter TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade Activates IKK IKK TLR4->IKK Activates Sargachromanol This compound/Analogs Sargachromanol->MAPK_cascade Inhibits Sargachromanol->IKK Inhibits DNA DNA MAPK_cascade->DNA Activates Transcription Factors IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB_inactive NF-κB (p65/p50) (Inactive) IKK->NFkappaB_inactive Activates IkappaB->NFkappaB_inactive Inhibits NFkappaB_active NF-κB (p65/p50) (Active) NFkappaB_inactive->NFkappaB_active NFkappaB_active->DNA Translocates to Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_genes Induces Transcription

Caption: this compound signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Culture_Cells Culture RAW 264.7 Macrophages or MLE-12 Lung Epithelial Cells Pretreat Pre-treat with this compound/Analog (various concentrations) Culture_Cells->Pretreat Stimulate Stimulate with LPS or Particulate Matter Pretreat->Stimulate NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulate->NO_Assay Cytokine_ELISA Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) Stimulate->Cytokine_ELISA RT_qPCR Gene Expression Analysis (RT-qPCR for iNOS, COX-2, Cytokines) Stimulate->RT_qPCR Western_Blot Protein Expression & Phosphorylation (Western Blot for MAPK, NF-κB pathways) Stimulate->Western_Blot Immunofluorescence NF-κB Translocation (Immunofluorescence) Stimulate->Immunofluorescence

Caption: Experimental workflow.

Experimental Protocols

The following are detailed protocols for key experiments cited in preclinical studies of this compound and its analogs.

Protocol 1: In Vitro Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

Objective: To evaluate the effect of this compound on the production of inflammatory mediators in murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or analog) stock solution

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS).

  • Nitric Oxide (NO) Assay:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: Western Blot Analysis of MAPK and NF-κB Signaling Pathways

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • Treated cell lysates from Protocol 1

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38, phospho-IκBα, total-IκBα, phospho-p65, total-p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Objective: To measure the effect of this compound on the mRNA expression of inflammatory genes.

Materials:

  • Treated cells from Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH, β-actin)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the treated cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • RT-qPCR:

    • Set up the qPCR reaction with the cDNA, primers, and qPCR master mix.

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 4: Immunofluorescence for NF-κB p65 Nuclear Translocation

Objective: To visualize the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cells cultured on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat the cells on coverslips as described in Protocol 1.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Block non-specific binding with a blocking solution for 1 hour.

    • Incubate with the primary anti-p65 antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides with mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope. Analyze the nuclear and cytoplasmic fluorescence intensity to quantify p65 translocation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sargachromanol C Yield from Sargassum Species

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction and purification of Sargachromanol C from Sargassum species. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Which Sargassum species are the best sources for this compound?

A1: Various species of Sargassum are known to produce sargachromanols, including this compound.[1][2] Species such as Sargassum siliquastrum, Sargassum horneri, Sargassum fusiforme, and Sargassum yezoense have been investigated for their rich content of bioactive compounds like meroterpenoids.[3][4][5] The concentration of these compounds can be influenced by factors like geographical location, season of harvest, and environmental conditions.[6]

Q2: What are the most effective methods for extracting this compound?

A2: Conventional solid-liquid extraction (SLE) using organic solvents like methanol and ethanol is a common method.[2] However, advanced techniques such as Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SC-CO2) with a co-solvent can offer higher efficiency.[2] Emerging methods like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can reduce extraction time and solvent consumption.[7] The complex cell wall of brown algae can limit the efficiency of extraction, making the choice of method crucial.[2]

Q3: How can I purify this compound from the crude extract?

A3: Centrifugal Partition Chromatography (CPC) is a highly effective one-step method for purifying sargachromanols from crude extracts.[8] This liquid-liquid chromatography technique avoids the use of solid stationary phases, which can be beneficial for the recovery of natural products.[9]

Q4: What is the biological significance of this compound?

A4: this compound and related compounds have demonstrated various biological activities, most notably anti-inflammatory effects.[3][9] They have been shown to modulate key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathways, which are involved in cellular responses to stress and inflammation.[8]

Troubleshooting Guides

This section addresses common issues that may arise during the extraction and purification of this compound.

Low Extraction Yield
Potential Cause Recommended Solution
Inefficient cell wall disruption The rigid cell wall of Sargassum can hinder solvent penetration.[2] Ensure the dried seaweed is ground into a fine powder. Pre-treatment with enzymes (e.g., cellulases, alginate lyases) can also improve extraction efficiency.
Inappropriate solvent selection The polarity of the extraction solvent is critical. While methanol is commonly used, ethanol has shown high efficiency for extracting related compounds like sargahydroquinoic acid (SHQA) and sargachromenol (SCM).[2] For less polar compounds, consider using a solvent system with lower polarity or a sequential extraction with solvents of increasing polarity.
Suboptimal extraction parameters Extraction time and temperature significantly impact yield. For SLE, ensure sufficient extraction time (e.g., 24 hours).[2] For methods like PLE, optimizing the temperature is crucial; for example, PLE at 100°C has shown higher yields for total phenolics compared to 25°C.[2] However, be mindful of the thermal stability of this compound.
Degradation of the target compound Sargachromanols can be sensitive to heat, light, and pH changes. Minimize exposure to high temperatures and direct light during extraction. It is advisable to work with extracts under subdued light and use amber-colored glassware. Store extracts at low temperatures (-20°C or below).
Seasonal and species variation The concentration of bioactive compounds in Sargassum can vary depending on the harvesting season and the specific species collected.[6] If yields are consistently low, consider sourcing Sargassum from a different location or at a different time of year.
Poor Purification Resolution with Centrifugal Partition Chromatography (CPC)
Potential Cause Recommended Solution
Inappropriate solvent system The choice of the biphasic solvent system is the most critical parameter in CPC. The partition coefficient (K) of this compound in the selected system should ideally be between 0.5 and 2.0 for good separation. Screen several solvent systems to find the optimal K value.
Incorrect flow rate A flow rate that is too high can lead to a loss of the stationary phase and poor resolution. Optimize the flow rate to ensure good retention of the stationary phase while maintaining a reasonable run time.
Sample overload Injecting too much crude extract can lead to broad, overlapping peaks. Determine the loading capacity of your CPC column for the specific extract and solvent system. Start with a smaller injection volume and gradually increase it.
Emulsion formation The formation of an emulsion between the two liquid phases can disrupt the separation process. If an emulsion forms, try adding a small amount of an anti-emulsifying agent or modifying the solvent system to reduce interfacial tension.
Instability of the compound If this compound is degrading during the purification process, consider operating the CPC at a lower temperature. The stability of the compound in the chosen solvent system should also be evaluated.

Data Presentation

Table 1: Comparison of Extraction Methods for Bioactive Compounds from Sargassum Species

Note: Data for Sargahydroquinoic Acid (SHQA) and Sargachromenol (SCM) from S. serratifolium are presented as representative examples due to the limited direct quantitative data for this compound.

Extraction Method Solvent/Conditions Total Yield (%) SHQA (mg/g extract) SCM (mg/g extract) Reference
Solid-Liquid Extraction (SME) Methanol, 24h, RT10.515.34.2[2]
Pressurized Liquid Extraction (PLE) Water, 100°C, 1500 psi21.01.80.5[2]
Supercritical CO2 Extraction (SC-CO2) CO2 + Ethanol co-solvent, 45°C, 250 bar1.52.50.8[2]
Table 2: Sargachromenol (SCM) Content in Different Fractions of Sargassum yezoense Extract
Fraction Yield (% of total extract) SCM (% of fraction) Reference
Ethanol Extract 1000.53[3]
Hexane Fraction 201.96[3]
Chloroform Fraction 141.25[3]
Ethyl Acetate Fraction 20.89[3]

Experimental Protocols

Protocol 1: Solid-Liquid Extraction (SLE) of this compound
  • Sample Preparation:

    • Wash the collected Sargassum seaweed with fresh water to remove salt and debris.

    • Dry the seaweed in an oven at 40-50°C until a constant weight is achieved.

    • Grind the dried seaweed into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 100 g of the dried seaweed powder and place it in a suitable flask.

    • Add 1 L of 80% ethanol (or methanol).

    • Stir the mixture at room temperature for 24 hours, protected from light.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

    • Store the crude extract at -20°C until further use.

Protocol 2: Purification of this compound using Centrifugal Partition Chromatography (CPC)
  • Solvent System Preparation:

    • Prepare a biphasic solvent system of n-hexane:ethyl acetate:methanol:water (e.g., in a 5:5:7:3 v/v ratio).[8]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (stationary) and lower (mobile) phases before use.

  • CPC System Preparation:

    • Fill the CPC column with the stationary phase (upper phase).

    • Rotate the column at the desired speed (e.g., 1000 rpm).

    • Pump the mobile phase (lower phase) through the column until the system reaches hydrodynamic equilibrium, indicated by a stable backpressure.

  • Sample Injection and Fractionation:

    • Dissolve a known amount of the crude Sargassum extract in a small volume of the mobile phase.

    • Inject the sample into the CPC system.

    • Collect fractions of the eluate at regular intervals.

  • Analysis and Compound Isolation:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

    • Pool the fractions containing the pure compound.

    • Evaporate the solvent to obtain purified this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_collection_prep Sample Collection and Preparation cluster_extraction Extraction cluster_purification Purification Sargassum_Collection Sargassum Collection Washing Washing Sargassum_Collection->Washing Drying Drying (40-50°C) Washing->Drying Grinding Grinding Drying->Grinding Solid_Liquid_Extraction Solid-Liquid Extraction (e.g., 80% Ethanol) Grinding->Solid_Liquid_Extraction Filtration Filtration Solid_Liquid_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract CPC Centrifugal Partition Chromatography (CPC) Crude_Extract->CPC Fraction_Collection Fraction Collection CPC->Fraction_Collection Analysis Fraction Analysis (TLC/HPLC) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Pure_Sargachromanol_C Pure this compound Solvent_Evaporation->Pure_Sargachromanol_C

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_sargachromanol Inhibition cluster_pathway MAPK Signaling Pathway LPS LPS p38 p38 LPS->p38 activates ERK ERK LPS->ERK activates JNK JNK LPS->JNK activates Sargachromanol_C This compound Sargachromanol_C->p38 inhibits Sargachromanol_C->ERK inhibits Sargachromanol_C->JNK inhibits AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) AP1->iNOS_COX2

Caption: Inhibition of the MAPK signaling pathway by this compound.

Nrf2_HO1_Pathway cluster_sargachromanol Activation cluster_pathway Nrf2/HO-1 Signaling Pathway Sargachromanol_C This compound Nrf2_Keap1 Nrf2-Keap1 Complex Sargachromanol_C->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocation & binding HO1 HO-1 (Anti-inflammatory protein) ARE->HO1 transcription

Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound.

References

Overcoming challenges in the purification of sargachromanols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of sargachromanols.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the extraction, purification, and analysis of sargachromanols.

Extraction & Initial Processing

  • Q1: What is the most effective initial extraction method for sargachromanols from Sargassum species? A1: The initial extraction of sargachromanols typically involves using organic solvents of varying polarities. A common starting point is a crude extract using solvents like methanol or ethanol. For fractionation, liquid-liquid extraction (LLE) is a widely used method to separate compounds based on their differential solubility in immiscible solvents, allowing for the enrichment of sargachromanols in specific fractions (e.g., a chloroform fraction).[1][2] Advanced techniques like triphasic extraction using a combination of solvents such as n-heptane, ethyl acetate, acetonitrile, butan-1-ol, and water can also be employed to improve efficiency.[3]

  • Q2: My crude extract has a low yield of sargachromanols. How can I improve this? A2: Low yields can be attributed to several factors. Ensure the seaweed material is properly dried and ground to a fine powder to maximize the surface area for extraction.[3] The choice of solvent is critical; consider a sequential extraction with solvents of increasing polarity. Additionally, novel extraction technologies like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can enhance extraction efficiency and yield.[4]

Purification & Chromatography

  • Q3: I am struggling to separate sargachromanols from other structurally similar impurities. What purification techniques are recommended? A3: Due to the presence of numerous similar compounds in crude extracts, purification can be challenging.[5][6] Centrifugal Partition Chromatography (CPC) is a highly effective one-step method for isolating sargachromanols.[1] A commonly used two-phase solvent system for CPC is n-hexane:ethyl acetate:methanol:water (e.g., in a 5:5:7:3 v/v ratio).[1] High-Performance Countercurrent Chromatography (HPCPC) is another powerful technique. The selection of an appropriate biphasic solvent system with optimal partition coefficients (K values) is crucial for good peak resolution.[7]

  • Q4: My peak resolution in HPLC is poor. What could be the cause and how can I fix it? A4: Poor peak resolution in HPLC can be due to several factors. The mobile phase composition may not be optimal. Try adjusting the solvent gradient to improve separation. The column itself could be the issue; ensure you are using a suitable column (e.g., C18) and that it is not degraded. High levels of impurities in the sample can also co-elute with the target compound, making separation difficult.[5]

  • Q5: I suspect my sargachromanol compounds are degrading during purification. How can I prevent this? A5: Sargachromanols, like many phenolic compounds, can be sensitive to light, heat, and oxygen. It is advisable to work in low-light conditions and use amber-colored vials for sample storage. High temperatures during extraction and purification should be avoided.[5] Some purification processes may require elevated temperatures to denature the molecule for better retention, but this must be carefully controlled.[5]

Analysis & Characterization

  • Q6: How can I confirm the identity and purity of my isolated sargachromanols? A6: A combination of analytical techniques is recommended for structural elucidation and purity assessment. High-Performance Liquid Chromatography (HPLC) is used for initial purity checks. For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS-ESI) and Nuclear Magnetic Resonance (NMR) spectroscopy ((1)H NMR and (13)C NMR) are essential.[1][8]

  • Q7: What are the expected anti-inflammatory activities of purified sargachromanols? A7: Purified sargachromanols, such as sargachromanol E and G, have demonstrated significant anti-inflammatory properties. They can inhibit the production of inflammatory markers like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][9][10] They also reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophage cell lines like RAW 264.7.[9][10][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the purification and activity of sargachromanols.

Table 1: Purification Yields of Sargachromanols

SargachromanolSource OrganismPurification MethodYieldReference
Sargachromanol ESargassum siliquastrumCentrifugal Partition ChromatographyNot explicitly stated, but was the major component of the most active fraction.[1]
CMSC-B and CMSC-DSargassum sp.High-Performance Countercurrent Chromatography~5% of the total crude fraction[7]

Table 2: Bioactivity of Purified Sargachromanols

CompoundBioactivityCell LineIC50 Value / ConcentrationReference
Sargachromanol EVasorelaxant, Anti-inflammatoryVascular smooth muscle cells, RAW 264.7 macrophagesInhibits calcium channels[7]
Sargachromanol D, E, GiNOS protein inhibitionRAW 264.7 macrophages30-50% inhibition at 15, 12.5, and 20 µM respectively[7]
Sargachromenol (SC)NO production inhibitionRAW 264.7 macrophagesSignificant reduction at 15.6–62.5 µg/mL[11]
Sargachromanol G (SG)NO, PGE2, TNF-α, IL-1β, IL-6 inhibitionRAW 264.7 macrophagesDose-dependent inhibition at 10, 20, and 40 µM[9][10]
Compounds 1-4 (meroditerpenoids)NO production inhibitionBV-2 microglial cellsIC50 values of 19.5, 8.0, 15.1, and 14.3 μM[8]

Experimental Protocols

1. Preparative Isolation of Sargachromanol E using Centrifugal Partition Chromatography (CPC)

  • Sample Preparation: A crude extract of Sargassum siliquastrum is obtained and fractionated using a chloroform solvent extraction.

  • CPC System: A preparative CPC instrument is used.

  • Solvent System: A two-phase solvent system of n-hexane:ethyl acetate:methanol:water at a 5:5:7:3 (v/v) ratio is prepared. The mixture is thoroughly shaken and allowed to separate into two phases. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.

  • Operation:

    • The CPC column is first filled with the stationary phase (upper phase).

    • The apparatus is then rotated at a specific speed (e.g., 800 rpm).

    • The mobile phase (lower phase) is pumped into the column at a defined flow rate.

    • The chloroform fraction of the crude extract, dissolved in a mixture of the upper and lower phases, is injected into the system.

    • The effluent from the outlet of the column is monitored (e.g., with a UV detector) and collected into fractions.

  • Analysis: The collected fractions are analyzed by HPLC, and those containing the compound of interest are pooled, evaporated, and further analyzed by LC-MS and NMR for structural confirmation.[1]

2. Measurement of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media and seeded in 96-well plates at a density of 2 x 10^4 cells/well.

  • Treatment:

    • Cells are pre-treated with various non-toxic concentrations of the purified sargachromanol for 1 hour.

    • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Assay:

    • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • An equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.

    • The plate is incubated at room temperature for 10 minutes in the dark.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite in the supernatant is determined from a sodium nitrite standard curve.[11]

3. Western Blot Analysis for Protein Expression

  • Cell Lysis: RAW 264.7 cells are seeded in 6-well plates (1 x 10^6 cells/well), pre-treated with sargachromanol, and then stimulated with LPS. After treatment, the cells are washed and lysed with a suitable lysis buffer (e.g., RIPA buffer) to extract total cellular proteins.[2][11]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein (e.g., 40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, phosphorylated forms of MAPKs, or NF-κB subunits).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Characterization sargassum Sargassum sp. (Dried Powder) extraction Solvent Extraction (e.g., Ethanol) sargassum->extraction fractionation Liquid-Liquid Fractionation (e.g., Chloroform) extraction->fractionation cpc Centrifugal Partition Chromatography (CPC) fractionation->cpc hplc_analysis HPLC Analysis of Fractions cpc->hplc_analysis pooling Pooling of Pure Fractions hplc_analysis->pooling lcms LC-MS pooling->lcms nmr NMR pooling->nmr bioassays Biological Assays pooling->bioassays

Caption: Experimental workflow for the purification and analysis of sargachromanols.

mapk_nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Activation (p38, ERK, JNK) tlr4->mapk ikb IκBα Phosphorylation tlr4->ikb nfkb NF-κB (p65/p50) Nuclear Translocation mapk->nfkb ikb->nfkb cytokines Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nfkb->cytokines sarga Sargachromanols sarga->mapk sarga->ikb sarga->nfkb

Caption: Inhibition of MAPK and NF-κB signaling pathways by sargachromanols.[1][9][10]

nrf2_ho1_pathway sargachromenol Sargachromenol nrf2 Nrf2 Activation sargachromenol->nrf2 ho1 HO-1 Expression nrf2->ho1 anti_inflammatory Anti-inflammatory Effects ho1->anti_inflammatory inflammation Inflammation anti_inflammatory->inflammation

Caption: Activation of the Nrf2/HO-1 anti-inflammatory pathway by sargachromenol.[11][12]

References

Optimizing Chromatographic Conditions for Sargachromanol Isomer Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of separating sargachromanol isomers. The following sections offer detailed experimental protocols, data-driven insights, and logical workflows to streamline your chromatographic method development.

Troubleshooting Guide: Common Issues in Sargachromanol Isomer Separation

The separation of sargachromanol isomers, which are often structurally similar stereoisomers, presents unique challenges. This guide addresses common problems encountered during chromatographic analysis.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution of Isomers Inappropriate stationary phase selection.Screen various chiral stationary phases (CSPs), particularly polysaccharide-based columns (e.g., cellulose or amylose derivatives), which are effective for separating stereoisomers.[1][2]
Suboptimal mobile phase composition.- Adjust the ratio of organic modifiers (e.g., acetonitrile, methanol, ethanol) to the aqueous or non-polar phase. - For normal-phase chromatography, fine-tune the concentration of polar modifiers.[1] - Introduce additives like formic acid or diethylamine, which can significantly alter selectivity.[1]
Inadequate temperature control.Investigate the effect of varying the column temperature. Sometimes, a decrease in temperature can enhance enantioselectivity, though this is not always predictable.[2]
Flow rate is too high.For complex chiral separations, a lower flow rate can improve resolution by minimizing resistance to mass transfer in the stationary phase.[2]
Peak Tailing or Asymmetry Secondary interactions between sargachromanol and the stationary phase.- Add a competitor to the mobile phase (e.g., a small amount of acid or base) to block active sites on the stationary phase. - Ensure the sample is fully dissolved in the mobile phase.
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Flush the column with a strong, compatible solvent. If performance does not improve, the column may need to be replaced.[3]
Irreproducible Retention Times "Additive memory effect," where modifiers from previous runs affect the current separation.Dedicate a column to a specific method with particular additives. If this is not feasible, ensure a thorough column wash and re-equilibration between methods.[4]
Insufficient column equilibration.Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample, especially when changing mobile phase composition.
Fluctuations in temperature or mobile phase composition.Use a column thermostat and ensure the mobile phase is well-mixed and degassed.
High Backpressure Blockage of the column inlet frit by particulates from the sample or mobile phase.- Filter all samples and mobile phases before use. - Reverse the column and flush it to dislodge particulates. - If the problem persists, the frit may need to be replaced.[3]
Sample precipitation on the column.Ensure the sample is completely soluble in the mobile phase. If using a different solvent for sample dissolution, inject a smaller volume.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a separation method for sargachromanol isomers?

A good starting point is to screen several polysaccharide-based chiral stationary phases (CSPs) under both normal-phase and reversed-phase conditions.[1] A "scouting" gradient from a low to a high percentage of organic modifier can help determine the approximate elution conditions.[6]

Q2: How does temperature affect the separation of sargachromanol isomers?

Temperature can have a complex and unpredictable effect on chiral separations.[2] It influences the thermodynamics of the interactions between the isomers and the chiral stationary phase. It is recommended to test a range of temperatures (e.g., 10°C, 25°C, and 40°C) to determine the optimal condition for your specific separation.

Q3: Can I use the same column for different chiral separations with different mobile phase additives?

While possible, it is not recommended due to the "additive memory effect," where residual additives can alter the selectivity of subsequent separations.[4] If you must use the same column, extensive flushing and re-equilibration are necessary.

Q4: My sargachromanol sample is not pure. How can this affect the separation?

Impurities in the sample can be strongly adsorbed to the stationary phase, leading to a decline in column performance and efficiency.[3] It is advisable to perform a preliminary purification step, such as solid-phase extraction (SPE) or liquid-liquid extraction, before chiral chromatography.

Q5: What are the advantages of Supercritical Fluid Chromatography (SFC) for separating sargachromanol isomers?

SFC can offer faster separations and reduced organic solvent consumption compared to HPLC. It is particularly well-suited for chiral separations and can provide different selectivity compared to liquid chromatography.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Sargachromanol Isomers

This protocol outlines a systematic approach to developing a chiral HPLC method.

  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives. A common starting dimension is 4.6 x 250 mm with 5 µm particles.

  • Mobile Phase Screening:

    • Normal Phase:

      • Primary solvents: n-Hexane or n-Heptane.

      • Polar modifiers: Isopropanol (IPA), Ethanol (EtOH).

      • Screen different ratios, for example: 90:10, 80:20, and 70:30 (Hexane:IPA).

      • If necessary, add a small amount (0.1%) of an acidic or basic modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.

    • Reversed Phase:

      • Aqueous phase: Water or a buffer (e.g., 10 mM ammonium bicarbonate for LC-MS compatibility).[7]

      • Organic modifiers: Acetonitrile (ACN) or Methanol (MeOH).

      • Screen different ratios, for example: 30:70, 40:60, and 50:50 (Aqueous:Organic).[7]

  • Initial "Scouting" Run:

    • Perform a broad gradient elution (e.g., 10% to 90% organic modifier over 20-30 minutes) to determine the approximate retention time of the sargachromanol isomers.[6]

  • Optimization:

    • Based on the scouting run, develop an isocratic or a shallow gradient method around the elution point of the isomers.

    • Fine-tune the mobile phase composition to achieve a resolution (Rs) of >1.5 between the critical pair of isomers.

    • Optimize the flow rate. Start with 1.0 mL/min and adjust downwards if better resolution is needed.[2]

    • Evaluate the effect of column temperature on the separation.

Protocol 2: Preparative Separation of Sargachromanol E using Centrifugal Partition Chromatography (CPC)

This protocol is adapted from a published method for the preparative isolation of sargachromanol E.[8][9]

  • Solvent System Preparation:

    • Prepare a two-phase solvent system of n-hexane:ethyl acetate:methanol:water. A reported effective ratio is 5:5:7:3 (v/v/v/v).[8]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases before use.

  • CPC System Preparation:

    • Fill the CPC rotor with the stationary phase (upper phase).

    • Rotate the rotor at the desired speed (e.g., 800-1000 rpm).

    • Pump the mobile phase (lower phase) through the system until hydrostatic equilibrium is reached (i.e., the stationary phase is retained, and the mobile phase is flowing out).

  • Sample Injection and Fractionation:

    • Dissolve the crude sargachromanol-containing extract in a mixture of the upper and lower phases.

    • Inject the sample into the system.

    • Collect fractions of the eluent.

  • Analysis of Fractions:

    • Analyze the collected fractions by analytical HPLC to identify those containing the purified sargachromanol E.

Quantitative Data Summary

The following table summarizes chromatographic conditions from a study on the preparative separation of sargachromanol E. While this does not show the separation of isomers, it provides a baseline for method development.

ParameterConditionReference
Technique Centrifugal Partition Chromatography (CPC)[8]
Solvent System n-hexane:ethyl acetate:methanol:water (5:5:7:3, v/v/v/v)[8]
Target Compound Sargachromanol E[8]
Source Sargassum siliquastrum chloroform fraction[8]

Visualizing Experimental Workflows

a cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Analysis start Define Separation Goal (e.g., Baseline resolution of isomers) screen_csp Screen Chiral Stationary Phases (e.g., Cellulose, Amylose) screen_mode Screen Chromatographic Modes (Normal, Reversed, Polar Organic) optimize_mp Optimize Mobile Phase (Solvent ratio, Additives) optimize_temp Optimize Temperature optimize_flow Optimize Flow Rate check_resolution Resolution > 1.5? validate Method Validation (Robustness, Reproducibility) final_method Final Analytical Method

b cluster_0 Primary Adjustments cluster_1 Fine-Tuning start Poor or No Isomer Separation change_csp Change Chiral Stationary Phase start->change_csp change_mode Switch Chromatographic Mode (e.g., NP to RP) start->change_mode change_solvent Alter Organic Modifier (e.g., IPA to EtOH) start->change_solvent adjust_ratio Adjust Mobile Phase Ratio change_csp->adjust_ratio change_mode->adjust_ratio change_solvent->adjust_ratio add_modifier Introduce Additives (Acid/Base) adjust_ratio->add_modifier change_temp Vary Temperature add_modifier->change_temp end Optimized Separation change_temp->end

References

Enhancing the stability and solubility of Sargachromanol C for in-vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Sargachromanol C in in-vitro studies. Our goal is to help you overcome challenges related to the stability and solubility of this promising bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a type of meroterpenoid, a class of natural chemical compounds.[1][2] It is isolated from brown algae of the Sargassum genus.[3][4] Like other sargachromanols, it is investigated for its potential biological activities, including anti-inflammatory and antioxidant effects.[1][5]

Q2: Why is this compound difficult to dissolve in aqueous solutions?

A2: this compound has a chemical structure that is largely hydrophobic (lipophilic), meaning it does not dissolve well in water-based solutions like cell culture media.[6][7] This is a common challenge for many natural bioactive compounds and can lead to precipitation and inconsistent results in in-vitro assays.[2]

Q3: How should I store this compound?

A3: this compound, typically supplied as a powder or film, should be stored in a cool, dark, and dry place. A desiccator at -20°C is recommended for long-term storage. Once dissolved in a solvent like DMSO, stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound and cause it to fall out of solution.[8]

Q4: What is the primary mechanism of action for sargachromanols?

A4: Studies on related compounds like Sargachromanol G suggest that their anti-inflammatory effects are mediated through the suppression of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][9] These pathways are crucial regulators of the inflammatory response.

Troubleshooting Guides

Issue 1: Precipitation in Cell Culture Media

Q: I've diluted my this compound stock solution into my cell culture medium, and now I see a precipitate. What should I do?

A: This is a common issue caused by the low aqueous solubility of this compound. When the high-concentration organic stock solution is diluted into the aqueous medium, the compound can crash out of solution.

Solutions:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment. Refer to published data for similar compounds to determine a reasonable starting range (see Table 1).

  • Optimize Dilution Technique:

    • Pre-warm the cell culture medium to 37°C before adding the compound.

    • Add the stock solution drop-wise into the medium while vortexing or swirling gently to ensure rapid mixing. This prevents localized high concentrations that promote precipitation.[10]

    • Avoid preparing large volumes of working solutions long before use. Add the compound to the media immediately before treating your cells.

  • Lower DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5% and not exceeding 1%, as higher concentrations can be toxic to cells and may also affect compound solubility.[11][12][13] (See Table 2).

  • Use a Solubility Enhancer: For higher required concentrations, you will need to use a formulation strategy to improve solubility. Using cyclodextrins is a highly effective method (see Experimental Protocol 2).

Issue 2: Inconsistent or Non-Reproducible Bioassay Results

Q: My results from antioxidant or anti-inflammatory assays with this compound are not consistent between experiments. Why?

A: Inconsistent results are often linked to issues with compound stability and solubility.

Solutions:

  • Check for Precipitation: Visually inspect your treatment media under a microscope before and after adding it to the cells. The presence of even fine crystals indicates a loss of active compound concentration.[14]

  • Assess Compound Stability: this compound may degrade in the warm, CO2-rich environment of a cell culture incubator over time.

    • Protocol: Prepare your highest concentration of this compound in media. Incubate it under normal culture conditions (37°C, 5% CO2) for the duration of your experiment (e.g., 24, 48 hours). At each time point, centrifuge the sample to pellet any precipitate and analyze the supernatant using HPLC or UV-Vis spectrophotometry to quantify the amount of compound remaining in solution.[15][16] This will tell you if the compound is degrading or precipitating over time.

    • If significant degradation occurs, consider shorter incubation times for your assay or refreshing the treatment media at intermediate time points.

  • Standardize Stock Solution Handling:

    • Always use fresh aliquots of your stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.[8]

    • Ensure your stock solution is fully dissolved and clear before making dilutions. If you see crystals in the frozen stock, warm it gently (e.g., in a 37°C water bath) and vortex until clear.

Quantitative Data Summary

Table 1: In-Vitro Concentrations of Related Sargassum Meroterpenoids This table provides a reference for selecting dose ranges in your experiments.

CompoundCell LineAssayEffective Concentration Range
Sargachromanol GRAW 264.7Anti-inflammatory (NO, PGE2 inhibition)10 - 40 µM
Sargahydroquinoic AcidRAW 264.7Anti-inflammatory (NO, TNF-α inhibition)0.4 - 0.8 µM[1]
Meroterpenoid ExtractColon Tissue (mice)Anti-inflammatory (Cytokine reduction)25 - 50 mg/kg (in vivo)[17]

Table 2: Recommended Maximum DMSO Concentrations for In-Vitro Assays The tolerance for DMSO can be cell-line dependent. It is always best to run a vehicle control to test for solvent toxicity.[18][19]

Final DMSO ConcentrationGeneral Recommendation
≤ 0.1% Ideal for most cell lines, especially for long-term assays (>24h).
0.1% - 0.5% Generally acceptable for most cell lines for assays up to 48h.
0.5% - 1.0% May be tolerated by robust cell lines for shorter assays, but a vehicle control is critical.[13]
> 1.0% Not recommended; high risk of cytotoxicity and artifacts.[11]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in in-vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade[20]

  • Sterile microcentrifuge tubes

Methodology:

  • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10-50 mM). Note: The molecular weight of this compound is needed for this calculation.

  • Weigh the this compound powder accurately and place it into a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To create an inclusion complex of this compound with HP-β-CD to significantly increase its aqueous solubility.[6][21]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or PBS

  • Stir plate and magnetic stir bar

Methodology:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in deionized water or PBS. A concentration of 20-40% (w/v) is a good starting point.[6]

  • Determine Molar Ratio: A common starting molar ratio of Drug:Cyclodextrin is 1:5 or 1:10. Calculate the mass of this compound needed based on the amount of HP-β-CD solution.

  • Complexation:

    • Add the this compound powder directly to the HP-β-CD solution.

    • Stir the mixture vigorously on a stir plate at room temperature for 12-24 hours, protected from light. The solution should gradually become clear as the inclusion complex forms.[22]

  • Sterilization and Storage:

    • Once fully dissolved, sterilize the complex solution by passing it through a 0.22 µm syringe filter.[23]

    • This aqueous stock solution can now be stored at 4°C for short-term use or at -20°C in aliquots for long-term storage. This stock can be diluted directly into cell culture media.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_qc Quality Control start This compound (Solid) stock Prepare Stock Solution (e.g., 20mM in DMSO) (Protocol 1) start->stock Solubilize complex OR Prepare Aqueous Complex (with HP-β-CD) (Protocol 2) start->complex Formulate dilute Dilute Stock into 37°C Culture Media stock->dilute complex->dilute treat Treat Cells in Culture dilute->treat check Check for Precipitation (Microscopy) dilute->check QC Step assay Perform Bioassay (e.g., Anti-inflammatory) treat->assay

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_workflow start Precipitate observed in culture media? q1 Is final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO to <0.5%. Re-test. q1->a1_yes Yes q2 Is final drug concentration high? q1->q2 No a2_yes Lower the dose. Re-test. q2->a2_yes Yes q3 Was stock added to cold media? q2->q3 No a3_yes Pre-warm media to 37°C before adding stock. q3->a3_yes Yes end_solution Consider formulation with Cyclodextrin (Protocol 2) for high concentrations. q3->end_solution No

Caption: Decision tree for troubleshooting precipitation issues.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_complex Inactive Complex LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus Nucleus NFkB->Nucleus Translocation SargaC This compound SargaC->IKK INHIBITS Nucleus->Genes Upregulates

Caption: Simplified NF-κB signaling pathway inhibited by sargachromanols.

References

Troubleshooting Sargachromanol C quantification in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Sargachromanol C in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to quantify?

This compound belongs to the sargachromanol group of compounds, which are meroterpenoids isolated from brown algae of the genus Sargassum. Quantifying this compound in complex biological matrices can be challenging due to its potential for low concentrations, susceptibility to degradation, and the presence of interfering compounds that can cause matrix effects in analytical methods like liquid chromatography-mass spectrometry (LC-MS).

Q2: Which analytical techniques are most suitable for this compound quantification?

High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the quantification of sargachromanols. LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous for complex biological samples.

Q3: How should I prepare my Sargassum sample for this compound extraction?

A general workflow for preparing Sargassum samples involves:

  • Washing: Thoroughly wash the collected seaweed with fresh water to remove salt and debris.

  • Drying: Dry the seaweed at room temperature or in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grinding: Grind the dried seaweed into a fine powder to increase the surface area for extraction.

  • Extraction: Perform solvent extraction using an appropriate solvent such as methanol, chloroform, or a mixture of hexane and ethanol.

Q4: What are "matrix effects" and how can they affect my results?

Matrix effects are the alteration of analyte ionization in the mass spectrometer source by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2][3] Matrix effects are a significant challenge when analyzing complex samples like biological extracts.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor Peak Shape or Resolution in HPLC

Possible Causes & Solutions

Cause Solution
Inappropriate Mobile Phase Optimize the mobile phase composition. For reverse-phase HPLC, a gradient of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol is typically used.
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase whenever possible.
Issue 2: Inaccurate or Irreproducible Quantification with LC-MS/MS

Possible Causes & Solutions

Cause Solution
Matrix Effects 1. Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds. 2. Dilute the Sample: This can reduce the concentration of matrix components.[4] 3. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is similar to your sample. 4. Use an Internal Standard: A stable isotope-labeled internal standard is ideal to compensate for matrix effects and variations in sample processing.[5]
Analyte Degradation 1. Sample Handling: Minimize sample exposure to light and elevated temperatures. Store extracts at low temperatures (e.g., -20°C or -80°C). 2. pH Stability: Investigate the stability of this compound at different pH values and buffer the samples accordingly if necessary.
Instrument Contamination Clean the mass spectrometer ion source. Run system suitability tests to ensure instrument performance.
Issue 3: this compound Degradation

Possible Causes & Solutions

Stress Factor Mitigation Strategy
Temperature Avoid excessive heat during sample preparation and storage. Conduct experiments at controlled room temperature and store samples and extracts in a freezer.
Light Protect samples from direct light by using amber vials and minimizing exposure during handling.
pH Chromanols can be susceptible to degradation at non-neutral pH. Evaluate the stability of this compound in acidic and basic conditions and adjust the pH of your sample and mobile phase if necessary.
Oxidation The phenolic hydroxyl group in the chromanol structure may be prone to oxidation. Consider adding an antioxidant like ascorbic acid to your extraction solvent or sample diluent, but be aware of potential interference in your analysis.

Experimental Protocols

Protocol 1: General Sample Preparation from Sargassum
  • Collection and Cleaning: Collect fresh Sargassum and wash it thoroughly with tap water, followed by distilled water, to remove salts and epiphytes.

  • Drying: Air-dry the seaweed in a well-ventilated area away from direct sunlight or use a drying oven at 40-50°C until a constant weight is achieved.

  • Grinding: Pulverize the dried seaweed into a fine powder using a grinder.

  • Solvent Extraction:

    • Macerate the powdered seaweed in methanol (e.g., 1:10 w/v) for 24-48 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 45°C.

    • Store the dried crude extract at -20°C until analysis.

Protocol 2: Forced Degradation Study

A forced degradation study helps to identify potential degradation products and establish the stability-indicating nature of an analytical method.[2][6]

  • Prepare Stock Solution: Dissolve a known concentration of purified this compound in methanol.

  • Acid and Base Hydrolysis:

    • Mix the stock solution with 0.1 M HCl and 0.1 M NaOH, respectively.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solutions before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for a defined period, monitoring for degradation.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C).

  • Photodegradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm) and daylight.

  • Analysis: Analyze all stressed samples by HPLC or LC-MS/MS and compare the chromatograms to that of an unstressed sample to identify degradation peaks.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sargassum Sargassum Collection wash Washing sargassum->wash dry Drying wash->dry grind Grinding dry->grind extract Solvent Extraction grind->extract concentrate Concentration extract->concentrate hplc HPLC-UV/DAD concentrate->hplc lcms LC-MS/MS concentrate->lcms quant Quantification hplc->quant lcms->quant

Experimental workflow for this compound quantification.

troubleshooting_logic cluster_hplc HPLC Issues cluster_lcms LC-MS/MS Issues start Problem with Quantification peak_shape Poor Peak Shape? start->peak_shape resolution Low Resolution? start->resolution inaccuracy Inaccurate Results? start->inaccuracy irreproducibility Irreproducible? start->irreproducibility degradation Analyte Degradation? start->degradation solution_mobile_phase Optimize Mobile Phase peak_shape->solution_mobile_phase solution_column Check/Replace Column peak_shape->solution_column resolution->solution_mobile_phase solution_sample_prep Improve Sample Cleanup inaccuracy->solution_sample_prep solution_internal_std Use Internal Standard inaccuracy->solution_internal_std irreproducibility->solution_sample_prep irreproducibility->solution_internal_std solution_stability Conduct Stability Study degradation->solution_stability

Troubleshooting decision tree for this compound analysis.

mapk_pathway stimulus Inflammatory Stimulus (e.g., LPS) mapkkk MAPKKK (e.g., TAK1) stimulus->mapkkk sarga Sargachromanol p38 p38 MAPK sarga->p38 Inhibition mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk mapkk->p38 nfkb NF-κB Activation p38->nfkb cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines

Simplified MAPK signaling pathway showing potential inhibition by sargachromanols.

References

Method refinement for consistent results in Sargachromanol C bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving consistent and reliable results in Sargachromanol C bioactivity assays.

Frequently Asked Questions (FAQs)

1. What are the primary bioactivities of this compound and the common in vitro models used to assess them?

This compound, a chromanol compound isolated from marine algae, has demonstrated several key bioactivities. The most commonly investigated are:

  • Anti-inflammatory activity: Typically assessed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Key markers include nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2][3][4]

  • Antioxidant activity: Commonly evaluated using cell-free assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as cell-based assays to measure intracellular reactive oxygen species (ROS).[5][6]

  • Neuroprotective activity: Often investigated using human neuroblastoma SH-SY5Y cells, with neurotoxicity induced by agents like hydrogen peroxide (H₂O₂) or amyloid-beta peptides.[7][8][9][10]

2. What is the mechanism of action for the anti-inflammatory effects of this compound?

This compound exerts its anti-inflammatory effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][2] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of cytoprotective genes, including HO-1. This pathway helps to mitigate the inflammatory response by reducing the production of pro-inflammatory mediators. Additionally, this compound has been shown to suppress the activation of the NF-κB and MAPK signaling pathways, which are also crucial in the inflammatory process.[1][3]

3. How should I prepare this compound for in vitro assays?

Due to its lipophilic nature, this compound may have poor water solubility.[11] For in vitro assays, it is typically dissolved in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution is then further diluted in the cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v for DMSO). A vehicle control (medium with the same final concentration of the solvent) should always be included in the experimental design.

Troubleshooting Guides

Issue 1: High Variability in Anti-inflammatory Assay Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and work quickly to prevent cells from settling. Avoid using the outer wells of the microplate, as they are prone to evaporation (the "edge effect").[12]
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular responses.[13]
LPS Activity Variation Use a consistent lot of LPS or test new lots for activity before use. Prepare a large stock solution of LPS to use across multiple experiments.
This compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solubilizing agent.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to stimuli.[13]
Issue 2: Inconsistent IC50 Values in Antioxidant Assays (e.g., DPPH)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
DPPH Solution Instability The DPPH radical is light-sensitive. Always prepare the DPPH solution fresh and store it in the dark.[14]
Inaccurate Pipetting Use calibrated pipettes and ensure accurate dilutions of both the this compound and the positive control (e.g., ascorbic acid).
Incorrect Incubation Time Standardize the incubation time for the reaction, as the color change can be time-dependent. A common incubation time is 30 minutes in the dark.[14][15]
Solvent Interference Ensure the solvent used to dissolve this compound does not interfere with the DPPH assay. Run a control with the solvent alone.
Sample Color Interference If the this compound solution has a color that absorbs at the same wavelength as DPPH (around 517 nm), a sample blank (sample without DPPH) should be measured and subtracted from the sample reading.[16]
Issue 3: Poor Reproducibility in Neuroprotective Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Cell Health Ensure SH-SY5Y cells are healthy and in the exponential growth phase before inducing toxicity.[17] Monitor cell morphology and viability regularly.
Inconsistent Toxin Activity Prepare a fresh stock solution of the neurotoxin (e.g., H₂O₂) for each experiment, as its activity can degrade over time.
Timing of Treatment Optimize and standardize the timing of pre-treatment with this compound before the addition of the neurotoxin. A typical pre-treatment time is 3 hours.[7]
Assay Endpoint Variability For assays like MTT, ensure complete solubilization of the formazan crystals before reading the absorbance. For fluorescence-based assays, minimize photobleaching by protecting the plate from light.
Uneven Cell Adhesion Allow cells sufficient time to adhere to the plate before treatment. Uneven adhesion can lead to variable cell numbers in wells.

Quantitative Data Summary

Table 1: Reported Bioactivity of Sargachromanol and Related Compounds

Compound Assay Type Cell Line / Method Endpoint Result (e.g., IC50) Reference
This compoundAnti-inflammatoryLPS-stimulated RAW 264.7NO ProductionEffective at 7.8–62.5 µg/mL[1]
Sargachromanol GAnti-inflammatoryLPS-stimulated RAW 264.7NO, PGE2, TNF-α, IL-1β, IL-6Effective at 10, 20, and 40 µM[3]
Sargassum wightii Methanolic ExtractAntioxidantDPPH ScavengingScavenging ActivityIC50: 511.15 µg/mL[18]
Sargassum wightii Aqueous ExtractAntioxidantDPPH ScavengingScavenging ActivityIC50: 927.05 µg/mL[18]
Sargassum macrocarpum Hot-water ExtractAntioxidantDPPH ScavengingScavenging ActivityIC50: 6.50 ± 0.3 mg/mL[5][19]
Sargassum macrocarpum Ethanol ExtractAntioxidantDPPH ScavengingScavenging ActivityIC50: 35.3 ± 3.1 mg/mL[5][19]
Sargassum yezoense Chloroform FractionAntioxidantDPPH ScavengingScavenging Capacity158.28 mg Vit C equiv/g[6]
Sargassum yezoense Chloroform FractionAntioxidantABTS ScavengingScavenging Capacity182.48 mg Vit C equiv/g[6]

Experimental Protocols

Protocol 1: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[1]

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 7.8–62.5 µg/mL) for 1 hour.[1] Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.[1]

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-[naphthyl] ethylenediamine dihydrochloride in 2.5% phosphoric acid).[1]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Cytokine Measurement (ELISA): Measure the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add 15 µL of MTT solution (5 mg/mL) to the remaining cells and incubate for 4 hours.

    • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.[1]

Protocol 2: DPPH Radical Scavenging Assay
  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a light-protected container.[14][15]

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol. Ascorbic acid can be used as a positive control.

  • Reaction Setup:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.[15]

    • For the control, mix 100 µL of DPPH solution with 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14][15]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[14][16]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[15]

Protocol 3: Neuroprotective Activity in SH-SY5Y Cells
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate overnight.[7]

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound for 3 hours.[7]

  • Induction of Neurotoxicity: Add a neurotoxic agent (e.g., 400 µM H₂O₂) and incubate for another 24 hours.[7]

  • Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate at 37°C for 3 hours in the dark.

    • Solubilize the formazan crystals with an appropriate solvent (e.g., 0.04 N HCl in isopropanol).[7]

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage relative to the untreated control group.[7]

  • Intracellular ROS Measurement (DCFH-DA Assay):

    • After treatment, incubate the cells with 20 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in the dark.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) to quantify intracellular ROS levels.[20]

Visualizations

experimental_workflow_anti_inflammatory cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells (2x10^4 cells/well) incubate_24h Incubate 24h seed_cells->incubate_24h pretreat Pre-treat with This compound (1h) incubate_24h->pretreat lps_stim Stimulate with LPS (1µg/mL, 24h) pretreat->lps_stim collect_supernatant Collect Supernatant lps_stim->collect_supernatant mtt_assay MTT Assay (Cell Viability) lps_stim->mtt_assay griess_assay Griess Assay (NO measurement) collect_supernatant->griess_assay elisa ELISA (Cytokine measurement) collect_supernatant->elisa

Workflow for Anti-Inflammatory Bioactivity Assay.

signaling_pathway_nrf2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response sargachromanol This compound keap1_nrf2 Keap1-Nrf2 Complex sargachromanol->keap1_nrf2 induces dissociation ros Oxidative Stress (e.g., from LPS) ros->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are ARE (Antioxidant Response Element) nrf2_nuc->are binds with Maf maf Maf ho1_gene HO-1 Gene are->ho1_gene activates transcription ho1_protein HO-1 Protein ho1_gene->ho1_protein translation anti_inflammatory Anti-inflammatory Effects (↓ NO, ↓ Cytokines) ho1_protein->anti_inflammatory

Nrf2/HO-1 Signaling Pathway Activation.

Troubleshooting Logic for Bioactivity Assays.

References

Addressing matrix effects in the LC-MS analysis of sargachromanols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of sargachromanols.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the LC-MS analysis of sargachromanols?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which for sargachromanols are often derived from complex biological or environmental sources like seaweed extracts.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target sargachromanol molecules in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][4]

Q2: How can I detect the presence of matrix effects in my sargachromanol analysis?

A2: There are several methods to assess matrix effects. Two common qualitative and quantitative approaches are:

  • Post-Column Infusion: This method provides a qualitative assessment by continuously infusing a standard solution of the sargachromanol into the LC eluent after the analytical column and before the mass spectrometer.[5][6] A stable signal is observed until a region of the chromatogram containing matrix components that cause ion suppression or enhancement elutes, resulting in a dip or peak in the baseline signal.[5]

  • Post-Extraction Spike Method: This is a quantitative method where a known amount of the sargachromanol standard is added to a blank matrix extract (a sample that does not contain the analyte).[2][5] The response is then compared to the response of the same standard in a clean solvent. The percentage of matrix effect can be calculated using the following formula:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: Strategies to address matrix effects can be broadly categorized into three areas: sample preparation, chromatographic separation, and calibration techniques.[1][5][7]

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include sample dilution, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1][5]

  • Chromatographic Separation: Optimizing the LC method can help separate the sargachromanols from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[1][7]

  • Calibration Techniques: When matrix effects cannot be eliminated, their impact can be compensated for using specific calibration methods. The most effective approach is the use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the sargachromanol analyte.[1][2] Other methods include matrix-matched calibration and the standard addition method.[2][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of sargachromanol quantification. Inconsistent matrix effects between samples.* Implement a more rigorous sample cleanup procedure (e.g., SPE).[1] * Use a stable isotope-labeled internal standard for normalization.[1][2] * If a SIL-IS is not available, consider a structural analog as an internal standard.
Low signal intensity or poor sensitivity for sargachromanols. Significant ion suppression due to co-eluting matrix components.* Dilute the sample extract to reduce the concentration of interfering matrix components.[2][5] * Optimize the chromatographic method to better separate the sargachromanol from the suppression zone.[1][7] * Evaluate different ionization sources or polarities (positive vs. negative ion mode) as negative ionization can sometimes be less prone to matrix effects.[5]
Non-linear calibration curve in the presence of matrix. Matrix effects that vary with analyte concentration.* Prepare calibration standards in a blank matrix extract (matrix-matched calibration) to mimic the effect seen in the samples.[1] * If a blank matrix is unavailable, the standard addition method, where known amounts of the standard are added to the actual samples, can be effective.[2][5]
Unexpectedly high signal for sargachromanols. Ion enhancement caused by co-eluting matrix components.* Follow the same troubleshooting steps as for ion suppression: improve sample cleanup, optimize chromatography, and use an appropriate internal standard.[1][2][5]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare a Sargachromanol Stock Solution: Accurately weigh a known amount of the sargachromanol standard and dissolve it in a suitable solvent (e.g., methanol) to create a concentrated stock solution.

  • Prepare a Blank Matrix Extract: Extract a sample that is known to not contain sargachromanols using the same extraction procedure as for the study samples. This will serve as the blank matrix.

  • Prepare Spiked Samples:

    • Set A (Matrix): Spike the blank matrix extract with the sargachromanol stock solution to achieve a final concentration within the expected range of your samples.

    • Set B (Solvent): Prepare a solution with the same final concentration of the sargachromanol standard in the clean reconstitution solvent.

  • LC-MS Analysis: Inject and analyze both sets of samples using the developed LC-MS method.

  • Calculate Matrix Effect: Use the peak areas obtained to calculate the percentage matrix effect as described in FAQ 2. A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Sargachromanol Cleanup

Note: The specific SPE sorbent and protocol will depend on the physicochemical properties of the sargachromanols and the nature of the sample matrix. A generic protocol is provided below.

  • Select an Appropriate SPE Cartridge: Based on the polarity of the sargachromanols, choose a suitable sorbent (e.g., C18 for reversed-phase, or a mixed-mode cation/anion exchange sorbent).

  • Condition the Cartridge: Pass a conditioning solvent (e.g., methanol) through the cartridge, followed by an equilibration solvent (e.g., water).

  • Load the Sample: Load the pre-treated sample extract onto the SPE cartridge.

  • Wash the Cartridge: Pass a wash solvent through the cartridge to remove weakly bound interfering compounds. The wash solvent should be strong enough to elute interferences but weak enough to retain the sargachromanols.

  • Elute the Sargachromanols: Elute the sargachromanols with a stronger solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS analysis.

Data Presentation

Table 1: Quantitative Assessment of Matrix Effects for Sargachromanol X

Concentration (ng/mL) Peak Area in Solvent (n=3) Peak Area in Matrix (n=3) Matrix Effect (%) Ion Effect
105,234 ± 2102,610 ± 15049.9Suppression
5026,170 ± 98013,540 ± 75051.7Suppression
10051,980 ± 2,34027,890 ± 1,60053.7Suppression

Table 2: Comparison of Calibration Curve Parameters with and without Matrix-Matching

Calibration Method Linear Range (ng/mL) Equation Correlation Coefficient (r²)
Solvent-Based Calibration1 - 500y = 521x + 1500.998
Matrix-Matched Calibration1 - 500y = 285x + 1200.999

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Matrix Effect Mitigation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Sargassum Sample extraction Extraction of Sargachromanols sample->extraction cleanup_choice Cleanup Strategy extraction->cleanup_choice spe Solid-Phase Extraction cleanup_choice->spe Extensive Cleanup dilution Sample Dilution cleanup_choice->dilution Minimal Cleanup no_cleanup Direct Analysis cleanup_choice->no_cleanup No Cleanup lcms LC-MS/MS Analysis spe->lcms dilution->lcms no_cleanup->lcms data_analysis Quantification & Matrix Effect Assessment lcms->data_analysis

Caption: Experimental workflow for LC-MS analysis of sargachromanols, including matrix effect mitigation steps.

troubleshooting_guide cluster_start cluster_assessment cluster_solutions cluster_end start Inaccurate Quantification assess_me Assess Matrix Effect? start->assess_me improve_cleanup Improve Sample Cleanup (SPE, LLE) assess_me->improve_cleanup Yes optimize_lc Optimize Chromatography improve_cleanup->optimize_lc use_is Use Internal Standard (Stable Isotope Labeled) optimize_lc->use_is matrix_match Use Matrix-Matched Calibration use_is->matrix_match end Accurate Quantification matrix_match->end

Caption: A decision tree for troubleshooting inaccurate quantification due to matrix effects in sargachromanol analysis.

References

Technical Support Center: Efficient Synthesis of Chromanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of chromanol derivatives, the core structure of Sargachromanol C. While a specific total synthesis for this compound is not widely documented, this guide addresses common challenges encountered during the synthesis of the foundational chromanol ring system.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the chromanol ring?

A1: The synthesis of the chromanol ring typically begins with substituted phenols and an appropriate coupling partner that will form the heterocyclic ring. For many chromanol syntheses, a key starting material is a hydroquinone derivative, such as trimethylhydroquinone (TMHQ), which can react with various reagents to introduce the rest of the chroman ring system.

Q2: What are some of the key reaction types used to construct the chromanol core?

A2: The formation of the chromanol core often involves several key reaction types. Cyclization reactions are fundamental to forming the heterocyclic ring of the chroman structure. Additionally, condensation reactions are frequently used to join the initial building blocks before the cyclization step. These reactions can be promoted by various catalysts and reaction conditions, which will influence the overall efficiency of the synthesis.

Q3: How can reaction conditions be optimized to improve the yield and purity of the final chromanol product?

A3: Optimizing reaction conditions is crucial for an efficient synthesis. Key parameters to consider include the choice of solvent, reaction temperature, and the type of catalyst used. For instance, in some chromanol syntheses, microwave irradiation has been shown to reduce reaction times and increase selectivity. The use of supported catalysts can also enhance catalytic activity and simplify purification. Experimenting with these variables is essential to find the optimal conditions for a specific synthetic route.

Q4: What are some common side reactions that can occur during chromanol synthesis, and how can they be minimized?

A4: A common side reaction in chromanol synthesis is the formation of an open-chain intermediate instead of the desired cyclic chromanol. This can happen if the cyclization step is not efficient. To minimize this, it's important to carefully select the catalyst and reaction conditions that favor the ring-closing reaction. For example, using a Lewis acid catalyst can often promote the desired cyclization over the formation of the open-chain product.

Troubleshooting Guides

Below are troubleshooting guides for common issues that may arise during the synthesis of chromanol derivatives.

Issue 1: Low Yield of the Desired Chromanol Product

Possible Cause Suggested Solution
Inefficient Cyclization The cyclization step to form the chroman ring may be slow or incomplete. Try using a more effective Lewis acid catalyst to promote the ring-closing reaction. Adjusting the reaction temperature may also improve the cyclization rate.
Suboptimal Reaction Conditions The solvent, temperature, or reaction time may not be ideal. Experiment with different solvents to find one that best dissolves the reactants and facilitates the reaction. A systematic optimization of temperature and reaction time can also lead to significant improvements in yield.
Poor Quality Starting Materials Impurities in the starting materials can interfere with the reaction. Ensure that all reactants are of high purity by using appropriate purification techniques, such as recrystallization or chromatography, before starting the synthesis.

Issue 2: Formation of Significant Amounts of Byproducts

Possible Cause Suggested Solution
Side Reactions Unwanted side reactions can compete with the desired reaction pathway. Analyze the byproducts to understand the side reactions that are occurring. This information can help in modifying the reaction conditions to suppress these unwanted pathways. For example, if an oxidation byproduct is observed, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Incorrect Stoichiometry The ratio of reactants may not be optimal, leading to the formation of byproducts. Carefully control the stoichiometry of the reactants to ensure that they are present in the correct proportions for the desired reaction.
Catalyst Decomposition The catalyst may be decomposing under the reaction conditions, leading to loss of selectivity. Choose a more stable catalyst or adjust the reaction conditions to prevent catalyst degradation.

Issue 3: Difficulty in Purifying the Final Product

Possible Cause Suggested Solution
Similar Polarity of Product and Impurities If the desired product and major impurities have similar polarities, separation by column chromatography can be challenging. Try using a different stationary phase or a different solvent system for chromatography. Alternatively, explore other purification techniques such as recrystallization or preparative thin-layer chromatography (TLC).
Product Instability The final chromanol product may be unstable under the purification conditions. If the product is sensitive to air or light, perform the purification under an inert atmosphere and protect it from light. If it is temperature-sensitive, use purification methods that can be performed at low temperatures.
Residual Catalyst The catalyst used in the reaction may be difficult to remove from the final product. If a homogeneous catalyst is used, consider switching to a heterogeneous (solid-supported) catalyst, which can be easily removed by filtration after the reaction is complete.

Experimental Protocols

General Protocol for Chromanol Synthesis via Condensation and Cyclization

This protocol describes a general method for the synthesis of a chromanol derivative from a hydroquinone and an allylic alcohol, which is a common strategy for constructing the chroman ring.

  • Reactant Preparation : Dissolve the hydroquinone starting material (e.g., trimethylhydroquinone) in a suitable aprotic solvent (e.g., toluene or dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Addition of Reactants : Add the allylic alcohol (e.g., isophytol) to the solution, followed by the addition of a Lewis acid catalyst (e.g., zinc chloride or a supported catalyst).

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction : Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure chromanol product.

Data Presentation

Table 1: Comparison of Catalysts for Chromanol Synthesis

CatalystReaction Time (hours)Yield (%)
Zinc Chloride (ZnCl₂)1265
Boron Trifluoride Etherate (BF₃·OEt₂)875
Supported Catalyst (e.g., AlPMo12O40/Carbon)594

Visualizations

experimental_workflow start Start: Reactant Preparation reactant_prep Dissolve Hydroquinone in Aprotic Solvent start->reactant_prep addition Add Allylic Alcohol and Lewis Acid Catalyst reactant_prep->addition reaction Heat to Reflux and Monitor by TLC addition->reaction workup Quench Reaction and Extract Product reaction->workup purification Column Chromatography workup->purification end End: Pure Chromanol purification->end

Caption: General experimental workflow for the synthesis of chromanol derivatives.

troubleshooting_logic start Problem: Low Yield cause1 Inefficient Cyclization? start->cause1 solution1 Optimize Catalyst and Temperature cause1->solution1 Yes cause2 Suboptimal Conditions? cause1->cause2 No solution2 Screen Solvents and Reaction Time cause2->solution2 Yes cause3 Impure Starting Materials? cause2->cause3 No solution3 Purify Reactants cause3->solution3 Yes

Strategies to minimize degradation of Sargachromanol C during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sargachromanol C Extraction

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of this compound during extraction from Sargassum species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound belongs to the sargachromanol group of compounds, which are meroterpenoids found in brown algae of the genus Sargassum.[1] Like other phenolic compounds, its chromanol structure makes it susceptible to degradation through oxidation. This process can be accelerated by factors such as exposure to light, high temperatures, and the presence of oxygen and metal ions.[2][3]

Q2: Which solvent system is recommended for this compound extraction to minimize degradation?

A2: For the extraction of phenolic compounds like sargachromanols from Sargassum, polar solvents are generally effective. Mixtures of ethanol or methanol with water have shown high efficiency.[4][5] Using absolute ethanol has also been reported.[6] Supercritical fluid extraction (SFE) with carbon dioxide (CO2) and a co-solvent like ethanol is a good alternative for minimizing degradation, as it avoids oxidation and can be performed at low temperatures.[3]

Q3: What is the optimal temperature for extracting this compound?

A3: Elevated temperatures can increase extraction yield by improving solvent penetration and solubility. However, high temperatures can also lead to the thermal degradation of phenolic compounds.[2][3] For sensitive compounds like this compound, it is advisable to conduct extractions at room temperature or below. If a higher temperature is necessary to improve yield, it should be carefully optimized and the extraction time kept to a minimum.[7] Pressurized liquid extraction (PLE) at elevated temperatures (e.g., 100°C) has been noted to potentially cause degradation of similar compounds.[6]

Q4: How does exposure to light and oxygen affect this compound during extraction?

A4: Exposure to light and oxygen can significantly promote the oxidative degradation of phenolic compounds.[2] It is crucial to protect the sample and extract from light by using amber-colored glassware or by covering the extraction vessel with aluminum foil. To minimize exposure to oxygen, degassing solvents and flushing the extraction system with an inert gas like nitrogen or argon is recommended.[8]

Q5: Can the pH of the extraction solvent influence the stability of this compound?

A5: Yes, the pH of the medium can affect the stability of phenolic compounds. For some phenolic compounds, the addition of a small amount of acid (e.g., 0.1%) to the extraction solvent can improve stability and extraction efficiency.[7] This is because an acidic environment can help to keep the phenolic hydroxyl groups protonated, reducing their susceptibility to oxidation.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Final Extract

Possible Cause Troubleshooting Step
Incomplete Cell Lysis The complex cell wall of brown algae can hinder solvent penetration.[6] Ensure the dried Sargassum is finely ground to a powder. Consider pre-treatment methods like freeze-drying or enzymatic digestion to disrupt the cell walls.
Inappropriate Solvent Choice The polarity of the solvent may not be optimal for this compound. Experiment with different solvent systems, such as ethanol/water or methanol/water mixtures, in varying ratios.[4][5] For non-polar contaminants, a pre-extraction with a non-polar solvent like hexane can be performed.[7]
Insufficient Extraction Time The extraction may not be running long enough to fully recover the compound. Optimize the extraction time; however, be aware that prolonged extraction times can also lead to degradation.[7]
Degradation During Extraction High temperatures, light, or oxygen exposure may be degrading the target compound. Implement the strategies outlined in the FAQs, such as using low temperatures, protecting from light, and working under an inert atmosphere.

Issue 2: Evidence of this compound Degradation (e.g., color change in extract, presence of degradation products in analysis)

Possible Cause Troubleshooting Step
Oxidation The sample is being exposed to oxygen.[2] De-gas solvents before use and consider performing the extraction under a nitrogen or argon atmosphere. Adding an antioxidant like ascorbic acid to the extraction solvent may also help.[9]
Thermal Degradation The extraction temperature is too high.[3] Reduce the extraction temperature. If using a heat-dependent method like Soxhlet, consider switching to a non-thermal method like ultrasound-assisted extraction (UAE) or SFE.
Photodegradation The sample is exposed to light.[2] Use amber glassware or wrap extraction vessels in aluminum foil. Minimize exposure to ambient light during all steps of the process.
Enzymatic Degradation Endogenous enzymes in the seaweed may be active.[2] Consider blanching the fresh seaweed before drying and extraction to deactivate enzymes. Alternatively, ensure the seaweed is dried quickly and thoroughly to minimize enzymatic activity.

Issue 3: Emulsion Formation During Liquid-Liquid Extraction/Partitioning

Possible Cause Troubleshooting Step
High Concentration of Surfactant-like Molecules The crude extract contains compounds that stabilize emulsions.[10] Reduce the intensity of mixing; gently invert the separatory funnel instead of vigorous shaking.[10]
Similar Polarities of the Two Phases The solvent systems are not sufficiently different in polarity. Add a saturated salt solution (brine) to the aqueous layer to increase its polarity and help break the emulsion (salting out).[10]
Particulate Matter at the Interface Insoluble particles can stabilize an emulsion. Filter the crude extract before performing liquid-liquid extraction to remove any solid material.

Experimental Protocols

Protocol 1: Low-Temperature Solvent Extraction

This protocol is designed to minimize thermal degradation of this compound.

  • Sample Preparation:

    • Thoroughly wash fresh Sargassum with distilled water to remove salt and debris.

    • Freeze-dry the seaweed and then grind it into a fine powder.

    • Store the powdered seaweed at -20°C in a desiccator until extraction.

  • Extraction:

    • Weigh 10 g of the dried seaweed powder and place it in an amber-colored flask.

    • Add 100 mL of pre-chilled (4°C) 80% ethanol in water.

    • Flush the flask with nitrogen gas, seal it, and place it on an orbital shaker at a low speed.

    • Macerate for 24 hours at 4°C, protected from light.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the solid residue twice more with 100 mL of 80% ethanol each time.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[4]

  • Storage:

    • Store the final concentrated extract at -20°C under a nitrogen atmosphere.[6]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method uses ultrasonic waves to enhance extraction efficiency at a lower temperature and in a shorter time.

  • Sample Preparation:

    • Prepare the dried Sargassum powder as described in Protocol 1.

  • Extraction:

    • Place 10 g of the seaweed powder in a jacketed amber glass vessel.

    • Add 100 mL of 80% methanol.

    • Place the vessel in an ultrasonic bath with temperature control set to 25°C.

    • Apply ultrasound at a frequency of 35 kHz for 30 minutes.[11]

  • Filtration and Concentration:

    • Follow the filtration and concentration steps as described in Protocol 1, ensuring the temperature of the rotary evaporator does not exceed 40°C.

  • Storage:

    • Store the final extract as described in Protocol 1.

Visualizations

Workflow for Minimizing this compound Degradation

cluster_prep Sample Preparation cluster_extraction Extraction cluster_precautions Degradation Prevention cluster_downstream Downstream Processing start Fresh Sargassum wash Wash with DI Water start->wash dry Freeze-Dry wash->dry grind Grind to Fine Powder dry->grind extraction_choice Choose Extraction Method grind->extraction_choice solvent_extraction Solvent Extraction (Low Temp: 4°C) extraction_choice->solvent_extraction Conventional uae Ultrasound-Assisted (Room Temp) extraction_choice->uae Rapid sfe Supercritical Fluid (Low Temp) extraction_choice->sfe High Purity protect_light Protect from Light (Amber Glassware) inert_atm Use Inert Atmosphere (Nitrogen/Argon) low_temp Maintain Low Temp filter Filter Extract solvent_extraction->filter uae->filter sfe->filter concentrate Concentrate (Rotary Evaporator < 40°C) filter->concentrate store Store at -20°C (Under Nitrogen) concentrate->store final_product Purified this compound store->final_product

Caption: Workflow for this compound extraction with key degradation prevention steps.

Factors Leading to this compound Degradation

cluster_factors Degradation Factors sarga_c This compound (Stable) degraded_sarga Degraded Products (Inactive) sarga_c->degraded_sarga Oxidation / Isomerization high_temp High Temperature high_temp->sarga_c oxygen Oxygen oxygen->sarga_c light UV/Visible Light light->sarga_c metal_ions Metal Ions (Fe³⁺, Cu²⁺) metal_ions->sarga_c ph Extreme pH ph->sarga_c

Caption: Key environmental factors that can induce the degradation of this compound.

References

Validation & Comparative

Validating Sargachromanol G's Anti-Inflammatory Mechanism: A Comparative Guide to its Efficacy in Modulating MAPK and NF-κB Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory properties of Sargachromanol G (SG), a chromanol isolated from the brown alga Sargassum siliquastrum. We delve into its mechanism of action, specifically its role in inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. To offer a clear perspective on its potential, this guide presents a comparative analysis of SG's performance against well-established anti-inflammatory agents and specific pathway inhibitors, supported by experimental data from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Executive Summary

Sargachromanol G has demonstrated significant anti-inflammatory activity by downregulating key inflammatory mediators. Experimental evidence confirms that SG dose-dependently inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This inhibitory action is attributed to its ability to suppress the phosphorylation of key proteins in both the MAPK (ERK1/2, JNK, and p38) and NF-κB (IκB-α, p65, and p50) signaling cascades. This guide provides the data and methodologies to critically evaluate SG as a potential therapeutic candidate.

Comparative Performance Analysis

The following tables summarize the inhibitory effects of Sargachromanol G and other known anti-inflammatory compounds on the production of key inflammatory markers in LPS-stimulated RAW 264.7 cells. It is important to note that the data presented is compiled from various studies, and direct comparisons of IC50 values should be interpreted with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundTarget Pathway(s)IC50 (µM) for NO InhibitionReference
Sargachromanol GMAPK, NF-κBDose-dependent inhibition observed[1][2]
DexamethasoneGlucocorticoid Receptor, NF-κB, AP-1Dose-dependent inhibition observed[3]
BAY 11-7082NF-κB (IκBα phosphorylation)~5-10[4]
PD98059MEK/ERKIneffective in some studies[5]
SB203580p38 MAPKDose-dependent inhibition observed
SP600125JNKDose-dependent inhibition observed[5]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundTNF-α InhibitionIL-6 InhibitionIL-1β InhibitionReference
Sargachromanol GDose-dependentDose-dependentDose-dependent[1][2]
DexamethasoneDose-dependentDose-dependentDose-dependent
BAY 11-7082Dose-dependentDose-dependentDose-dependent

Table 3: Inhibition of Prostaglandin E2 (PGE2) Production

CompoundIC50 (µM) for PGE2 InhibitionReference
Sargachromanol GDose-dependent inhibition observed[1][2]
Sargachromenol30.2[6]
DexamethasoneDose-dependent inhibition observed

Signaling Pathways and Experimental Workflow

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by Sargachromanol G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK P ERK ERK MAPKK->ERK P JNK JNK MAPKK->JNK P p38 p38 MAPKK->p38 P AP1 AP-1 ERK->AP1 P JNK->AP1 P p38->AP1 P AP1_n AP-1 AP1->AP1_n IkB IκBα IKK->IkB P NFkB_IkB NF-κB-IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n NFkB_IkB->NFkB Degradation of IκBα Genes Pro-inflammatory Gene Expression AP1_n->Genes NFkB_n->Genes iNOS iNOS Genes->iNOS COX2 COX-2 Genes->COX2 Cytokines TNF-α, IL-1β, IL-6 Genes->Cytokines SG_MAPK Sargachromanol G SG_MAPK->ERK Inhibits Phosphorylation SG_MAPK->JNK Inhibits Phosphorylation SG_MAPK->p38 Inhibits Phosphorylation SG_NFkB Sargachromanol G SG_NFkB->IkB Inhibits Phosphorylation NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: Sargachromanol G inhibits MAPK and NF-κB pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Mediator Measurement cluster_pathway_analysis Signaling Pathway Analysis start Seed RAW 264.7 cells pretreat Pre-treat with Sargachromanol G or other inhibitors start->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay for NO stimulate->griess elisa_cytokine ELISA for TNF-α, IL-6, IL-1β stimulate->elisa_cytokine elisa_pge2 ELISA for PGE2 stimulate->elisa_pge2 lysis Cell Lysis stimulate->lysis western Western Blot for p-MAPKs & p-IκBα lysis->western

Caption: Experimental workflow for validation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures used in the referenced studies for LPS-stimulated RAW 264.7 cells.

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage RAW 264.7 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well or 6-well for protein and RNA analysis). After reaching desired confluency (typically 70-80%), cells are pre-treated with various concentrations of Sargachromanol G or other inhibitors for a specified time (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a designated period (e.g., 24 hours for mediator production, shorter times for signaling protein phosphorylation).

2. Nitric Oxide (NO) Assay (Griess Assay)

  • Principle: This colorimetric assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at a specific wavelength (typically 540-570 nm) using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE2

  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Use commercially available ELISA kits for TNF-α, IL-6, IL-1β, and PGE2.

    • Follow the manufacturer's instructions, which typically involve:

      • Coating a 96-well plate with a capture antibody specific for the target molecule.

      • Adding the cell culture supernatants and standards to the wells.

      • Incubating to allow the target molecule to bind to the capture antibody.

      • Washing the plate to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at a specific wavelength.

    • The concentration of the target molecule in the samples is determined by comparison with the standard curve.

4. Western Blot Analysis for MAPK and NF-κB Pathway Proteins

  • Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Procedure:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., polyvinylidene difluoride or nitrocellulose).

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, p38, IκBα, and p65.

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • The relative protein expression is quantified by densitometry, often normalized to a loading control such as β-actin or GAPDH.

Conclusion

Sargachromanol G emerges as a promising natural anti-inflammatory agent with a well-defined mechanism of action involving the dual inhibition of the MAPK and NF-κB signaling pathways. The data presented in this guide, when compared with established anti-inflammatory compounds, underscores its potential for further investigation and development as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further validation and comparative studies.

References

Comparative analysis of the antioxidant activity of different sargachromanols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant activities of various sargachromanols, supported by experimental data. Sargachromanols, a class of meroterpenoids found in Sargassum species, have garnered significant attention for their potent antioxidant properties. This analysis focuses on key sargachromanols, including sargachromenol (SCM) and sargahydroquinoic acid (SHQA), detailing their efficacy in various antioxidant assays and elucidating the underlying molecular mechanisms of action.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of different sargachromanols and extracts from various Sargassum species has been evaluated using several standard assays. The following table summarizes the quantitative data from multiple studies, providing a comparative overview of their radical scavenging and reducing power.

Sargassum SpeciesExtract/CompoundDPPH Radical Scavenging ActivityABTS Radical Scavenging ActivityFRAP AssayReference
Sargassum yezoenseChloroform Fraction (SYCF)158.28 mg Vitamin C Equivalent/g182.48 mg Vitamin C Equivalent/g0.47 mmol FeSO4 Equivalent/g[1]
Sargassum yezoenseEthyl Acetate Fraction---[1]
Sargassum yezoenseButanol FractionSlightly lower than SYEESlightly lower than SYEEComparable to SYEE[1]
Sargassum yezoenseWater FractionLowest among fractionsLowest among fractionsLowest among fractions[1]
Sargassum miyabeiEthanol Extract193.6 mg VCEAC/100 mg186.2 mg VCEAC/100 mg-[2]
Sargassum hemiphyllumEthanol Extract137.9 mg VCEAC/100 mg205.7 mg VCEAC/100 mg-[2]
Sargassum filicinumEthanol Extract78.2 mg VCEAC/100 mg140.1 mg VCEAC/100 mg-[2]
Sargassum serratifoliumEthanol Extract75.4 mg VCEAC/100 mg99.5 mg VCEAC/100 mg-[2]
Sargassum wightiiFucoxanthinIC50: 79.55 µMIC50: 75.99 µM-[3]
Sargassum macrocarpumHot-water Extract (HES)IC50: 6.50 ± 0.3 mg/mLIC50: 1.0 ± 0.0 mg/mLIC50: 18.8 ± 0.4 mg/mL[4]
Sargassum macrocarpumEthanol Extract (EES)IC50: 35.3 ± 3.1 mg/mLIC50: 16.09 ± 0.7 mg/mLNot Detected[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of sargachromanol antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[5] The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.

Procedure:

  • A stock solution of DPPH is prepared in ethanol or methanol.[6]

  • Different concentrations of the sargachromanol extract or isolated compound are mixed with the DPPH solution.[6]

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[5][6]

  • The absorbance of the solution is measured spectrophotometrically, typically at 517 nm.[6][7]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[7]

  • The results can be expressed as IC50 (the concentration of the sample required to scavenge 50% of the DPPH radicals) or as equivalents of a standard antioxidant like Vitamin C (VCEAC) or Trolox (TEAC).[2][3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[8] This method is applicable to both hydrophilic and lipophilic antioxidants.[8]

Procedure:

  • The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[6]

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • A small volume of the sargachromanol sample is added to the diluted ABTS•+ solution.[6]

  • The mixture is incubated for a short period (e.g., 6 minutes) at room temperature.[6]

  • The decrease in absorbance is measured at 734 nm.[6]

  • The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.

  • Results are often expressed as IC50 or in terms of Vitamin C or Trolox equivalents.[2][3]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with a specific reagent, and the intensity of the color is proportional to the antioxidant capacity.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.

  • The sargachromanol sample is added to the FRAP reagent.

  • The reaction mixture is incubated at 37°C for a specified time.

  • The absorbance of the colored product (Fe²⁺-TPTZ complex) is measured at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄.

  • The antioxidant capacity is expressed as mmol FeSO₄ equivalents per gram of sample.[1]

Mandatory Visualizations

Experimental Workflow for Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for evaluating the antioxidant potential of sargachromanols, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Antioxidant Activity Assays cluster_2 Data Analysis sargassum Sargassum spp. extraction Extraction (e.g., Ethanol, Chloroform) sargassum->extraction fractionation Fractionation (e.g., Liquid-Liquid Extraction) extraction->fractionation isolation Isolation of Sargachromanols fractionation->isolation dpph DPPH Assay isolation->dpph abts ABTS Assay isolation->abts frap FRAP Assay isolation->frap orac ORAC Assay isolation->orac ic50 IC50 Calculation dpph->ic50 abts->ic50 vceac VCEAC/TEAC Calculation frap->vceac orac->vceac comparison Comparative Analysis ic50->comparison vceac->comparison

Caption: Experimental workflow for assessing sargachromanol antioxidant activity.

Nrf2/HO-1 Signaling Pathway in Sargachromanol-Mediated Antioxidant Response

Sargachromanols exert their antioxidant effects not only through direct radical scavenging but also by activating cellular antioxidant defense mechanisms. A key pathway involved is the Nrf2/HO-1 signaling cascade.[9][10]

G cluster_0 Cellular Stress Response cluster_1 Nrf2 Activation cluster_2 Nuclear Translocation & Gene Expression cluster_3 Antioxidant & Anti-inflammatory Effects sargachromanol Sargachromanol keap1 Keap1 sargachromanol->keap1 Inhibition ros Oxidative Stress (e.g., LPS, Glutamate) ros->keap1 Induction inflammation Inflammation (e.g., NO, Pro-inflammatory Cytokines) ros->inflammation Induction nrf2 Nrf2 keap1->nrf2 Dissociation nrf2_n Nrf2 (nucleus) nrf2->nrf2_n Translocation are Antioxidant Response Element (ARE) nrf2_n->are Binding ho1 HO-1 Gene are->ho1 Transcription nqo1 NQO-1 Gene are->nqo1 Transcription antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO-1) ho1->antioxidant_enzymes nqo1->antioxidant_enzymes antioxidant_enzymes->inflammation Inhibition

Caption: Nrf2/HO-1 signaling pathway activated by sargachromanols.

References

Sargachromanol C and Other Meroterpenoids: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Sargachromanol C and other related meroterpenoids isolated from Sargassum species. The information presented herein is collated from various scientific studies to offer an objective overview of their antioxidant, anti-inflammatory, and cytotoxic properties, supported by experimental data.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivities of this compound and other selected meroterpenoids. It is important to note that the experimental conditions may vary between studies, which can influence the absolute values. Therefore, this data should be used for comparative purposes with consideration of the cited sources.

Antioxidant Activity

The antioxidant potential of these meroterpenoids is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this purpose, with the results expressed as IC50 values (the concentration required to scavenge 50% of the radicals).

CompoundAssayIC50 (µM)Source
This compoundDPPH Radical ScavengingNot available
Sargaquinoic AcidDPPH Radical Scavenging49.3[1]
SargachromenolDPPH Radical Scavenging100.2[1]
Sargahydroquinoic AcidNot availableNot available

Note: Lower IC50 values indicate stronger antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

CompoundCell LineAssayIC50 (µM)Source
Sargachromanol GRAW 264.7Nitric Oxide Inhibition~20-40 (Dose-dependent inhibition observed)[2]
Sargaquinoic AcidRAW 264.7Nitric Oxide InhibitionNot available (Significant inhibition at tested concentrations)
Sargahydroquinoic AcidRAW 264.7Nitric Oxide InhibitionNot available (Significant inhibition at tested concentrations)[3]

Note: The data for sargaquinoic acid and sargahydroquinoic acid indicates significant inhibitory effects, though specific IC50 values were not provided in the referenced abstracts.

Cytotoxic Activity

The cytotoxic or anticancer potential of these meroterpenoids is determined by their ability to inhibit the growth of various cancer cell lines. The results are typically presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCell LineIC50 (µg/mL)Source
Sargachromanol DAGS (Gastric Cancer)6.1[4]
HT-29 (Colon Cancer)1.0[4]
HT-1080 (Fibrosarcoma)0.8[4]
Sargachromanol EAGS (Gastric Cancer)0.7[4]
HT-29 (Colon Cancer)0.5[4]
HT-1080 (Fibrosarcoma)5.7[4]
Sargachromanol PAGS (Gastric Cancer)0.7[4]
HT-29 (Colon Cancer)3.3[4]
HT-1080 (Fibrosarcoma)1.8[4]
Ethanolic extract of Sargassum sp.Hep-2 (Liver Cancer)200
MCF-7 (Breast Cancer)250

Note: Lower IC50 values indicate greater cytotoxic activity. The data for the ethanolic extract represents a mixture of compounds.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH by an antioxidant.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds (this compound, etc.) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. A control group without LPS stimulation and a group with LPS alone are included.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement: The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve. A cell viability assay (e.g., MTT assay) is also performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and related meroterpenoids are often mediated through the modulation of key signaling pathways involved in inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sargachromanols have been shown to inhibit this pathway, thereby reducing inflammation.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Activates Transcription Sargachromanol This compound Sargachromanol->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of protein kinases that are involved in cellular responses to a variety of external stimuli, including inflammatory signals. The three main MAPK pathways are ERK, JNK, and p38. Activation of these pathways can lead to the production of pro-inflammatory cytokines. Some meroterpenoids have been found to inhibit the phosphorylation and activation of these MAPKs.

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Sargachromanol This compound Sargachromanol->Upstream_Kinases Inhibits

Caption: Modulation of MAPK signaling pathways by this compound.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including Heme oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. This pathway is a key mechanism for cellular defense against oxidative stress and inflammation.

Nrf2_HO1_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Sargachromanol This compound Sargachromanol->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to HO1 HO-1 & other Antioxidant Genes ARE->HO1 Activates Transcription Anti_inflammatory_Effect Anti-inflammatory Effect HO1->Anti_inflammatory_Effect

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.

Conclusion

This compound and its related meroterpenoids from Sargassum species exhibit a range of promising biological activities. While direct comparative data is still emerging, the available evidence suggests that these compounds, particularly sargaquinoic acid and various sargachromanols, are potent antioxidant, anti-inflammatory, and cytotoxic agents. Their mechanisms of action often involve the modulation of key cellular signaling pathways such as NF-κB, MAPK, and Nrf2/HO-1. Further research is warranted to fully elucidate their therapeutic potential and to conduct more standardized comparative studies to identify the most potent candidates for drug development.

References

The Untapped Potential of Synergy: Enhancing the Bioactivity of Sargachromanol C with Natural Polyphenols

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Sargachromanol C, a chromanol isolated from Sargassum species, has demonstrated significant promise as a therapeutic agent, primarily owing to its potent anti-inflammatory and antioxidant properties. While its individual efficacy is well-documented, emerging research into the synergistic interplay of natural compounds suggests that its therapeutic potential could be significantly amplified when used in combination with other bioactive molecules. This guide provides a comparative analysis of the known effects of this compound and explores the scientifically plausible synergistic effects with common natural polyphenols, supported by experimental data from Sargassum extracts and established methodologies for synergy assessment.

I. Biological Activities of this compound: A Baseline for Comparison

This compound exerts its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. Its primary mechanisms of action include:

  • Anti-inflammatory Effects: this compound has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage models.[1] This inhibition is mediated, in part, through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

  • Antioxidant Effects: The compound effectively scavenges reactive oxygen species (ROS) and enhances the expression of antioxidant enzymes. This is achieved through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.

II. The Synergistic Hypothesis: this compound in Combination with Natural Polyphenols

While direct studies on the synergistic effects of isolated this compound with other natural compounds are limited, the broader scientific literature provides a strong basis for hypothesizing significant synergistic potential. Polyphenols such as quercetin, curcumin, and resveratrol are well-known for their antioxidant and anti-inflammatory properties and often exhibit synergistic effects when combined.[2][3][4][5] The rationale for this proposed synergy lies in their complementary mechanisms of action.

  • Quercetin: This flavonoid is a potent antioxidant and inhibitor of several inflammatory enzymes and signaling pathways, including the NF-κB pathway.[6]

  • Curcumin: The active component of turmeric, curcumin, is a powerful anti-inflammatory agent that modulates multiple signaling pathways, including NF-κB and mitogen-activated protein kinase (MAPK).

  • Resveratrol: Found in grapes and other fruits, resveratrol is known for its antioxidant, anti-inflammatory, and cardioprotective effects.

The combination of this compound with these polyphenols could lead to a multi-pronged attack on inflammatory and oxidative stress pathways, resulting in enhanced efficacy at lower concentrations and potentially reducing side effects.

III. Comparative Performance: Experimental Data from Sargassum Extracts

In the absence of direct quantitative data on the synergistic effects of isolated this compound, we present data from studies on Sargassum extracts, which contain a mixture of bioactive compounds including this compound and various polyphenols. These extracts offer a glimpse into the potential combined effects of these molecules.

Table 1: Anti-inflammatory Activity of Sargassum Extracts

Extract/CompoundModelTargetInhibition/Reduction (%)ConcentrationReference
Sargassum siliquastrum ExtractLPS-stimulated RAW 264.7 cellsNO Production~40%500 µg/mL[7]
Sargassum siliquastrum ExtractLPS-stimulated RAW 264.7 cellsIL-6 Production~24%500 µg/mL[7]
Sargassum siliquastrum ExtractLPS-stimulated RAW 264.7 cellsTNF-α Production~21%500 µg/mL[7]
Sargassum macrocarpum (Hot-water Extract)LPS-stimulated RAW 264.7 cellsNO Production10.3 - 43.1%1.25 - 20 µg/mL[8]
Sargassum macrocarpum (Hot-water Extract)LPS-stimulated RAW 264.7 cellsIL-6 Production15.7 - 45.0%1.25 - 20 µg/mL[8]
Sargassum macrocarpum (Hot-water Extract)LPS-stimulated RAW 264.7 cellsTNF-α Production14.1 - 20.8%1.25 - 20 µg/mL[8]
Sargassum cristaefolium ExtractBALB/c Mice (in vivo)TNF-α ExpressionSignificant reductionNot specified[9][10]
Sargassum cristaefolium ExtractBALB/c Mice (in vivo)IL-6 ExpressionSignificant reductionNot specified[9][10]
Sargassum polycystum (Ethyl acetate extract)Carrageenan-induced paw edema (in vivo)Inflammation62.35 ± 4.05%400 mg/kg BW[11]
Fucoidan from Sargassum autumnaleLPS-stimulated RAW 264.7 cellsIL-6 Secretion~75%20 µg/mL[12]
Fucoidan from Sargassum autumnaleLPS-stimulated RAW 264.7 cellsTNF-α Secretion~77%20 µg/mL[12]
Fucoidan from Sargassum autumnaleLPS-stimulated RAW 264.7 cellsIL-1β Secretion~67%20 µg/mL[12]

Table 2: Antioxidant Activity of Sargassum Extracts

Extract/CompoundAssayIC50 / ActivityReference
Sargassum wightii (Methanolic Extract)DPPH Scavenging511.15 µg/mL[13]
Sargassum wightii (Aqueous Extract)DPPH Scavenging927.05 µg/mL[13]
Sargassum macrocarpum (Hot-water Extract)ABTS Radical Scavenging1.0 ± 0.0 mg/mL[8]
Sargassum macrocarpum (Ethanol Extract)ABTS Radical Scavenging16.09 ± 0.7 mg/mL[8]
Sargassum macrocarpum (Hot-water Extract)DPPH Radical Scavenging6.50 ± 0.3 mg/mL[8]
Sargassum macrocarpum (Ethanol Extract)DPPH Radical Scavenging35.3 ± 3.1 mg/mL[8]
Sargassum polycystum (Ethanolic Extract)DPPH Scavenging2.178 ± 0.117 µg/mL[14]
Sargassum sp. (Aqueous Extract)DPPH Radical Scavenging43.65% inhibition[15]
Sargassum siliquastrumTotal Phenolic Content36.67 mg GAE/g[16]
Sargassum fusiforme Polyphenol-Rich ExtractHydroxyl Radical Scavenging81.56% inhibition at 500 µg/mL[17]
Fucosterol from Sargassum crassifoliumIntracellular ROS Scavenging71.66% reduction at 10 µg/mL[18]

IV. Experimental Protocols for Synergy Evaluation

To rigorously investigate the synergistic effects of this compound with other natural compounds, standardized experimental protocols are essential.

A. Synergy Assessment Models

The quantitative analysis of synergy can be performed using the following methods:

  • Combination Index (CI) Method: This method, based on the median-effect principle, provides a quantitative measure of the interaction between two or more drugs. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[19][20][21][22][23]

  • Isobologram Analysis: This graphical method provides a visual representation of synergy. The dose-response curves of individual compounds are used to construct a line of additivity. If the data points for the combination fall below this line, it indicates synergy.[24][25][26][27][28]

B. Key In Vitro Assays

1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound, the selected natural compound, and their combinations for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

2. Reactive Oxygen Species (ROS) Assay in Macrophages

  • Principle: Utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Protocol:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Load the cells with DCFH-DA.

    • Treat the cells with this compound, the selected natural compound, and their combinations.

    • Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂) or by stimulating with LPS.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

3. Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants (from cells treated as in the NO assay) to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate (e.g., TMB) and stop the reaction.

    • Measure the absorbance at the appropriate wavelength.

    • Determine cytokine concentrations from a standard curve.

V. Visualizing the Pathways and Workflows

To better understand the complex interactions and experimental procedures, the following diagrams are provided.

Synergy_Workflow cluster_compounds Compound Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis SC This compound Cells RAW 264.7 Macrophages SC->Cells NC Natural Compound (e.g., Quercetin) NC->Cells Combo SC + NC Combination Combo->Cells LPS LPS Stimulation Cells->LPS Treatment NO_Assay Nitric Oxide (NO) Assay LPS->NO_Assay ROS_Assay Reactive Oxygen Species (ROS) Assay LPS->ROS_Assay ELISA_Assay Cytokine ELISA (TNF-α, IL-6, IL-1β) LPS->ELISA_Assay Synergy_Analysis Synergy Analysis (Combination Index, Isobologram) NO_Assay->Synergy_Analysis ROS_Assay->Synergy_Analysis ELISA_Assay->Synergy_Analysis

Caption: Experimental workflow for assessing the synergistic effects of this compound.

Anti_Inflammatory_Pathway cluster_compounds Therapeutic Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces NO_ROS NO & ROS NFkB->NO_ROS Induces Nrf2 Nrf2 ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates SC This compound SC->NFkB Inhibits SC->Nrf2 Activates NP Natural Polyphenols (Quercetin, Curcumin, etc.) NP->NFkB Inhibits NP->Nrf2 Activates

Caption: Proposed synergistic mechanism of this compound and natural polyphenols.

VI. Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising natural compound for the development of novel anti-inflammatory and antioxidant therapies. While direct experimental data on its synergistic effects with other natural compounds is currently lacking, the overlapping and complementary mechanisms of action with well-studied polyphenols like quercetin, curcumin, and resveratrol provide a compelling rationale for further investigation.

Future research should focus on conducting rigorous synergy studies using the methodologies outlined in this guide. Such studies would not only validate the synergistic potential of this compound combinations but also provide the quantitative data necessary to optimize formulations for enhanced therapeutic efficacy. The exploration of these synergistic interactions holds the key to unlocking the full therapeutic potential of this compound and developing more effective natural-based treatments for a range of inflammatory and oxidative stress-related diseases.

References

Sargachromanol C vs. Synthetic Antioxidants: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of Sargachromanol C, a naturally occurring meroterpenoid found in Sargassum species, against commonly used synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This document summarizes available experimental data to offer an objective comparison of their performance.

Introduction to Antioxidants

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. While synthetic antioxidants have been widely used in the food, cosmetic, and pharmaceutical industries, there is a growing interest in natural alternatives due to potential health concerns associated with synthetic compounds.

This compound is a bioactive compound isolated from brown algae of the genus Sargassum. Various studies have highlighted the potent antioxidant activities of Sargassum extracts, which are rich in phenolic compounds, including meroterpenoids like this compound.[1]

Comparative Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Disclaimer: Direct comparative studies of isolated this compound against BHT, BHA, and Trolox are limited. The following table presents IC50 values for Sargassum extracts, which are reported to be rich in this compound and other bioactive compounds, alongside published IC50 values for synthetic antioxidants. This represents an indirect comparison and should be interpreted with caution, as the activity of the extracts is due to a mixture of compounds.

AntioxidantDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)Source
Sargassum sp. Extracts (Rich in Meroterpenoids) *
Sargassum polycystum (Apical part extract)38.49 µg/mL-[2]
Sargassum wightii (Methanol extract)511.15 µg/mL-[3]
Sargassum fusiforme (Fresh, Methanol extract)5.83 µg/mL13.9 µg/mL[4]
Sargassum fusiforme (Steamed, Methanol extract)8.4 µg/mL11.3 µg/mL[4]
Synthetic Antioxidants
BHT (Butylated Hydroxytoluene) Reported to be more potent than Sargassum extracts.[5]-[5]
BHA (Butylated Hydroxyanisole) Reported to be more potent than Sargassum extracts.[5]-[5]
Trolox --

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

This compound has been shown to exert its antioxidant effects, at least in part, by activating the Keap1-Nrf2 signaling pathway. This pathway is a primary regulator of cellular defense against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which enhance the cell's capacity to neutralize ROS.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sargachromanol This compound Keap1_Nrf2 Keap1-Nrf2 Complex Sargachromanol->Keap1_Nrf2 Inhibits interaction ROS ROS ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Degradation Ubiquitin-Proteasome Degradation Keap1->Degradation Targets Nrf2 for Nrf2_cyto->Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: Keap1-Nrf2 signaling pathway activation by this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compound (this compound or synthetic antioxidant)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of test samples: Dissolve the test compound and positive control in the same solvent as the DPPH solution to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay:

    • To a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).

    • Add the DPPH solution to each well (e.g., 100 µL).

    • For the blank, use the solvent instead of the sample.

    • For the control, use the solvent instead of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound or synthetic antioxidant)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the resulting ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Prepare a series of dilutions of the test compound and positive control in the appropriate solvent.

  • Assay:

    • Add a small volume of each sample dilution (e.g., 10 µL) to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well (e.g., 190 µL).

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing and comparing the antioxidant capacity of different compounds.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Sargachromanol This compound (Stock Solution) Serial_Dilutions Serial Dilutions Sargachromanol->Serial_Dilutions Synthetic_Antioxidants Synthetic Antioxidants (BHT, BHA, Trolox) (Stock Solutions) Synthetic_Antioxidants->Serial_Dilutions DPPH_Assay DPPH Assay Serial_Dilutions->DPPH_Assay ABTS_Assay ABTS Assay Serial_Dilutions->ABTS_Assay Absorbance Spectrophotometric Measurement DPPH_Assay->Absorbance ABTS_Assay->Absorbance Scavenging_Calculation % Scavenging Calculation Absorbance->Scavenging_Calculation IC50 IC50 Value Determination Scavenging_Calculation->IC50

References

Independent Verification of the Anticancer Properties of Sargassum Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of various Sargassum extracts against several cancer cell lines, supported by experimental data from multiple studies. The information is intended to offer a comprehensive overview for researchers, scientists, and professionals involved in drug development.

Data Presentation: A Comparative Analysis of Cytotoxicity

The following table summarizes the cytotoxic effects of different Sargassum species extracts on various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.

Sargassum SpeciesExtract TypeCancer Cell LineIC50 (µg/mL)Reference
Sargassum fluitansDichloromethaneMDA-MB-231 (Breast)Not specified, but showed effect[1][2]
Sargassum fluitansChloroformMDA-MB-231 (Breast)Not specified, but showed effect[1][2]
Sargassum fluitansDichloromethaneMCF-7 (Breast)Not specified, but showed effect[1][2]
Sargassum fluitansDichloromethaneSiHa (Cervical)Not specified, but showed effect[1][2]
Sargassum fluitansChloroformSiHa (Cervical)Not specified, but showed effect[1][2]
Sargassum fluitansDichloromethaneDU-145 (Prostate)Not specified, but showed effect[1][2]
Sargassum fluitansChloroformA549 (Lung)Not specified, but showed effect[1][2]
Sargassum oligocystumCold WaterK562 (Leukemia)400[3]
Sargassum oligocystumCold WaterDaudi (Leukemia)500[3]
Sargassum angustifoliumHexane PartitionHeLa (Cervical)71[4]
Sargassum angustifoliumDichloromethane PartitionHeLa (Cervical)36[4]
Sargassum angustifoliumHexane PartitionMCF-7 (Breast)77[4]
Sargassum angustifoliumDichloromethane PartitionMCF-7 (Breast)88[4]
Sargassum angustifoliumButanol PartitionMCF-7 (Breast)25[4]
Sargassum vulgareWater:EthanolJurkat (Leukemia)136.907[5][6]
Sargassum vulgareChloroform:EthanolJurkat (Leukemia)49.056[5][6]
Sargassum sp.EthanolHep-2 (Laryngeal)200[7]
Sargassum sp.EthanolMCF-7 (Breast)250[7]
Sargassum wightiiMethanolHep3B (Hepatocellular)180.65[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced studies are outlined below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment: Cells are treated with various concentrations of Sargassum extracts (e.g., 100, 200, 400 µg/mL) and incubated for a specified period (typically 24, 48, or 72 hours).[2][7]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in sterile PBS) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Culture and Treatment: Cells are cultured and treated with Sargassum extracts as described for the MTT assay.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Preparation and Treatment: Cells are grown and treated with Sargassum extracts.

  • Cell Fixation: Harvested cells are washed with PBS and fixed in ice-cold 70% ethanol, typically overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in the anticancer effects of Sargassum extracts and a general workflow for their evaluation.

experimental_workflow cluster_extraction Sargassum Processing cluster_invitro In Vitro Anticancer Evaluation cluster_pathway Mechanism of Action sargassum Sargassum Seaweed drying Drying & Grinding sargassum->drying extraction Solvent Extraction (e.g., Methanol, Chloroform) drying->extraction cytotoxicity Cytotoxicity Assay (MTT) extraction->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle signaling Signaling Pathway Analysis apoptosis->signaling cell_cycle->signaling

Caption: General experimental workflow for evaluating the anticancer properties of Sargassum extracts.

PI3K_AKT_pathway Sargassum Sargassum Extract PI3K PI3K Sargassum->PI3K Inhibition AKT AKT PI3K->AKT Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activation Bax Bax (Pro-apoptotic) AKT->Bax Inhibition Caspase Caspase Activation Bcl2->Caspase Inhibition Bax->Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis

Caption: Inhibition of the PI3K/AKT signaling pathway by Sargassum extracts, leading to apoptosis.

ROS_pathway Sargassum Sargassum Extract ROS Increased ROS Production Sargassum->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by Sargassum extracts.

Conclusion

Extracts from various Sargassum species have demonstrated significant anticancer properties across a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/AKT pathway and the generation of reactive oxygen species. The data presented in this guide, compiled from multiple independent studies, supports the potential of Sargassum extracts as a source for the development of novel anticancer agents. Further research is warranted to isolate and characterize the specific bioactive compounds responsible for these effects and to evaluate their efficacy and safety in preclinical and clinical settings.

References

Comparing the efficacy of different extraction methods for bioactive sargachromanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various methods for extracting bioactive sargachromanols, specifically sargachromenol and sargahydroquinoic acid, from Sargassum species. The efficacy of each technique is evaluated based on quantitative data from experimental studies, offering a comprehensive resource for selecting the most suitable extraction strategy.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of bioactive sargachromanols. This decision is influenced by factors such as the desired scale of extraction, available resources, and the end-use of the compounds. Below is a summary of quantitative data from comparative studies on different extraction techniques.

Extraction MethodSargachromanol Yield (mg/g dry weight)Total Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QE/g)Extraction Yield (%)Key AdvantagesKey Disadvantages
Solid-Liquid Extraction (Methanol) SHQA: ~0.8, SCM: ~0.6[1]11.98[1]-6.2[1]High recovery of SHQA and SCM.[1][2]Large solvent volume, long extraction time.[1]
Pressurized Liquid Extraction (100°C) Lower than SME[1][2]11.98[1]-14.7[1]High total yield and antioxidant capacity.[1][2]Lower specific recovery of SHQA and SCM.[1][2]
Supercritical Fluid Extraction (CO₂ + ethanol) Lower than SME[1][2]3.69[1]-3.5[1]Environmentally friendly, suitable for thermolabile compounds.[1][3]Low yield for polar compounds like sargachromanols.[1]
Ultrasound-Assisted Extraction (Ethanol) -~4663 (S. angustifolium)[4]~5539 (S. angustifolium)[4]1.68 (S. angustifolium)[4]Time-saving, high efficiency.[5]Can extract non-phenolic components, reducing overall bioactivity.[6]
Microwave-Assisted Extraction (Ethanol) ----Reduced extraction time and solvent consumption.[7]Requires specialized equipment.
Soxhlet Extraction (Ethanol) 210.56 ± 0.66 (terpenoids)[8]---High purity and yield.[9]Time-consuming, large solvent volume, potential degradation of thermolabile compounds.
Maceration (Aqueous) ---3.09 (S. angustifolium)[4]Simple, requires minimal equipment.Long extraction time, potentially lower efficiency.

SHQA: Sargahydroquinoic Acid, SCM: Sargachromenol, GAE: Gallic Acid Equivalents, QE: Quercetin Equivalents, SME: Solid-liquid extraction using methanol.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to facilitate the replication of these experiments.

Solid-Liquid Extraction (Methanol)

This conventional method relies on the solvent penetration into the solid matrix to dissolve the target compounds.

  • Sample Preparation: Dried and powdered Sargassum seaweed is used.

  • Procedure:

    • Twenty grams of the dried seaweed powder are incubated with 200 mL of absolute methanol for 24 hours at room temperature.[1]

    • To enhance extraction, the mixture is sonicated for 30 minutes at the end of the incubation period.[1]

    • The extract is then filtered using Whatman No. 1 filter paper.[1]

    • The residual methanol is evaporated under a nitrogen stream in a 50°C water bath.[1]

    • The final extract is stored at -20°C.[1]

Pressurized Liquid Extraction (PLE)

PLE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

  • Apparatus: An Accelerated Solvent Extractor system is employed.

  • Procedure:

    • A specific amount of dried seaweed powder is mixed with a dispersing agent like diatomaceous earth and loaded into the extraction cell.

    • The cell is heated to the desired temperature (e.g., 100°C) and pressurized.[1]

    • The solvent (e.g., water or ethanol) is then pumped through the cell for a set duration.

    • The collected extract is then processed for solvent removal and storage.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly CO₂, as the extraction solvent, offering a green alternative to organic solvents.[3]

  • Apparatus: A supercritical fluid extractor is required.

  • Procedure:

    • The dried and ground seaweed is placed in the extraction vessel.

    • Supercritical CO₂ is passed through the vessel at a specific temperature and pressure (e.g., 45°C and 250 bar).[1]

    • A co-solvent like ethanol can be added to enhance the extraction of more polar compounds.[1]

    • The pressure is then reduced, causing the CO₂ to return to a gaseous state and leave behind the extracted compounds.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles, which collapse and disrupt the plant cell walls, enhancing solvent penetration and mass transfer.[5]

  • Apparatus: An ultrasonic bath or probe is used.

  • Procedure:

    • The seaweed powder is suspended in the chosen solvent (e.g., ethanol).

    • The mixture is subjected to ultrasonication for a specific duration and power.

    • Following extraction, the mixture is filtered, and the solvent is evaporated.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and the sample, leading to a rapid extraction process.

  • Apparatus: A microwave extraction system is necessary.

  • Procedure:

    • The seaweed sample is mixed with the solvent in a microwave-transparent vessel.

    • The vessel is placed in the microwave reactor and irradiated for a set time and power.

    • After extraction, the mixture is cooled, filtered, and the solvent is removed.

Soxhlet Extraction

A classical and exhaustive extraction method that uses a continuous reflux of solvent.[9]

  • Apparatus: A Soxhlet extractor, round-bottom flask, and condenser are required.

  • Procedure:

    • The dried seaweed powder is placed in a thimble within the Soxhlet apparatus.

    • The solvent in the round-bottom flask is heated, and its vapor travels to the condenser.

    • The condensed solvent drips into the thimble, extracting the compounds.

    • Once the thimble is full, the solvent siphons back into the flask, and the cycle repeats.

    • The process continues for several hours until the extraction is complete.

Maceration

A simple soaking technique for extracting bioactive compounds.

  • Procedure:

    • The powdered seaweed is soaked in a chosen solvent in a sealed container.

    • The mixture is left to stand for an extended period (days), often with occasional agitation.

    • The extract is then separated from the solid residue by filtration.

Signaling Pathways Modulated by Sargachromanols

Sargachromanols, particularly sargachromenol, have been shown to exert significant anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways.

Sargachromanol_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK TLR4->MAPK Activates NF_kB_Inhibition NF-κB (p65/p50) MAPK->NF_kB_Inhibition Activates NF_kB_Translocation NF-κB (p65/p50) NF_kB_Inhibition->NF_kB_Translocation Translocates IκBα IκBα IκBα->NF_kB_Inhibition Inhibits Nrf2_Activation Nrf2 Keap1 Keap1 Nrf2_Activation->Keap1 Bound Nrf2_Translocation Nrf2 Nrf2_Activation->Nrf2_Translocation Translocates Sargachromanol Sargachromanol Sargachromanol->MAPK Inhibits Sargachromanol->NF_kB_Inhibition Inhibits Sargachromanol->IκBα Prevents Degradation Sargachromanol->Nrf2_Activation Promotes Dissociation Inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_Translocation->Inflammatory_Genes Induces ARE ARE Nrf2_Translocation->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes Induces

Caption: Sargachromanol's anti-inflammatory and antioxidant signaling pathways.

Sargachromenol has been demonstrated to inhibit inflammatory responses by suppressing the activation of Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are key regulators of pro-inflammatory gene expression.[1] Concurrently, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical signaling cascade for cellular antioxidant defense.[1][6] This dual action of inhibiting pro-inflammatory signals while promoting antioxidant responses underscores the therapeutic potential of sargachromanols.

References

In-Vivo Validation of Sargachromanol C: A Comparative Guide for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sargachromanol C, a chromanol derivative isolated from Sargassum species, has emerged as a compound of interest for its potential therapeutic applications. While in-vitro studies have elucidated its promising anti-inflammatory, neuroprotective, and anticancer properties, the translation of these findings into preclinical in-vivo models is a critical step for validation. This guide provides a comparative framework for the in-vivo assessment of this compound, outlining detailed experimental protocols and data presentation formats. It is important to note that as of the current date, specific in-vivo data for this compound is limited in publicly available literature. Therefore, this document serves as a proposed roadmap for its validation, drawing upon established methodologies and the known in-vitro activities of closely related sargachromanols, such as Sargachromanol G and E.

Comparative In-Vivo Validation Framework

To comprehensively evaluate the therapeutic potential of this compound, a multi-pronged in-vivo approach is proposed, targeting its primary bioactivities. The following sections detail hypothetical experimental designs for assessing its anti-inflammatory, neuroprotective, and anticancer efficacy.

Anti-Inflammatory Activity

Based on in-vitro evidence of sargachromanols inhibiting key inflammatory mediators, a murine model of acute inflammation is a suitable platform for initial in-vivo validation.

Table 1: Proposed In-Vivo Anti-Inflammatory Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Acute Inflammation Model

ParameterVehicle Control (Saline)This compound (Low Dose)This compound (High Dose)Dexamethasone (Positive Control)
Pro-inflammatory Cytokines (pg/mL)
TNF-α
IL-6
IL-1β
Inflammatory Mediators
Nitric Oxide (NO) (µM)
Prostaglandin E2 (PGE2) (pg/mL)
Myeloperoxidase (MPO) Activity (U/mg tissue)
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline with 0.5% DMSO).

    • Group 2: this compound (e.g., 10 mg/kg, intraperitoneal injection).

    • Group 3: this compound (e.g., 50 mg/kg, intraperitoneal injection).

    • Group 4: Dexamethasone (positive control, e.g., 5 mg/kg, intraperitoneal injection).

  • Procedure:

    • Mice are pre-treated with the respective compounds or vehicle one hour prior to the inflammatory challenge.

    • Inflammation is induced by an intraperitoneal injection of Lipopolysaccharide (LPS) (e.g., 1 mg/kg).

    • After a set time point (e.g., 4-6 hours), blood and relevant tissues (e.g., liver, lungs) are collected.

  • Outcome Measures:

    • Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using ELISA.

    • Nitric oxide and prostaglandin E2 levels in serum are measured using appropriate assay kits.

    • Myeloperoxidase (MPO) activity in tissue homogenates is determined as an indicator of neutrophil infiltration.

Neuroprotective Effects

The demonstrated ability of related sargachromanols to protect neuronal cells from oxidative stress in vitro warrants in-vivo investigation in a model of neurodegeneration.

Table 2: Proposed In-Vivo Neuroprotective Efficacy of this compound in a Rotenone-Induced Model of Parkinson's Disease

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)L-DOPA (Positive Control)
Behavioral Assessments
Rotarod Performance (seconds)
Catalepsy Score
Neurochemical Analysis (Striatum)
Dopamine Levels (ng/mg tissue)
Oxidative Stress Markers (Striatum)
Malondialdehyde (MDA) (nmol/mg protein)
Superoxide Dismutase (SOD) (U/mg protein)
Histopathology (Substantia Nigra)
Tyrosine Hydroxylase (TH)-positive neurons (count)
  • Animal Model: Male Wistar rats, 200-250g.

  • Acclimatization: As previously described.

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: Rotenone only (e.g., 2.5 mg/kg, subcutaneous injection).

    • Group 3: Rotenone + this compound (e.g., 20 mg/kg, oral gavage).

    • Group 4: Rotenone + this compound (e.g., 100 mg/kg, oral gavage).

    • Group 5: Rotenone + L-DOPA/Carbidopa (positive control, e.g., 6/1.5 mg/kg, oral gavage).

  • Procedure:

    • Rotenone is administered daily for a period of 21-28 days to induce Parkinson's-like pathology.

    • This compound or L-DOPA is co-administered daily.

    • Behavioral tests (rotarod, catalepsy bar test) are conducted at regular intervals.

  • Outcome Measures:

    • Motor coordination and akinesia are assessed through behavioral tests.

    • Post-euthanasia, the striatum is analyzed for dopamine levels via HPLC.

    • Oxidative stress markers (MDA, SOD) are measured in striatal tissue homogenates.

    • Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is performed to quantify dopaminergic neuron loss.

Anticancer Potential

Given the cytotoxic effects of Sargassum-derived compounds on cancer cell lines, an in-vivo xenograft model is proposed to evaluate the anti-tumor activity of this compound.

Table 3: Proposed In-Vivo Anticancer Efficacy of this compound in a Human Colon Cancer (HCT116) Xenograft Model

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)5-Fluorouracil (Positive Control)
Tumor Growth Inhibition
Tumor Volume (mm³) at Day 21
Tumor Weight (g) at Day 21
Biomarker Analysis (Tumor Tissue)
Ki-67 Proliferation Index (%)
Cleaved Caspase-3 Expression (relative units)
Toxicity Assessment
Body Weight Change (%)
Serum ALT/AST Levels (U/L)
  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: As previously described.

  • Tumor Induction: Human colon cancer cells (e.g., HCT116) are subcutaneously injected into the flank of each mouse.

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (e.g., 25 mg/kg, intravenous injection, twice weekly).

    • Group 3: this compound (e.g., 100 mg/kg, intravenous injection, twice weekly).

    • Group 4: 5-Fluorouracil (positive control, e.g., 20 mg/kg, intraperitoneal injection, once weekly).

  • Procedure:

    • Treatment begins when tumors reach a palpable size (e.g., 100-150 mm³).

    • Tumor volume and body weight are measured twice weekly.

    • After a predetermined period (e.g., 21 days), mice are euthanized.

  • Outcome Measures:

    • Tumor volume and weight are recorded to determine tumor growth inhibition.

    • Immunohistochemical analysis of tumor tissue for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.

    • Toxicity is assessed by monitoring body weight changes and measuring serum levels of liver enzymes (ALT, AST).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a key signaling pathway potentially modulated by this compound, based on in-vitro data from related compounds, and a generalized workflow for in-vivo validation.

Sargachromanol_C_Signaling_Pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes activates Sargachromanol_C This compound Sargachromanol_C->IKK inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

InVivo_Validation_Workflow start Hypothesis (Based on in-vitro data) animal_model Selection of Animal Model (e.g., Mouse, Rat) start->animal_model groups Group Allocation (Vehicle, Doses, Positive Control) animal_model->groups treatment Compound Administration (Route, Duration) groups->treatment monitoring In-life Monitoring (Health, Behavior, Tumor Size) treatment->monitoring endpoint Endpoint Data Collection (Blood, Tissues) monitoring->endpoint analysis Ex-vivo Analysis (ELISA, Histology, etc.) endpoint->analysis data_analysis Statistical Analysis and Interpretation analysis->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

Caption: General experimental workflow for in-vivo validation.

Safety Operating Guide

Proper Disposal Procedures for Sargachromanol C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

This document provides comprehensive guidance on the proper disposal of Sargachromanol C, a member of the sargachromanol group of compounds. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. While this compound is not classified as a hazardous substance, adherence to proper chemical handling and disposal protocols is essential for maintaining a safe laboratory environment.

Chemical and Physical Properties
PropertySargachromanol ASargachromanol BSargachromanol ESargachromanol GSargachromanol L
CAS Number 856414-50-1856414-51-2856414-54-5856414-56-7856414-61-4
Molecular Formula C22H30O3C22H32O3C27H40O4C27H38O4C27H40O3
Molar Mass 342.48 g/mol 344.49 g/mol 428.61 g/mol 426.60 g/mol 412.6 g/mol
Water Solubility 0.02532 mg/L @ 25°C (estimated)Not available0.0008333 mg/L @ 25°C (estimated)Not availableNot available
Melting Point Not availableNot availableNot availableNot availableNot available
Boiling Point Not availableNot availableNot availableNot availableNot available

Experimental Protocols: Disposal of this compound

The following protocol is based on general best practices for the disposal of non-hazardous solid chemical waste in a laboratory setting.

Objective: To safely dispose of this compound in accordance with standard laboratory safety and environmental procedures.

Materials:

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and nitrile gloves.

  • Labeled, sealable waste container for non-hazardous solid chemical waste.

  • Chemical fume hood (if handling fine powders to prevent inhalation).

Procedure:

  • Personnel Safety: Before handling this compound, ensure that all required personal protective equipment (PPE) is worn. This includes, at a minimum, a lab coat, safety glasses, and nitrile gloves.

  • Waste Segregation:

    • Place solid this compound waste into a designated, clearly labeled, and sealable container for non-hazardous solid chemical waste.

    • Do not mix this compound with hazardous waste streams such as halogenated solvents, heavy metals, or reactive chemicals.

  • Container Management:

    • Ensure the waste container is in good condition and compatible with the chemical.

    • Keep the waste container sealed when not in use to prevent spillage and contamination.

    • Store the container in a designated waste accumulation area away from incompatible materials.

  • Disposal Pathway:

    • Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste.

    • Typically, this involves collection by the institution's Environmental Health and Safety (EHS) department or a contracted waste management service.

    • Do not dispose of solid this compound down the drain or in regular trash unless explicitly permitted by your institution's EHS guidelines.

  • Decontamination:

    • Clean any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and wipe dry.

    • Dispose of any contaminated cleaning materials (e.g., paper towels) in the designated solid waste container.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal assess_hazard Assess Hazard: Review Safety Data Sheet (SDS) start->assess_hazard is_hazardous Is it classified as hazardous? assess_hazard->is_hazardous non_hazardous_path Follow Non-Hazardous Waste Protocol is_hazardous->non_hazardous_path No hazardous_path Follow Hazardous Waste Protocol is_hazardous->hazardous_path Yes collect_solid Collect in a labeled, sealable container for non-hazardous solid waste. non_hazardous_path->collect_solid store_waste Store in designated waste accumulation area. collect_solid->store_waste dispose Arrange for disposal via Institutional EHS. store_waste->dispose end End: Proper Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

Essential Safety and Logistical Information for Handling Sargachromanol C

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential guidance for the safe handling and disposal of Sargachromanol C in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: The safety data for this compound is limited. According to the available Safety Data Sheet (SDS), it is not classified as a hazardous substance or mixture.[1] However, as with any chemical substance, it should be handled with care, following standard laboratory safety protocols. This guidance is advisory and should be supplemented by a site-specific risk assessment conducted by a qualified safety professional.[1]

Physical and Chemical Properties

PropertyValueMethod
Melting Point/Range65 - 70 °C (149 - 158 °F)lit.
Boiling Point/Boiling Range467 °C (873 °F)lit.
Chemical StabilityStable under standard ambient conditions (room temperature)-

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, the following personal protective equipment should be worn to minimize exposure and ensure good laboratory practice.

EquipmentSpecifications
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[1]
Eye Protection Safety glasses with side-shields or goggles. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
Skin and Body Protection Laboratory coat. Change contaminated clothing promptly.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2]

2. Preparation and Handling:

  • Ensure adequate ventilation in the work area.[2]

  • Wash hands thoroughly after handling the substance.[1]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Avoid ingestion and inhalation.[2]

3. In Case of Exposure:

  • After inhalation: Move to fresh air.[1]

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.[1]

  • After eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do so.[1]

  • After swallowing: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]

Disposal Plan

Contaminated materials and waste should be handled as chemical waste.

  • Contaminated Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Solid Waste: Contaminated solid waste (e.g., paper towels, weighing paper) should be collected in a designated, labeled container for chemical waste.[3][4]

  • Unused Product: Unused or unwanted this compound should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Weigh this compound in a Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Surface D->E F Dispose of Contaminated Waste in Labeled Chemical Waste Container E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Caption: General workflow for handling this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.